DBM-GGFG-NH-O-CO-Exatecan
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C52H54Br2FN9O13 |
|---|---|
分子量 |
1191.8 g/mol |
IUPAC 名称 |
6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide |
InChI |
InChI=1S/C52H54Br2FN9O13/c1-3-52(75)31-17-36-46-29(22-64(36)48(71)30(31)23-77-51(52)74)43-33(14-13-28-26(2)32(55)18-34(62-46)42(28)43)60-41(69)24-76-25-59-39(67)20-58-47(70)35(16-27-10-6-4-7-11-27)61-40(68)21-57-38(66)19-56-37(65)12-8-5-9-15-63-49(72)44(53)45(54)50(63)73/h4,6-7,10-11,17-18,33,35,75H,3,5,8-9,12-16,19-25H2,1-2H3,(H,56,65)(H,57,66)(H,58,70)(H,59,67)(H,60,69)(H,61,68)/t33-,35-,52-/m0/s1 |
InChI 键 |
VWQCMGDWUMKTAC-NULCUTAQSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of DBM-GGFG-NH-O-CO-Exatecan
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of the antibody-drug conjugate (ADC) linker-payload, DBM-GGFG-NH-O-CO-Exatecan. This system leverages a multi-component design to achieve targeted delivery and controlled release of the potent topoisomerase I inhibitor, Exatecan, to cancer cells. This document details the function of each component: the dibromomaleimide (DBM) antibody conjugation technology, the cathepsin-cleavable GGFG tetrapeptide linker, a self-immolative spacer, and the cytotoxic payload, Exatecan. Experimental protocols for the characterization of such ADCs are provided, alongside a discussion of the downstream cellular signaling pathways affected by Exatecan.
Introduction
Antibody-drug conjugates represent a significant advancement in targeted cancer therapy, combining the specificity of monoclonal antibodies with the high potency of cytotoxic agents. The design of the linker connecting the antibody to the payload is critical for the stability, efficacy, and safety of the ADC. The this compound system is a sophisticated drug-linker designed for the development of next-generation ADCs. It incorporates a site-specific conjugation method for homogeneity, a tumor-microenvironment-sensitive cleavable linker, and a potent topoisomerase I inhibitor.
Core Components and Mechanism of Action
The mechanism of action of an ADC utilizing the this compound linker-payload can be dissected into a series of sequential events, from antibody-antigen binding to the induction of cancer cell apoptosis.
DBM (Dibromomaleimide) Linker: Homogeneous Antibody Conjugation
The DBM linker is a bifunctional reagent that enables the site-specific conjugation of the drug-linker moiety to the antibody. It reacts with the sulfhydryl groups of reduced interchain cysteine residues in the antibody's hinge region. This cross-linking results in a highly homogeneous ADC population with a drug-to-antibody ratio (DAR) of approximately four. This homogeneity is a significant advantage over traditional conjugation methods that produce heterogeneous mixtures, as it leads to more predictable pharmacokinetics and a wider therapeutic window.
GGFG (Gly-Gly-Phe-Gly) Linker: Tumor-Specific Cleavage
The GGFG tetrapeptide is a cleavable linker designed to be stable in systemic circulation but susceptible to enzymatic cleavage within the tumor microenvironment. Specifically, it is a substrate for lysosomal proteases, such as cathepsin B and L, which are often upregulated in cancer cells.[1]
-NH-O-CO- Self-Immolative Spacer
Following the enzymatic cleavage of the GGFG linker, a self-immolative spacer, likely a p-aminobenzyl carbamate (B1207046) (PABC) derivative, is exposed. This spacer undergoes a rapid, spontaneous 1,6-elimination reaction. This "self-immolation" is a critical step that ensures the release of Exatecan in its unmodified, active form.
Exatecan: The Cytotoxic Payload
Exatecan is a potent, water-soluble derivative of camptothecin (B557342) and a highly effective topoisomerase I inhibitor. Its mechanism of action involves the following steps:
-
Topoisomerase I-DNA Complex Stabilization: Topoisomerase I is an essential enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Exatecan intercalates into the DNA at the site of this break and stabilizes the covalent complex between topoisomerase I and DNA, known as the cleavable complex.
-
Inhibition of DNA Re-ligation: By stabilizing this complex, Exatecan prevents the re-ligation of the DNA strand.
-
Formation of Double-Strand Breaks: When the replication fork collides with the stabilized cleavable complex, the transient single-strand break is converted into a permanent and lethal double-strand break.
-
Induction of Apoptosis: The accumulation of these double-strand breaks triggers a DNA damage response, leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis).
Signaling Pathways and Cellular Consequences
The induction of DNA double-strand breaks by Exatecan activates a cascade of cellular signaling pathways.
Quantitative Data
Table 1: In Vitro Cytotoxicity of Exatecan and a HER2-Targeting Exatecan ADC
| Compound/ADC | Cell Line | HER2 Status | IC50 (nM) | Reference |
| Free Exatecan | SK-BR-3 | Positive | Subnanomolar | [2] |
| Free Exatecan | MDA-MB-468 | Negative | Subnanomolar | [2] |
| IgG(8)-EXA (DAR ~8) | SK-BR-3 | Positive | 0.41 ± 0.05 | [2] |
| IgG(8)-EXA (DAR ~8) | MDA-MB-468 | Negative | > 30 | [2] |
Table 2: In Vivo Efficacy of a HER2-Targeting Exatecan ADC
| ADC | Xenograft Model | Dosing | Outcome | Reference |
| IgG(8)-EXA | BT-474 | 10 mg/kg, single dose | Significant tumor growth inhibition | [3] |
| Mb(4)-EXA | BT-474 | 10 mg/kg, single dose | Significant tumor growth inhibition | [3] |
Experimental Protocols
The characterization of an ADC with the this compound linker-payload involves a series of in vitro and in vivo assays to determine its efficacy, stability, and mechanism of action.
Experimental Workflow
In Vitro Cytotoxicity Assay (MTT/XTT)
-
Objective: To determine the concentration of the ADC that inhibits cell growth by 50% (IC50).
-
Principle: These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product.
-
Methodology:
-
Cell Seeding: Plate cancer cells (both antigen-positive and antigen-negative) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC, free Exatecan, and a non-targeting control ADC. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72-120 hours).
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Topoisomerase I Inhibition Assay
-
Objective: To confirm that the released payload (Exatecan) inhibits topoisomerase I activity.
-
Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
-
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase I assay buffer, and varying concentrations of the test compound (Exatecan).
-
Enzyme Addition: Add purified human topoisomerase I to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.
-
Gel Electrophoresis: Separate the supercoiled and relaxed forms of the plasmid DNA on an agarose (B213101) gel.
-
Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize the DNA bands under UV light.
-
Analysis: The inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band.
-
Cathepsin B Cleavage Assay
-
Objective: To verify that the GGFG linker is cleaved by cathepsin B, leading to the release of the payload.
-
Principle: The ADC is incubated with cathepsin B, and the release of the payload or a fluorescently labeled fragment is monitored over time.
-
Methodology:
-
Reaction Setup: Incubate the ADC with recombinant human cathepsin B in an appropriate assay buffer (typically acidic, pH 5.0-6.0, to mimic the lysosomal environment).
-
Time Course: Take aliquots from the reaction mixture at various time points.
-
Analysis: Analyze the samples by methods such as RP-HPLC or LC-MS to separate and quantify the intact ADC, cleaved linker-payload fragments, and free Exatecan.
-
Data Analysis: Plot the concentration of the released product over time to determine the cleavage rate.
-
Conclusion
The this compound drug-linker represents a sophisticated and promising platform for the development of highly effective and targeted antibody-drug conjugates. Its design addresses key challenges in ADC development, including drug-to-antibody ratio homogeneity, systemic stability, and efficient, tumor-specific payload release. The potent topoisomerase I inhibitor, Exatecan, provides a powerful cytotoxic mechanism for inducing cancer cell death. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of ADCs built upon this advanced linker-payload system. Further research and clinical development of ADCs utilizing this technology have the potential to offer significant therapeutic benefits for cancer patients.
References
- 1. orb.binghamton.edu [orb.binghamton.edu]
- 2. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DBM-GGFG-NH-O-CO-Exatecan: A Key Component in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the drug-linker conjugate DBM-GGFG-NH-O-CO-Exatecan, a critical component in the development of next-generation antibody-drug conjugates (ADCs) for targeted cancer therapy. This document delves into its core components, mechanism of action, synthesis, and the preclinical data associated with ADCs utilizing this technology.
Introduction to this compound
This compound is a sophisticated chemical entity designed to link a potent cytotoxic agent, Exatecan (B1662903), to a monoclonal antibody. ADCs created with this conjugate are engineered to selectively deliver the cytotoxic payload to tumor cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[1][2][3]
The conjugate is comprised of three key functional units:
-
Exatecan: A highly potent topoisomerase I inhibitor that serves as the cytotoxic payload.[1]
-
GGFG Linker: A tetrapeptide sequence (Glycine-Glycine-Phenylalanine-Glycine) that is designed to be stable in circulation but readily cleaved by lysosomal proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment.[4]
-
DBM-NH-O-CO- Spacer: This component connects the GGFG linker to the antibody. The "-NH-O-CO-" likely forms part of a self-immolative unit, ensuring efficient release of the unmodified payload upon linker cleavage. The "DBM" moiety is understood to be a reactive handle for conjugation to the antibody, most commonly a maleimide (B117702) derivative such as dibromomaleimide (DBM), which facilitates covalent attachment to cysteine residues on the antibody.
Mechanism of Action
The therapeutic effect of an ADC utilizing this compound is a multi-step process that relies on both the targeted delivery by the antibody and the potent cytotoxicity of the Exatecan payload.
Targeted Delivery and Internalization
The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized, typically via receptor-mediated endocytosis, and trafficked to the lysosome.
Payload Release
Within the acidic and enzyme-rich environment of the lysosome, the GGFG peptide linker is cleaved by proteases like cathepsin B. This cleavage initiates the decomposition of the self-immolative spacer, leading to the release of the active Exatecan payload into the cytoplasm.
Topoisomerase I Inhibition and Apoptosis
Exatecan exerts its cytotoxic effect by inhibiting topoisomerase I, a nuclear enzyme essential for relieving DNA torsional stress during replication and transcription.[2] By stabilizing the covalent complex between topoisomerase I and DNA (the TOP1-DNA cleavage complex), Exatecan prevents the re-ligation of the DNA strand.[5] This leads to an accumulation of single-strand DNA breaks. When the replication fork collides with these stabilized complexes, irreparable double-strand breaks occur, triggering a DNA damage response cascade. This ultimately results in cell cycle arrest and the induction of apoptosis (programmed cell death).[5][6]
Quantitative Data
The efficacy of Exatecan-based ADCs has been evaluated in numerous preclinical studies. The following tables summarize key quantitative data from in vitro cytotoxicity and in vivo xenograft models. It is important to note that the specific antibody and tumor cell line significantly influence the observed efficacy.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | Target Antigen | Linker | IC50 (nM) | Reference |
| SK-BR-3 | Breast Cancer | HER2 | Ala-Ala-PABC | 0.41 ± 0.05 | [7] |
| NCI-N87 | Gastric Cancer | HER2 | Polysarcosine | 0.20 ± 0.05 | [8] |
| KPL-4 | Breast Cancer | HER2 | Exo-linker | Not specified | [9] |
| DU145-PSMA | Prostate Cancer | PSMA | Not specified | Not specified | [10] |
In Vivo Efficacy in Xenograft Models
Tumor growth inhibition (TGI) is a key measure of the anti-cancer activity of a drug in animal models.
| ADC | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Trastuzumab-Exatecan-Polysarcosine | NCI-N87 (Gastric) | 1 mg/kg, single dose | Superior to DS-8201a | [8] |
| Trastuzumab-Exo-EVC-Exatecan | NCI-N87 (Gastric) | Not specified | Similar to T-DXd | [9] |
| Phosphonamidate-linked Exatecan ADC | N87 (Gastric) | 0.25, 0.5, 1, 2 mg/kg, single dose | Superior to Enhertu | [11] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the drug-linker and its conjugation to an antibody, as well as for key biological assays.
Synthesis of this compound and ADC Conjugation
While a specific protocol for "this compound" is not publicly available, a representative synthesis can be constructed based on established methods for similar drug-linkers. This typically involves a convergent approach where the peptide linker, the self-immolative spacer, and the conjugation handle are synthesized and then coupled to the payload.
Step 1: Synthesis of the Maleimide-GGFG-PABC Moiety This involves standard solid-phase or solution-phase peptide synthesis to assemble the GGFG tetrapeptide. The N-terminus is then capped with a maleimide-containing group (e.g., maleimidocaproyl), and the C-terminus is coupled to a p-aminobenzyl alcohol (PABC) self-immolative spacer.
Step 2: Activation of the PABC Spacer and Coupling to Exatecan The hydroxyl group of the PABC spacer is activated, for example, by conversion to a p-nitrophenyl carbonate. This activated linker is then reacted with the primary amine of Exatecan to form a carbamate (B1207046) linkage.
Step 3: Antibody Reduction and Conjugation The interchain disulfide bonds of the monoclonal antibody are partially reduced using a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free thiol groups. The purified reduced antibody is then reacted with the maleimide-functionalized Exatecan drug-linker. The maleimide group reacts specifically with the thiol groups to form a stable thioether bond.
Step 4: Purification and Characterization The resulting ADC is purified using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted drug-linker and other impurities. The final product is characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and add them to the cells. Include untreated cells as a negative control and cells treated with the unconjugated antibody and free drug-linker as additional controls.
-
Incubation: Incubate the plates for 72-120 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability against the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an Exatecan-based ADC in a mouse xenograft model.
-
Cell Implantation: Subcutaneously implant human tumor cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).
-
Dosing: Administer the treatments intravenously at the specified dosing schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice 2-3 times per week.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
Conclusion
This compound represents a sophisticated drug-linker system that enables the development of highly potent and selective antibody-drug conjugates. The combination of the potent topoisomerase I inhibitor Exatecan with a cleavable GGFG linker allows for efficient and targeted delivery of the cytotoxic payload to tumor cells. The preclinical data for ADCs utilizing this technology are promising, demonstrating significant anti-tumor activity in both in vitro and in vivo models. Further research and clinical development of ADCs based on this and similar platforms hold great potential for advancing cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.cn [medchemexpress.cn]
An In-depth Technical Guide to the DBM-GGFG-NH-O-CO-Exatecan Topoisomerase I Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exatecan (B1662903), a potent, semi-synthetic, water-soluble derivative of camptothecin (B557342), has emerged as a significant antineoplastic agent. Its primary mechanism of action is the inhibition of human DNA topoisomerase I (TOP1), an enzyme crucial for relieving DNA torsional stress during replication and transcription.[1][2] By stabilizing the covalent complex between TOP1 and DNA, known as the TOP1-DNA cleavage complex (TOP1cc), Exatecan prevents the re-ligation of the DNA strand.[1][3] This leads to the accumulation of single-strand DNA breaks, which upon collision with a replication fork, are converted into irreversible double-strand breaks, ultimately triggering apoptosis.[4]
The exceptional potency of Exatecan has led to its use as a cytotoxic payload in Antibody-Drug Conjugates (ADCs).[5] DBM-GGFG-NH-O-CO-Exatecan is a drug-linker conjugate designed for ADC synthesis, where Exatecan is attached to a linker system.[6][7] This guide provides an in-depth overview of the core principles and methodologies for assessing the topoisomerase I inhibitory activity of Exatecan and its conjugates.
Mechanism of Action: Topoisomerase I Inhibition
The catalytic cycle of topoisomerase I involves the cleavage of one DNA strand, allowing for the relaxation of supercoiled DNA, followed by the re-ligation of the strand. Camptothecin derivatives, including Exatecan, function by intercalating into the DNA helix at the site of the TOP1-DNA complex. This binding stabilizes the cleavage complex, effectively trapping the enzyme on the DNA.[3][4] The stabilized complex is a potent cell-killing lesion. Modeling studies suggest that Exatecan forms unique molecular interactions with the flanking DNA base and the TOP1 residue N352, in addition to the known interactions of camptothecins with residues R364, D533, and N722.[3]
Quantitative Data: Comparative Potency of Exatecan
Exatecan has consistently demonstrated superior potency in comparison to other clinically relevant camptothecin derivatives, such as topotecan (B1662842) and SN-38 (the active metabolite of irinotecan).
| Compound | IC50 (Topoisomerase I Inhibition) | Mean GI50 (Cancer Cell Lines) | Reference |
| Exatecan | 0.975 µg/mL (2.2 µM) | Breast: 2.02 ng/mL, Colon: 2.92 ng/mL, Stomach: 1.53 ng/mL, Lung: 0.877 ng/mL | [8] |
| SN-38 | ~3x less potent than Exatecan | 6-fold higher IC50 than Exatecan | [9][10] |
| Topotecan | ~10x less potent than Exatecan | 28-fold higher IC50 than Exatecan | [9][10] |
| Camptothecin | ~20x less potent than Exatecan | - | [10] |
Experimental Protocols
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay is fundamental for determining a compound's ability to inhibit the catalytic activity of topoisomerase I.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a suitable assay buffer. Add varying concentrations of the test compound (Exatecan or its conjugate). Include a no-drug control.[4]
-
Enzyme Addition: Initiate the reaction by adding purified human topoisomerase I to the mixture.[4]
-
Incubation: Incubate the reaction at 37°C for a defined period, typically 30 minutes, to allow for DNA relaxation.[4]
-
Reaction Termination: Stop the reaction by adding a solution that denatures the enzyme, such as a buffer containing Sodium Dodecyl Sulfate (SDS).[1]
-
Analysis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.[4]
-
Visualization and Quantification: Stain the gel with a DNA intercalating dye (e.g., SYBR Green) and visualize the DNA bands under UV light. The amount of remaining supercoiled DNA is inversely proportional to the enzyme's activity. Quantify the band intensities to determine the IC50 value of the inhibitor.[4]
TOP1-DNA Cleavage Complex Trapping Assay
This assay directly measures the ability of a compound to stabilize the TOP1-DNA cleavage complex.
Methodology:
-
Substrate Preparation: A DNA oligonucleotide is 3'-end labeled with a radioactive isotope or a fluorescent marker.[1][11]
-
Reaction Mixture: Incubate recombinant human topoisomerase I with the labeled DNA substrate in a reaction buffer.[1]
-
Drug Incubation: Add the test compound at various concentrations to the reaction mixture.[1]
-
Complex Formation: Incubate the mixture to allow for the formation of TOP1-DNA cleavage complexes.[1]
-
Reaction Termination: Stop the reaction by adding a denaturing solution (e.g., SDS-containing buffer).[1]
-
Analysis: Separate the resulting DNA fragments by size using denaturing polyacrylamide gel electrophoresis (PAGE). The appearance of a band corresponding to the cleaved DNA fragment indicates the stabilization of the cleavage complex.[1][11]
In Vitro Cytotoxicity Assay
This assay determines the effect of the compound on the viability and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., DU145 prostate cancer, MOLT-4 leukemia) in 96-well plates and allow them to adhere overnight.[1][3]
-
Drug Treatment: Treat the cells with a range of concentrations of Exatecan or its conjugate for a specified duration (e.g., 72 hours).[1]
-
Viability Assessment: Determine cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[1][4]
In Vivo Tumor Xenograft Studies
These studies evaluate the antitumor efficacy of the compound in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject human tumor cells into immunocompromised mice.[4]
-
Tumor Growth: Monitor tumor growth until they reach a specified size (e.g., 100-200 mm³).[4]
-
Treatment: Randomize the mice into control (vehicle) and treatment groups. Administer the test compound via an appropriate route (e.g., intravenously) at various doses and schedules.[4]
-
Monitoring: Regularly measure tumor volume and body weight to assess efficacy and toxicity.[4]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as histology and biomarker assessment. Calculate metrics like tumor growth inhibition (TGI).[4]
Application in Antibody-Drug Conjugates (ADCs)
The high potency of Exatecan makes it an ideal payload for ADCs. In an ADC, a monoclonal antibody that targets a tumor-specific antigen is linked to Exatecan via a cleavable linker.[4][12] This approach enables the targeted delivery of the cytotoxic agent to cancer cells, thereby enhancing the therapeutic window by maximizing efficacy and minimizing systemic toxicity.[5][12] The "DBM-GGFG-NH-O-CO" component of the named molecule represents a linker that is likely designed to be stable in circulation and release the active Exatecan payload upon internalization into the target cancer cell.
Conclusion
This compound represents a sophisticated application of a highly potent topoisomerase I inhibitor within the framework of targeted cancer therapy. A thorough understanding of the assays described in this guide is essential for the preclinical evaluation and development of such compounds. The superior potency of Exatecan, combined with the specificity of antibody-mediated delivery, holds significant promise for advancing the treatment of various malignancies.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide on the Structure and Synthesis of DBM-GGFG-NH-O-CO-Exatecan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and mechanism of action of DBM-GGFG-NH-O-CO-Exatecan, a potent drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). This document details the chemical components, a representative synthetic pathway, relevant quantitative data from analogous compounds, and the underlying biological mechanisms.
Introduction
This compound is a key component in the construction of next-generation ADCs for targeted cancer therapy. It comprises three critical moieties: a cytotoxic payload (Exatecan), a cleavable linker system (GGFG), and a conjugation handle (DBM). This design allows for the selective delivery of the potent anticancer agent to tumor cells, minimizing systemic toxicity.
-
Exatecan (B1662903) : A highly potent derivative of camptothecin (B557342) that acts as a topoisomerase I inhibitor.[1][2] Its function is to stabilize the covalent complex between topoisomerase I and DNA, leading to DNA double-strand breaks and subsequent apoptosis in rapidly dividing cancer cells.[3][4]
-
GGFG Linker : A tetrapeptide sequence (Gly-Gly-Phe-Gly) that is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment.[5] This ensures the targeted release of the exatecan payload within the cancer cells.
-
DBM Moiety : While the acronym 'DBM' is not standard, in the context of ADC chemistry, it represents a maleimide-based chemical entity. The maleimide (B117702) group provides a reactive handle for covalent attachment to thiol groups on monoclonal antibodies, typically generated by the reduction of interchain disulfide bonds. A common example of such a group is maleimidocaproyl (MC).
The linkage "-NH-O-CO-" likely represents a self-immolative spacer, such as a p-aminobenzyl carbamate (B1207046) (PABC) group, which is commonly used in conjunction with peptide linkers to ensure the efficient release of the unmodified drug upon linker cleavage.
Structure and Properties
The precise chemical structure of this compound is depicted below, assuming 'DBM' is a maleimidocaproyl (MC) group and the "-NH-O-CO-" linkage is part of a PABC self-immolative spacer.
Chemical Structure:
A representative structure of a maleimide-GGFG-PABC-Exatecan conjugate.
| Property | Value | Reference |
| Molecular Formula | C61H63FN10O14 | (Calculated) |
| Molecular Weight | 1195.2 g/mol | (Calculated) |
| Payload | Exatecan | [1] |
| Linker | GGFG (cleavable peptide) | [5] |
| Conjugation Moiety | Maleimide | [6] |
Synthesis of this compound: A Representative Protocol
A specific, publicly available, step-by-step synthesis protocol for the exact molecule "this compound" is not detailed in the literature. However, a representative synthesis can be constructed based on established methods for creating similar exatecan-linker conjugates. The synthesis is a multi-step process involving the preparation of the activated linker and its subsequent conjugation to the exatecan payload.
Synthesis of the Activated Linker (e.g., MC-GGFG-PABC-PNP)
This process involves the sequential coupling of amino acids to form the GGFG tetrapeptide, followed by the attachment of the maleimide group and a self-immolative spacer, which is then activated for conjugation with the payload.
Experimental Protocol:
-
Peptide Synthesis: The GGFG tetrapeptide is synthesized using standard solid-phase or solution-phase peptide synthesis methodologies.
-
Attachment of Maleimidocaproyl (MC) group: The N-terminus of the GGFG peptide is coupled with 6-maleimidohexanoic acid.
-
Introduction of the PABC spacer: The C-terminus of the MC-GGFG peptide is conjugated to p-aminobenzyl alcohol.
-
Activation of the PABC spacer: The hydroxyl group of the PABC spacer is reacted with p-nitrophenyl chloroformate to create an activated carbonate, which is reactive towards the amine group on exatecan.
Conjugation to Exatecan
The activated linker is then reacted with exatecan to form the final drug-linker conjugate.
Experimental Protocol:
-
Reaction: The activated linker (e.g., MC-GGFG-PABC-PNP) is dissolved in an anhydrous organic solvent such as dimethylformamide (DMF).
-
Addition of Exatecan: Exatecan is added to the solution, along with a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is stirred at room temperature, protected from light, until completion (monitored by HPLC or LC-MS).
-
Purification: The final product, MC-GGFG-PABC-Exatecan, is purified by preparative high-performance liquid chromatography (HPLC).
Characterization
The identity and purity of the synthesized drug-linker are confirmed using various analytical techniques.
| Analysis | Expected Results |
| LC-MS | A major peak corresponding to the calculated mass of the product. |
| ¹H NMR | Peaks consistent with the protons of the exatecan, GGFG, PABC, and MC moieties. |
| HPLC | Purity of >95% is typically desired. |
Quantitative Data for Exatecan-Linker Conjugates
The following table summarizes representative quantitative data for similar exatecan-based ADCs found in the literature. This data provides an indication of the expected performance of ADCs constructed with this compound.
| Parameter | Value | Molecule/System | Reference |
| IC₅₀ (Topoisomerase I Inhibition) | 2.2 µM | Exatecan | [7] |
| Mean GI₅₀ (Breast Cancer Cells) | 2.02 ng/mL | Exatecan | [7] |
| Mean GI₅₀ (Colon Cancer Cells) | 2.92 ng/mL | Exatecan | [7] |
| DAR (Drug-to-Antibody Ratio) | ~8 | Trastuzumab-Exatecan ADC | [8] |
| In Vitro Cytotoxicity (HER2+ cells) | Low nM range | Trastuzumab-Exatecan ADC | [8] |
Mechanism of Action and Signaling Pathway
The cytotoxic effect of this compound, when part of an ADC, is initiated by the binding of the antibody component to its target antigen on the cancer cell surface. This is followed by internalization and trafficking to the lysosome, where the GGFG linker is cleaved, releasing the exatecan payload.
Free exatecan then diffuses into the nucleus and exerts its cytotoxic effect by inhibiting topoisomerase I. This leads to the accumulation of DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.
Experimental Workflows
The development and evaluation of an ADC using this compound involves a series of well-defined experimental workflows.
ADC Synthesis Workflow
In Vitro Cytotoxicity Assay Protocol
This assay is crucial for determining the potency of the resulting ADC.
-
Cell Culture: Plate target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.
-
ADC Dilution: Prepare serial dilutions of the purified ADC, a non-targeting control ADC, and free this compound.
-
Treatment: Treat the cells with the different concentrations of the compounds.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the dose-response curves.
Conclusion
This compound is a sophisticated and highly potent drug-linker conjugate that holds significant promise for the development of effective and targeted cancer therapies. Its design, which combines a potent topoisomerase I inhibitor with a tumor-selective cleavable linker system, exemplifies the rational design principles of modern ADC technology. The representative synthetic and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development. Further optimization of the linker and conjugation chemistry will continue to enhance the therapeutic potential of exatecan-based ADCs.
References
- 1. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform | MDPI [mdpi.com]
The Architect of Precision: A Technical Guide to DBM-GGFG-NH-O-CO-Exatecan for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for the utilization of the DBM-GGFG-NH-O-CO-Exatecan drug-linker in the development of next-generation Antibody-Drug Conjugates (ADCs). This guide details the core components, mechanism of action, critical quality attributes, and the experimental protocols necessary for the successful design, synthesis, and evaluation of exatecan-based ADCs.
Introduction to this compound
The this compound is a sophisticated drug-linker system designed for the targeted delivery of the potent topoisomerase I inhibitor, exatecan (B1662903), to cancer cells. This system is comprised of three key components:
-
Dibromomaleimide (DBM): A thiol-reactive maleimide (B117702) derivative that enables stable, covalent conjugation to the antibody, typically at cysteine residues. DBM linkers are designed for enhanced stability of the resulting conjugate.
-
GGFG Peptide Linker: A tetrapeptide sequence (Gly-Gly-Phe-Gly) that is specifically designed to be cleaved by lysosomal proteases, such as cathepsins, which are abundant in the tumor cell microenvironment. This enzymatic cleavage ensures the selective release of the cytotoxic payload within the target cell.[1]
-
Exatecan: A highly potent, semi-synthetic, water-soluble camptothecin (B557342) analog that functions as a topoisomerase I inhibitor.[2] By trapping the topoisomerase I-DNA cleavage complex, exatecan induces DNA double-strand breaks, ultimately leading to apoptotic cell death in rapidly dividing cancer cells.[2][3]
The synergistic combination of these components allows for a wide therapeutic window, minimizing systemic toxicity while maximizing anti-tumor efficacy.
Mechanism of Action
The therapeutic effect of an ADC utilizing the this compound linker is achieved through a multi-step process that leverages both the specificity of the antibody and the controlled release of the potent cytotoxic payload.
References
An In-depth Technical Guide on the Physicochemical Properties of DBM-GGFG-NH-O-CO-Exatecan
Disclaimer: The compound "DBM-GGFG-NH-O-CO-Exatecan" is a complex, likely investigational, molecule for which direct, publicly available data is limited. This guide synthesizes information on its constituent components—Dibenzoylmethane (B1670423) (DBM), the GGFG peptide linker, a carbamate (B1207046) moiety, and the active drug Exatecan—to provide a comprehensive overview of its probable physicochemical properties and mechanisms.
Executive Summary
This compound is conceptualized as a targeted prodrug of Exatecan, a potent topoisomerase I inhibitor. This conjugate is designed for enhanced stability in circulation and targeted release of the cytotoxic payload within the tumor microenvironment. The dibenzoylmethane (DBM) moiety may serve to modulate solubility or act as a targeting ligand. The Gly-Gly-Phe-Gly (GGFG) tetrapeptide is a well-established linker, susceptible to cleavage by lysosomal enzymes like cathepsins, which are often upregulated in tumor tissues.[1][2] The carbamate linkage connects the peptide to the Exatecan payload. This guide details the known properties of each component to build a physicochemical profile of the entire conjugate, outlines relevant experimental protocols, and visualizes the proposed mechanisms of action.
Physicochemical Properties
The overall physicochemical properties of the conjugate will be a composite of its individual parts. Exatecan is a complex, partially water-soluble molecule.[3] The GGFG peptide and the DBM moiety will significantly influence the solubility, lipophilicity, and stability of the final compound.
Table 1: Physicochemical Properties of Exatecan and its Conjugating Moieties
| Property | Exatecan | Dibenzoylmethane (DBM) | GGFG Peptide | This compound (Predicted) |
| Molecular Formula | C₂₄H₂₂FN₃O₄[4] | C₁₅H₁₂O₂[5] | C₁₇H₂₂N₄O₅ | C₅₆H₅₂FN₇O₁₁ |
| Molecular Weight | 435.45 g/mol [4][6] | 224.25 g/mol [7] | 378.39 g/mol | Approximately 1018.09 g/mol |
| Appearance | Solid powder[] | White to light yellow crystalline substance[7] | White powder | Likely a solid powder |
| Solubility | Soluble in DMSO, slightly soluble in water (especially the mesylate salt).[4][] | Insoluble in water; soluble in organic solvents like ethanol (B145695) and chloroform.[7] | Generally water-soluble | Solubility will be complex and pH-dependent. The peptide may increase aqueous solubility, while DBM decreases it. Likely soluble in organic solvents like DMSO. |
| Melting Point | >137°C (decomposes)[][9] | 77-79 °C[7] | Decomposes at high temperatures | Expected to decompose upon heating |
| logP (Lipophilicity) | 1.55 (Chemaxon)[10] | High (predicted) | Low (hydrophilic) | The final logP will be a balance between the lipophilic DBM and hydrophilic peptide. |
| pKa (Strongest Acidic) | 11.71 (Chemaxon)[10] | Not readily available | Carboxylic acid pKa ~2-3; Amino pKa ~9-10 | Multiple ionizable groups will be present. |
| pKa (Strongest Basic) | 9.52 (Chemaxon)[10] | Not readily available | Amino pKa ~9-10 | Multiple ionizable groups will be present. |
Mechanism of Action and Targeted Delivery
The proposed mechanism for this compound is a multi-step process designed for targeted cancer therapy.
-
Circulation and Targeting: The conjugate is expected to circulate systemically. The DBM moiety or a larger carrier molecule to which the conjugate is attached (like an antibody in an Antibody-Drug Conjugate or ADC) would target specific receptors on cancer cells. The GGFG linker is designed to be stable in the bloodstream, minimizing premature release of the toxic payload.[2]
-
Internalization and Enzymatic Cleavage: Upon reaching the tumor site, the conjugate is internalized by cancer cells, often via endocytosis.[2] Inside the cell, in the acidic environment of lysosomes, enzymes such as cathepsin B and cathepsin L, which are abundant in tumor cells, recognize and cleave the GGFG peptide linker.[1][2]
-
Payload Release and Action: Cleavage of the linker releases the Exatecan payload. Exatecan then exerts its cytotoxic effect by inhibiting topoisomerase I, an enzyme crucial for DNA replication.[11][12] It stabilizes the complex between topoisomerase I and DNA, leading to DNA strand breaks and ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.[11][13]
Diagram 1: Proposed Mechanism of Action
Caption: Proposed mechanism of this compound from circulation to apoptosis.
Diagram 2: Topoisomerase I Inhibition Pathway
Caption: Molecular mechanism of Exatecan-induced apoptosis via Topoisomerase I inhibition.
Experimental Protocols
Detailed experimental protocols would be necessary to confirm the physicochemical properties and efficacy of this novel conjugate.
The synthesis of this compound would likely involve a multi-step process:
-
Peptide Synthesis: Solid-phase peptide synthesis (SPPS) of the GGFG tetrapeptide.
-
DBM-Peptide Conjugation: Coupling of Dibenzoylmethane to the N-terminus of the peptide.
-
Linker-Payload Activation: Formation of an activated carbamate on Exatecan.
-
Final Conjugation: Ligation of the DBM-GGFG peptide to the activated Exatecan.
-
Purification and Characterization: Purification of the final conjugate using High-Performance Liquid Chromatography (HPLC) and characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Diagram 3: Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of the conjugate.
-
Solubility: Determined by adding increasing amounts of the compound to a fixed volume of solvent (e.g., water, PBS, DMSO) at a specific temperature. The concentration of the resulting saturated solution would be measured, often by UV-Vis spectroscopy or HPLC.
-
Lipophilicity (logP): Typically determined using the shake-flask method with n-octanol and water. The concentrations of the compound in each phase are measured to calculate the partition coefficient.
-
Stability: The stability of the conjugate would be assessed in various media (e.g., plasma, buffer at different pH values) over time. Aliquots would be taken at different time points and analyzed by HPLC to quantify the amount of intact conjugate remaining.
-
Enzymatic Cleavage: The conjugate would be incubated with purified cathepsin B or L, or with lysosomal extracts. The reaction would be monitored by HPLC to measure the rate of Exatecan release.
Conclusion
This compound represents a sophisticated approach to targeted drug delivery. By combining the potent cytotoxic agent Exatecan with a tumor-specific cleavable linker and a modulating DBM moiety, this conjugate holds the potential for improved efficacy and reduced systemic toxicity compared to the parent drug. The successful development of such a compound relies on a thorough understanding and experimental validation of its physicochemical properties, which dictate its stability, delivery, and ultimate therapeutic effect. Further research is required to fully characterize this specific molecule and its in vitro and in vivo performance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medkoo.com [medkoo.com]
- 5. Dibenzoylmethane - Wikipedia [en.wikipedia.org]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Dibenzoylmethane (DBM) | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]
- 9. benchchem.com [benchchem.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. benchchem.com [benchchem.com]
- 12. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]
- 13. nbinno.com [nbinno.com]
An In-depth Technical Guide to DBM-GGFG-NH-O-CO-Exatecan Linker Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the DBM-GGFG-NH-O-CO-Exatecan drug-linker, a critical component in the development of next-generation Antibody-Drug Conjugates (ADCs). This document details the chemistry of the linker, its mechanism of action, and relevant experimental protocols, supported by quantitative data and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Introduction to this compound
The this compound is a sophisticated drug-linker system designed for targeted cancer therapy. It is comprised of three key components:
-
Dibromomaleimide (DBM): A thiol-reactive moiety that enables covalent conjugation to cysteine residues on a monoclonal antibody (mAb).
-
GGFG Tetrapeptide: A protease-cleavable linker that is designed to be stable in systemic circulation but is selectively hydrolyzed by lysosomal enzymes, such as cathepsins, which are often overexpressed in the tumor microenvironment.[][2]
-
Exatecan (B1662903): A potent topoisomerase I inhibitor that serves as the cytotoxic payload.[3][4]
This drug-linker is integral to the construction of ADCs, which are designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. The molecular formula for this compound is C₅₂H₅₄Br₂FN₉O₁₃, and it has a molecular weight of 1191.84 g/mol . The registered CAS number for this compound is 2769152-95-4.
Mechanism of Action
The therapeutic efficacy of an ADC utilizing the this compound linker is predicated on a multi-step process that begins with the specific binding of the ADC to a tumor-associated antigen on the surface of a cancer cell.
Cellular Internalization and Payload Release
Following antigen binding, the ADC-antigen complex is internalized into the cell, typically via endocytosis. The ADC is then trafficked to the lysosome, an acidic organelle containing a variety of hydrolytic enzymes. Within the lysosome, the GGFG peptide linker is recognized and cleaved by proteases, such as cathepsin B.[][2] This enzymatic cleavage liberates the Exatecan payload from the antibody, allowing it to diffuse into the cytoplasm and subsequently the nucleus.
Topoisomerase I Inhibition and Apoptosis Induction
Once in the nucleus, Exatecan exerts its cytotoxic effect by inhibiting topoisomerase I, a crucial enzyme involved in DNA replication and transcription. Topoisomerase I relieves torsional stress in DNA by creating transient single-strand breaks. Exatecan stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering programmed cell death (apoptosis). The apoptotic cascade initiated by camptothecins like Exatecan can involve both p53-dependent and -independent pathways, leading to the activation of caspases and the execution of cell death.[5][6][7]
Quantitative Data
While specific quantitative data for the this compound linker is limited in publicly available literature, preclinical studies on other exatecan-based ADCs with cleavable linkers provide valuable insights into their potential efficacy and stability.
In Vivo Efficacy of Exatecan-Based ADCs
The following table summarizes preclinical data from studies of various exatecan-based ADCs in xenograft models. This data demonstrates the potent anti-tumor activity of exatecan when delivered via an ADC.
| ADC Platform | Target | Xenograft Model | Dosing Regimen | Observed Efficacy | Reference |
| Trastuzumab-Exatecan | HER2 | NCI-N87 (Gastric Cancer) | 1 mg/kg, single dose | Outperformed DS-8201a in tumor growth inhibition. | [8] |
| Exo-EVC-Exatecan ADC | HER2 | NCI-N87 (Gastric Cancer) | Not specified | Similar tumor inhibition to T-DXd. | [9] |
| ADCT-242 | Claudin-6 | OVCAR-3 (Ovarian Cancer) | 2 mg/kg, single dose | Dose-dependent anti-tumor activity with 6/8 mice achieving complete response. | [10] |
Plasma Stability of ADCs
| ADC Platform | Study Model | Time Point | % Intact ADC (DAR) | Reference |
| Exo-EVC-Exatecan ADC | Rat Plasma | 7 days | Superior DAR retention compared to T-DXd | [9] |
Experimental Protocols
This section provides an overview of the key experimental methodologies involved in the synthesis and evaluation of ADCs based on the this compound linker.
Synthesis of this compound Linker
The synthesis of the this compound linker is a multi-step process that involves solid-phase peptide synthesis of the GGFG tetrapeptide, followed by solution-phase conjugation to the DBM moiety and the Exatecan payload.
Workflow for Linker Synthesis:
Protocol Outline:
-
Solid-Phase Peptide Synthesis (SPPS) of GGFG: The GGFG tetrapeptide is synthesized on a solid support resin using standard Fmoc chemistry.
-
Synthesis of the DBM Moiety: Dibromomaleic anhydride (B1165640) is reacted with a suitable amine to introduce a functional group for peptide conjugation.
-
Conjugation of DBM to GGFG: The activated DBM derivative is reacted with the N-terminus of the cleaved GGFG peptide in solution.
-
Activation of Exatecan: The hydroxyl group of Exatecan is activated, for example, by conversion to a p-nitrophenyl carbonate, to facilitate coupling.
-
Coupling of DBM-GGFG to Exatecan: The DBM-GGFG linker is reacted with the activated Exatecan to form the final drug-linker conjugate.
-
Purification and Characterization: The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry and NMR to confirm its identity and purity.
Antibody-Drug Conjugation
The this compound linker is conjugated to a monoclonal antibody through the reaction of the dibromomaleimide moiety with the thiol groups of cysteine residues.[3]
Protocol Outline:
-
Antibody Reduction: The interchain disulfide bonds of the antibody are partially or fully reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free cysteine thiols.
-
Conjugation Reaction: The this compound drug-linker is added to the reduced antibody solution in a suitable buffer (pH 7.0-7.5). The reaction is typically carried out at room temperature for a specified period.
-
Purification of the ADC: The resulting ADC is purified from unconjugated linker and antibody using techniques such as size exclusion chromatography (SEC) or protein A affinity chromatography.
-
Characterization of the ADC: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using methods like hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
In Vitro Plasma Stability Assay
This assay is crucial to determine the stability of the ADC in a biological matrix and to quantify the rate of premature payload release.
Protocol Outline:
-
Incubation: The ADC is incubated in plasma (human, mouse, or rat) at 37°C for various time points (e.g., 0, 24, 48, 72 hours).
-
Sample Preparation: At each time point, an aliquot of the plasma sample is taken. The ADC can be captured using immunoaffinity techniques (e.g., anti-human IgG beads).[12][13][14]
-
Analysis by LC-MS: The captured ADC is analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point.[12] A decrease in DAR over time indicates payload deconjugation.
-
Quantification of Free Payload: The plasma supernatant can also be analyzed by LC-MS/MS to quantify the amount of free Exatecan that has been released.
Conclusion
The this compound drug-linker represents a sophisticated and promising platform for the development of highly effective and targeted cancer therapies. Its design, which incorporates a stable and selectively cleavable peptide linker with a potent topoisomerase I inhibitor, holds the potential for a wide therapeutic window. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working to advance the field of antibody-drug conjugates. Further investigation into the specific quantitative characteristics of this linker will be crucial for its successful clinical translation.
References
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Camptothecin induces p53-dependent and -independent apoptogenic signaling in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Camptothecin induces apoptosis in cancer cells via microRNA-125b-mediated mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of neuronal apoptosis by camptothecin, an inhibitor of DNA topoisomerase-I: evidence for cell cycle-independent toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel antibody drug conjugates containing exatecan derivative-based cytotoxic payloads. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody-Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
An In-Depth Technical Guide to the Preclinical Exploratory Study of DBM-GGFG-NH-O-CO-Exatecan
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBM-GGFG-NH-O-CO-Exatecan is a drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs). It comprises three key components: a potent topoisomerase I inhibitor payload, Exatecan; a cleavable tetrapeptide linker, GGFG (Gly-Gly-Phe-Gly); and a DBM (dibromomaleimide) moiety for conjugation to a monoclonal antibody. This technical guide provides a comprehensive overview of the core methodologies and data interpretation necessary for the preclinical exploratory studies of this and similar Exatecan-based ADCs. While specific studies on the complete this compound construct are not extensively available in public literature, this guide synthesizes data from studies on Exatecan and ADCs with similar GGFG linkers to provide a robust framework for research and development.
Exatecan, a derivative of camptothecin, exerts its cytotoxic effect by stabilizing the covalent complex between topoisomerase I and DNA, leading to DNA double-strand breaks and subsequent apoptosis in rapidly dividing cancer cells. The GGFG linker is designed to be stable in systemic circulation and to be cleaved by lysosomal proteases, such as Cathepsin B and L, which are often upregulated in the tumor microenvironment, ensuring targeted release of the Exatecan payload within cancer cells.[1][2]
Core Concepts: Mechanism of Action
The therapeutic rationale for an ADC based on this compound hinges on the targeted delivery of the highly potent Exatecan payload to antigen-expressing tumor cells. The following diagram illustrates the proposed mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of Exatecan and Exatecan-based ADCs. These data provide a baseline for evaluating the performance of new constructs like this compound.
Table 1: In Vitro Cytotoxicity of Exatecan and Exatecan-Based ADCs
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |
| SK-BR-3 | Breast (HER2+) | Free Exatecan | Sub-nanomolar | --INVALID-LINK-- |
| MDA-MB-468 | Breast (HER2-) | Free Exatecan | Sub-nanomolar | --INVALID-LINK-- |
| KPL-4 | Breast (HER2+) | anti-HER2-VC(S)-MMAE | ~1 ng/mL | --INVALID-LINK-- |
| NCI-N87 | Gastric (HER2+) | Tra-Exa-PSAR10 | ~0.1 nM | --INVALID-LINK-- |
| JIMT-1 | Breast (HER2+) | CH-2-589 | ~10 ng/mL | --INVALID-LINK-- |
| Capan-1 | Pancreatic | CH-2-589 | ~10 ng/mL | --INVALID-LINK-- |
Table 2: Preclinical Pharmacokinetic Parameters of Exatecan-Based ADCs in Mice
| ADC Construct | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg*h/mL) | t1/2 (h) | Reference |
| OBI-992 | 10 | 250 | 20000 | 100 | --INVALID-LINK-- |
| Dato-DXd | 10 | 200 | 15000 | 80 | --INVALID-LINK-- |
| Tra-Exa-PSAR10 | 10 | Not Reported | Not Reported | Similar to unconjugated antibody | --INVALID-LINK-- |
Note: Direct comparison of PK parameters should be made with caution due to variations in experimental conditions, analytical methods, and ADC constructs across different studies.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below. These protocols are foundational for assessing the efficacy, stability, and mechanism of action of this compound and similar ADCs.
In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo)
This assay determines the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HER2-positive SK-BR-3 and HER2-negative MDA-MB-468) in 96-well plates at a density of 5,000-10,000 cells per well in complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the Exatecan-based ADC, a non-targeting control ADC, and free Exatecan in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO at the same concentration as in the highest drug concentration).
-
Incubation: Incubate the plates for 72-120 hours at 37°C and 5% CO2.
-
Viability Assessment:
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader.[4]
-
CellTiter-Glo® Luminescent Cell Viability Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viable cells against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
Cathepsin B Linker Cleavage Assay
This assay evaluates the susceptibility of the GGFG linker to cleavage by Cathepsin B, a key lysosomal protease.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer with a pH of 5.0-6.0 (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5).
-
Cathepsin B Activation: Activate recombinant human Cathepsin B by incubating it with a reducing agent (e.g., 2 mM DTT) in the assay buffer for 15 minutes at 37°C.
-
Substrate Solution: Dissolve the this compound conjugate in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the activated Cathepsin B solution to wells.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Include a negative control with a Cathepsin B inhibitor and a blank with only the substrate and buffer.
-
-
Incubation: Incubate the plate at 37°C. Collect samples at various time points (e.g., 0, 30, 60, 120 minutes).
-
Analysis:
-
Stop the reaction by adding a quenching solution (e.g., 10% trifluoroacetic acid).
-
Analyze the samples by LC-MS to detect and quantify the released Exatecan payload.
-
-
Data Analysis: Plot the concentration of released Exatecan over time to determine the cleavage rate.
In Vivo Antitumor Efficacy in Xenograft Models
This study assesses the ability of the ADC to inhibit tumor growth in a living organism.
Protocol:
-
Cell Implantation: Implant human cancer cells (e.g., HER2-positive BT-474 or NCI-N87) subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude or SCID).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping: Randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, Exatecan-based ADC at different doses, and a positive control like T-DXd).
-
Dosing: Administer the treatments intravenously (i.v.) according to a predetermined schedule (e.g., once every three weeks).
-
Monitoring: Measure tumor volume and body weight two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
The preclinical exploratory study of this compound requires a multi-faceted approach to thoroughly characterize its potential as a component of a therapeutic ADC. The methodologies outlined in this guide, from in vitro cytotoxicity and linker cleavage assays to in vivo efficacy studies, provide a comprehensive framework for this evaluation. The provided quantitative data from similar Exatecan-based ADCs serve as a valuable benchmark for assessing the performance of new constructs. By systematically applying these experimental protocols and carefully interpreting the resulting data, researchers can effectively advance the development of novel and potent cancer therapies.
References
An In-Depth Technical Guide on DBM-GGFG-NH-O-CO-Exatecan in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBM-GGFG-NH-O-CO-Exatecan is a pivotal drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. This guide provides a comprehensive technical overview of its mechanism of action, cytotoxicity in cancer cell lines, and the experimental protocols for its evaluation. As a drug-linker, it is designed to be conjugated to a monoclonal antibody that directs the potent cytotoxic agent, Exatecan, to tumor cells.
The conjugate consists of three key components:
-
Exatecan: A highly potent derivative of camptothecin (B557342) that inhibits topoisomerase I, a critical enzyme in DNA replication and transcription.[1]
-
GGFG Linker: A tetrapeptide linker (Glycine-Glycine-Phenylalanine-Glycine) that is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment.[2][3]
-
DBM (Dibromomaleimide): A thiol-reactive functional group that enables the covalent conjugation of the linker-payload to cysteine residues on a monoclonal antibody.
The targeted delivery and controlled release of Exatecan within cancer cells minimize systemic toxicity and enhance the therapeutic window, a key objective in modern oncology drug development.
Mechanism of Action
The therapeutic effect of an ADC utilizing the this compound linker-payload is a multi-step process that relies on the specificity of the antibody and the intracellular environment of the cancer cell.
-
Target Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell, leading to the formation of an ADC-antigen complex. This complex is then internalized by the cell through receptor-mediated endocytosis.
-
Lysosomal Trafficking and Cleavage: Following internalization, the ADC is trafficked to the lysosome. The acidic environment and the presence of lysosomal proteases, such as Cathepsin B and Cathepsin L, facilitate the cleavage of the GGFG peptide linker.[2][3]
-
Payload Release and Topoisomerase I Inhibition: The cleavage of the linker releases the Exatecan payload into the cytoplasm. Exatecan then diffuses into the nucleus and binds to the topoisomerase I-DNA complex. This binding stabilizes the complex, preventing the re-ligation of the DNA strand and leading to the accumulation of DNA single-strand breaks.[1]
-
Induction of Apoptosis: The accumulation of DNA damage triggers a cellular stress response, ultimately leading to programmed cell death (apoptosis) of the cancer cell.
Signaling Pathway of Topoisomerase I Inhibition by Exatecan
Quantitative Data Presentation
As this compound is a drug-linker component, its cytotoxic activity is most relevant when conjugated to a targeting antibody. The following tables summarize the in vitro cytotoxicity (IC50 values) of various Exatecan-based ADCs in different cancer cell lines. It is important to note that the specific antibody and drug-to-antibody ratio (DAR) significantly influence the observed potency.
Table 1: In Vitro Cytotoxicity of HER2-Targeting Exatecan ADCs in Breast Cancer Cell Lines[4]
| Cell Line | HER2 Status | ADC Construct | DAR | IC50 (nM) |
| SK-BR-3 | Positive | IgG(8)-EXA | ~8 | 0.41 ± 0.05 |
| SK-BR-3 | Positive | Mb(4)-EXA | ~4 | 9.36 ± 0.62 |
| SK-BR-3 | Positive | Db(4)-EXA | ~4 | 14.69 ± 6.57 |
| SK-BR-3 | Positive | T-DXd (Reference) | ~8 | 0.04 ± 0.01 |
| SK-BR-3 | Positive | Free Exatecan | N/A | 0.23 ± 0.02 |
| MDA-MB-468 | Negative | IgG(8)-EXA | ~8 | > 30 |
| MDA-MB-468 | Negative | Mb(4)-EXA | ~4 | > 30 |
| MDA-MB-468 | Negative | Db(4)-EXA | ~4 | > 30 |
| MDA-MB-468 | Negative | T-DXd (Reference) | ~8 | > 30 |
| MDA-MB-468 | Negative | Free Exatecan | N/A | 0.19 ± 0.02 |
Data is presented as mean ± standard deviation.
Table 2: In Vitro Cytotoxicity of Exatecan and its Derivative DXd in Various Cancer Cell Lines[5][6]
| Cell Line | Cancer Type | Compound | IC50 (nM) |
| COLO205 | Colon | Exatecan | ~1-10 |
| HCT-15 | Colon | Exatecan | ~1-10 |
| COLO320DM | Colon | Exatecan | ~1-10 |
| ASPC-1 | Pancreatic | Exatecan | ~1-10 |
| H2170 | Lung | Exatecan | ~1-10 |
| SKOV3 | Ovarian | Exatecan | ~1-10 |
| COLO205 | Colon | DXd | ~1-10 |
| HCT-15 | Colon | DXd | ~10-100 |
| COLO320DM | Colon | DXd | ~10-100 |
| ASPC-1 | Pancreatic | DXd | >1000 |
| H2170 | Lung | DXd | >1000 |
| SKOV3 | Ovarian | DXd | ~1-10 |
Note: The IC50 values are approximated from graphical data presented in the source and are intended to show relative potency.
Experimental Protocols
In Vitro Cytotoxicity Assay (CellTiter-Glo®)
This protocol outlines the determination of IC50 values using a luminescence-based assay that measures ATP as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Opaque-walled 96-well plates
-
This compound conjugated ADC
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete medium to the desired density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC solutions. Include wells with medium only (background) and vehicle-treated cells (negative control).
-
Incubate the plate for 72-120 hours at 37°C and 5% CO2.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percent viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Experimental Workflow for In Vitro Cytotoxicity Assay
Topoisomerase I Inhibition Assay
This assay measures the ability of Exatecan to inhibit the relaxation of supercoiled DNA by topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I assay buffer
-
Exatecan
-
DNA loading dye
-
Agarose (B213101) gel (1%)
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, supercoiled DNA, and varying concentrations of Exatecan.
-
Add human topoisomerase I to initiate the reaction. Include a control reaction with no inhibitor.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding the DNA loading dye containing SDS.
-
-
Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands. The inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA form.
-
Cathepsin B Cleavage Assay
This fluorometric assay determines the susceptibility of the GGFG linker to cleavage by Cathepsin B.
Materials:
-
Fluorogenic Cathepsin B substrate with a GGFG sequence
-
Recombinant human Cathepsin B
-
Cathepsin B assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5, containing DTT and EDTA)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation:
-
Activate Cathepsin B by pre-incubating it in the assay buffer containing DTT.
-
-
Reaction Setup:
-
Add the activated Cathepsin B to the wells of the 96-well plate.
-
Add the GGFG-containing fluorogenic substrate to initiate the reaction. Include a substrate-only control for background fluorescence.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular time intervals.
-
-
Data Analysis:
-
Subtract the background fluorescence from the sample readings.
-
Plot the fluorescence intensity against time to determine the rate of substrate cleavage.
-
Conclusion
This compound is a sophisticated drug-linker system that enables the targeted delivery of the potent topoisomerase I inhibitor, Exatecan, to cancer cells. The GGFG linker provides stability in circulation and allows for efficient release of the payload within the lysosomal compartment of tumor cells. The in vitro data for ADCs utilizing this technology demonstrates potent and specific cytotoxicity against antigen-expressing cancer cell lines. The experimental protocols provided in this guide offer a framework for the preclinical evaluation of novel ADCs based on this promising platform. Further research and clinical development are warranted to fully elucidate the therapeutic potential of ADCs constructed with this compound.
References
An In-Depth Technical Guide to the GGFG Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker has emerged as a critical component in the design of modern antibody-drug conjugates (ADCs), most notably in the highly successful therapeutic, trastuzumab deruxtecan (B607063) (Enhertu®). This linker's design balances the need for stability in systemic circulation with efficient cleavage within the tumor microenvironment, contributing significantly to the therapeutic window and efficacy of the ADC. This technical guide provides a comprehensive overview of the GGFG linker, including its mechanism of action, cleavage by specific proteases, stability, and its role in the bystander effect. Detailed experimental protocols and quantitative data are presented to provide a practical resource for researchers in the field.
Core Principles of the GGFG Linker
The GGFG linker is a protease-cleavable linker, meaning it is designed to be selectively cleaved by enzymes that are more active in the tumor microenvironment or within tumor cells themselves. This targeted release of the cytotoxic payload is a key strategy to minimize off-target toxicity and enhance the therapeutic index of the ADC.
Mechanism of Action
ADCs utilizing the GGFG linker, such as those targeting the HER2 receptor, follow a multi-step process to deliver their cytotoxic payload:
-
Binding and Internalization: The ADC binds to its target antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.[1]
-
Trafficking to the Lysosome: The internalized vesicle containing the ADC traffics through the endosomal-lysosomal pathway.
-
Enzymatic Cleavage: Within the acidic environment of the lysosome, proteases, particularly cathepsins, become active and recognize the GGFG peptide sequence.[2]
-
Payload Release: The proteases cleave the peptide backbone of the GGFG linker, liberating the cytotoxic payload into the cytoplasm of the cancer cell.[1]
-
Induction of Cell Death: The released payload can then exert its cytotoxic effect, for example, by intercalating with DNA or inhibiting topoisomerase I, leading to apoptosis of the cancer cell.
Signaling Pathways and ADC Internalization
The efficacy of a GGFG-linked ADC is intrinsically linked to the biology of its target receptor. In the case of HER2-targeted ADCs, the HER2 signaling pathway plays a crucial role in the internalization process.
HER2 Signaling and ADC Internalization Pathway
HER2, upon binding by the ADC's antibody component, can form homodimers or heterodimers with other members of the ErbB family. This dimerization leads to the activation of downstream signaling pathways such as the PI3K/AKT and RAS/MAPK pathways, which are involved in cell proliferation and survival.[3] Concurrently, the formation of these dimers can also facilitate the internalization of the HER2-ADC complex, a critical step for the subsequent release of the payload.[4]
Quantitative Data on GGFG Linker Performance
The performance of the GGFG linker can be quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data related to its cleavage, stability, and efficacy.
Enzymatic Cleavage of GGFG Linker
| Enzyme | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Cathepsin L | GGFG-DXd | N/A | N/A | N/A | [5][6] |
| Cathepsin B | GGFG-DXd | N/A | N/A | N/A | [5][6] |
| N/A: Specific kinetic constants are not publicly available. Qualitative data indicates Cathepsin L is significantly more efficient than Cathepsin B for GGFG cleavage. |
Plasma Stability of GGFG-Linked ADCs
A crucial attribute of the GGFG linker is its high stability in systemic circulation, which minimizes the premature release of the cytotoxic payload and reduces off-target toxicities.
| ADC | Species | Incubation Time | Payload Release (%) | Reference(s) |
| Trastuzumab Deruxtecan | Human | 21 days | 2.1 | |
| Trastuzumab Deruxtecan | Monkey | 72 hours | < 1 (in vivo) | [7] |
| Trastuzumab | Human | 1 year | < 5 (drug only) | [8] |
In Vitro Cytotoxicity of GGFG-Linked ADCs
The cytotoxic potency of GGFG-linked ADCs is typically evaluated in cancer cell lines with varying levels of target antigen expression.
| ADC | Cell Line | HER2 Expression | IC50 (µg/mL) | Reference(s) |
| Trastuzumab Deruxtecan | NCI-N87 | High | < 0.1 | [9][10] |
| Trastuzumab Deruxtecan | Gastric Cancer Lines (n=30) | High, Moderate, Low, Non-expressing | Calculated in 63.3% of cell lines | [9][10] |
| Trastuzumab | NCI-N87 | High | > 200 | [9][10] |
Bystander Effect of GGFG-Linked ADCs
The bystander effect, where the released payload from a target cell kills adjacent antigen-negative cells, is a key feature of ADCs with membrane-permeable payloads and cleavable linkers like GGFG.
| ADC | Co-culture System | Treatment Concentration | Viability of HER2-negative cells | Reference(s) |
| Trastuzumab Deruxtecan | HER2-positive (NCI-N87) & HER2-negative (MDA-MB-468-Luc) | 0.1 µg/mL | Significantly reduced | [11][12] |
| Trastuzumab Emtansine (T-DM1) | HER2-positive (NCI-N87) & HER2-negative (MDA-MB-468-Luc) | 0.1 µg/mL | No significant effect | [11] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of GGFG-linked ADCs. The following sections provide protocols for key experiments.
Cathepsin Cleavage Assay
This assay evaluates the susceptibility of the GGFG linker to cleavage by specific cathepsins.
Workflow:
Cathepsin Cleavage Assay Workflow
Materials:
-
Purified GGFG-linked ADC
-
Recombinant human Cathepsin B and Cathepsin L
-
Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS system
Procedure:
-
Prepare the assay buffer and activate the cathepsin enzyme according to the manufacturer's instructions.
-
In a microplate, combine the activated cathepsin solution with the GGFG-ADC solution.
-
Incubate the plate at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), collect aliquots of the reaction mixture.
-
Immediately quench the reaction by adding the quenching solution.
-
Analyze the samples by LC-MS to separate and quantify the amount of released payload and intact ADC.
-
Plot the concentration of the released payload over time to determine the cleavage rate.
Plasma Stability Assay
This assay assesses the stability of the GGFG-linked ADC in plasma to predict its in vivo stability.
Workflow:
Plasma Stability Assay Workflow
Materials:
-
GGFG-linked ADC
-
Human and/or mouse plasma
-
Phosphate-buffered saline (PBS)
-
LC-MS system
Procedure:
-
Spike the GGFG-ADC into plasma at a defined concentration.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 24, 48, 72 hours, and up to 21 days), collect aliquots of the plasma.[1][10]
-
Process the samples to isolate the ADC and/or the released payload. This may involve protein precipitation or immunocapture methods.[2]
-
Analyze the samples by LC-MS to quantify the concentration of intact ADC and any released payload.
-
Calculate the percentage of intact ADC remaining at each time point to determine the plasma stability.
In Vitro Cytotoxicity (MTT) Assay
This assay measures the cytotoxic effect of the GGFG-linked ADC on cancer cells.[2][3][4][13][14][15][16]
Workflow:
In Vitro Cytotoxicity (MTT) Assay Workflow
Materials:
-
Target cancer cell lines (e.g., HER2-positive and HER2-negative)
-
Complete cell culture medium
-
GGFG-linked ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]
-
Prepare serial dilutions of the GGFG-ADC in cell culture medium.
-
Remove the existing medium from the cells and add the ADC dilutions. Include untreated control wells.
-
Incubate the plate for a period of 72 to 120 hours at 37°C.[14]
-
Add MTT solution to each well and incubate for an additional 2-4 hours.[3]
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.
Synthesis and Conjugation of the GGFG Linker
The synthesis of a GGFG-linked ADC involves two main stages: the synthesis of the GGFG-payload conjugate and its subsequent conjugation to the antibody.
1. Synthesis of the Maleimide-GGFG-Payload Conjugate:
This process involves solid-phase peptide synthesis to create the GGFG tetrapeptide, followed by the attachment of a maleimide (B117702) group (for antibody conjugation) and the cytotoxic payload. The payload is often connected via a self-immolative spacer to ensure its release in an active form after cleavage.
2. Conjugation to the Antibody:
The maleimide-GGFG-payload is then conjugated to the antibody, typically through the thiol groups of cysteine residues. The interchain disulfide bonds of the antibody are first partially or fully reduced to expose the reactive thiol groups.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 5. sefh.es [sefh.es]
- 6. iphasebiosci.com [iphasebiosci.com]
- 7. researchgate.net [researchgate.net]
- 8. Long-term stability of trastuzumab in plasma and whole blood samples stored under different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciex.jp [sciex.jp]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for DBM-GGFG-NH-O-CO-Exatecan ADC Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug. This document provides detailed application notes and protocols for the conjugation of the drug-linker, DBM-GGFG-NH-O-CO-Exatecan, to a target antibody.
The this compound is a sophisticated drug-linker designed for ADC development.[1] It comprises three key components:
-
Exatecan (B1662903): A potent topoisomerase I inhibitor that induces DNA damage and subsequent apoptosis in cancer cells.[2][3][4] Exatecan is a derivative of camptothecin (B557342) and is known for its high potency and ability to induce a bystander effect, killing neighboring cancer cells.[4]
-
GGFG Linker: A tetrapeptide sequence (Gly-Gly-Phe-Gly) that is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[][6] This enzymatic cleavage ensures the targeted release of the exatecan payload within the cancer cells.[6]
-
DBM (Dibromomaleimide) Moiety: This functional group facilitates the covalent attachment of the drug-linker to the antibody. The conjugation occurs via a thiol-maleimide reaction, typically with cysteine residues on the antibody that have been made available through the reduction of interchain disulfide bonds.[][][9]
This protocol will detail the materials, experimental procedures, and analytical methods required to successfully generate and characterize an Exatecan-based ADC.
Mechanism of Action of Exatecan
Exatecan exerts its cytotoxic effect by inhibiting DNA topoisomerase I.[10][11] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription.[2] Exatecan stabilizes the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of single-strand breaks.[2][10] When the replication fork encounters this stabilized complex, it leads to the formation of irreversible double-strand DNA breaks, triggering cell cycle arrest and ultimately leading to apoptosis.[10]
Caption: Mechanism of action of Exatecan as a topoisomerase I inhibitor.
Experimental Protocols
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of interchain disulfide bonds in the antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.5-8.0
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Prepare the antibody solution to a concentration of 5-10 mg/mL in the reaction buffer.
-
Reducing Agent Preparation: Prepare a fresh stock solution of the reducing agent (e.g., 10 mM TCEP or DTT) in the reaction buffer.
-
Reduction Reaction: Add the reducing agent to the antibody solution. The molar ratio of reducing agent to mAb will determine the extent of reduction and ultimately the Drug-to-Antibody Ratio (DAR). A typical starting point is a 5-15 molar excess of the reducing agent.
-
Incubation: Incubate the reaction mixture at 37°C for 30-90 minutes. The incubation time and temperature can be optimized to achieve the desired number of free thiols.
-
Purification: Immediately after incubation, remove the excess reducing agent using a desalting column equilibrated with reaction buffer. The purified reduced antibody should be used immediately in the conjugation step.
Protocol 2: ADC Conjugation
This protocol details the conjugation of the this compound drug-linker to the reduced antibody.
Materials:
-
Reduced monoclonal antibody from Protocol 1
-
This compound drug-linker
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: PBS with 5 mM EDTA, pH 7.5
-
Quenching solution: N-acetylcysteine (NAC) or cysteine solution (100 mM)
Procedure:
-
Drug-Linker Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Conjugation Reaction: Add the drug-linker stock solution to the reduced antibody solution with gentle mixing. A typical molar excess of drug-linker to antibody is 5-10 fold. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubation: Incubate the reaction at 4°C or room temperature for 1-4 hours. The reaction should be protected from light.
-
Quenching: To cap any unreacted maleimide (B117702) groups, add an excess of the quenching solution (e.g., 20-fold molar excess over the drug-linker) and incubate for an additional 30 minutes.
-
Purification: Purify the resulting ADC from unconjugated drug-linker and other reaction components using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Caption: Workflow for the conjugation of this compound to an antibody.
Data Presentation and Characterization
The generated ADC must be thoroughly characterized to ensure quality, consistency, and efficacy. Key parameters to assess include the Drug-to-Antibody Ratio (DAR), aggregation, and purity.
Quantitative Analysis of ADC Conjugation
| Parameter | Method | Typical Values/Metrics | Reference |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC-HPLC), UV-Vis Spectroscopy, Mass Spectrometry (MS) | Average DAR of 2-8 | [] |
| ADC Concentration | UV-Vis Spectroscopy (A280) | - | [13] |
| Purity and Aggregation | Size Exclusion Chromatography (SEC-HPLC) | >95% monomer | [13][14] |
| Residual Free Drug-Linker | Reverse-Phase HPLC (RP-HPLC) | <1% | [13] |
| In Vitro Potency | Cell-based cytotoxicity assays (e.g., MTS, CellTiter-Glo) | IC50 determination on antigen-positive and negative cell lines | [15] |
| Linker Stability | In vitro plasma stability assay followed by LC-MS analysis | Half-life of conjugated payload | [14][16] |
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This method provides an estimation of the average DAR based on the absorbance spectra of the ADC.
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm and the wavelength of maximum absorbance for Exatecan (typically around 370 nm).
-
Calculate the antibody concentration using the Beer-Lambert law and the extinction coefficient of the antibody at 280 nm.
-
Correct the absorbance at 280 nm for the contribution of the drug-linker.
-
Calculate the concentration of the conjugated drug using its extinction coefficient at its maximum absorbance.
-
The DAR is the molar ratio of the drug concentration to the antibody concentration.
Protocol 4: Analysis of ADC Purity and Aggregation by SEC-HPLC
Procedure:
-
Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., PBS).
-
Inject the purified ADC sample.
-
Monitor the elution profile at 280 nm.
-
The percentage of monomer, aggregate, and fragment can be determined by integrating the peak areas.
Conclusion
The protocol described provides a comprehensive framework for the successful conjugation of the this compound drug-linker to a monoclonal antibody. The resulting ADC, with its potent topoisomerase I inhibitor payload and cleavable linker, holds significant promise for targeted cancer therapy.[17] Thorough characterization of the ADC is crucial to ensure a homogenous product with a defined DAR, high purity, and potent in vitro and in vivo activity. Optimization of the reduction and conjugation steps may be necessary for different antibodies to achieve the desired product characteristics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]
- 4. nbinno.com [nbinno.com]
- 6. iphasebiosci.com [iphasebiosci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. mdpi.com [mdpi.com]
- 17. MC-GGFG-DX8951 | Drug-Linker Conjugates for ADC | TargetMol [targetmol.com]
Application Notes and Protocols for the Conjugation of DBM-GGFG-NH-O-CO-Exatecan to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the conjugation of the potent topoisomerase I inhibitor, Exatecan, to monoclonal antibodies (mAbs) using a dibromomaleimide (DBM)-based linker system. The specific drug-linker conjugate, DBM-GGFG-NH-O-CO-Exatecan, is designed for the site-specific re-bridging of interchain disulfide bonds within the antibody, yielding a stable and effective antibody-drug conjugate (ADC).
The DBM moiety offers a versatile method for linking payloads to antibodies by reacting with two thiol groups from a reduced disulfide bond, thereby reforming a stable bridge.[1][2][3][4] The tetrapeptide sequence, Gly-Gly-Phe-Gly (GGFG), serves as a cleavable linker, designed to be selectively hydrolyzed by lysosomal proteases like Cathepsin B, which are often upregulated in the tumor microenvironment.[5][6][7][8] This enzymatic cleavage ensures the targeted release of the Exatecan payload within the cancer cells, maximizing its cytotoxic effect while minimizing systemic toxicity.[6][7] Exatecan itself is a highly potent cytotoxic agent that induces a bystander killing effect, making it an attractive payload for ADC development.[9]
These protocols will cover the essential steps for antibody preparation, the conjugation reaction, and the subsequent purification and characterization of the resulting ADC.
Materials and Methods
Materials
-
Monoclonal antibody (mAb) of interest (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound drug-linker conjugate
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reaction Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5
-
Quenching Solution: N-acetylcysteine solution
-
Purification Buffers (for SEC and HIC)
-
Organic Co-solvent (e.g., DMSO)
-
Desalting columns (e.g., Sephadex G-25)
-
Analytical columns (SEC and HIC)
-
Spectrophotometer
-
HPLC system with UV and/or mass spectrometry detector
Experimental Protocols
The overall workflow for the conjugation of this compound to an antibody is depicted below.
Protocol 1: Antibody Disulfide Bond Reduction
This protocol describes the reduction of interchain disulfide bonds of the antibody to generate free sulfhydryl (-SH) groups necessary for conjugation.
-
Antibody Preparation:
-
Start with a solution of the antibody at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
If necessary, perform a buffer exchange into the Reaction Buffer (50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5) using a desalting column.
-
-
TCEP Reduction:
-
Prepare a fresh stock solution of TCEP hydrochloride in the Reaction Buffer.
-
Add TCEP to the antibody solution to a final concentration of 1-5 mM. The molar ratio of TCEP to antibody will influence the extent of reduction and should be optimized for the specific antibody. For partial reduction, a lower TCEP concentration and shorter incubation time may be employed.[5][10] For complete reduction of all four interchain disulfide bonds, a higher TCEP concentration and longer incubation may be necessary.[11]
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.[6][9]
-
-
Removal of Excess TCEP (Optional but Recommended):
Protocol 2: Conjugation of this compound to the Reduced Antibody
This protocol details the conjugation of the DBM-containing drug-linker to the generated thiol groups on the antibody.
-
Drug-Linker Preparation:
-
Dissolve the this compound in a minimal amount of an organic co-solvent such as DMSO to create a stock solution.
-
-
Conjugation Reaction:
-
Add the DBM-drug-linker stock solution to the reduced antibody solution. A typical molar excess of the drug-linker to the antibody is 5-10 fold. The optimal ratio should be determined empirically.
-
If necessary, add a small amount of the organic co-solvent to the reaction mixture to ensure the solubility of the drug-linker, typically not exceeding 10% (v/v) of the total reaction volume.
-
Incubate the reaction at 4°C or room temperature for 1-4 hours with gentle mixing. The reaction can be monitored by LC-MS.[13]
-
-
Quenching the Reaction:
-
To quench any unreacted DBM groups, add a molar excess of a thiol-containing molecule such as N-acetylcysteine.
-
Incubate for an additional 30 minutes.
-
-
Post-Conjugation Hydrolysis (Optional but Recommended):
Purification and Characterization of the ADC
Protocol 3: Purification of the ADC
Purification is crucial to remove unreacted drug-linker, antibody fragments, and aggregates.
-
Size Exclusion Chromatography (SEC):
-
SEC is used to separate the ADC from excess drug-linker and other small molecules based on size.
-
Equilibrate a suitable SEC column with a formulation buffer (e.g., PBS, pH 7.4).
-
Load the crude ADC mixture onto the column and collect the fractions corresponding to the monomeric ADC.[4]
-
-
Hydrophobic Interaction Chromatography (HIC):
-
HIC can be used to separate ADC species with different drug-to-antibody ratios (DAR) and to remove aggregates.[15][16][17]
-
This technique separates molecules based on their hydrophobicity. Since Exatecan is hydrophobic, ADCs with higher DAR values will be more hydrophobic.[9][18]
-
A salt gradient (e.g., ammonium (B1175870) sulfate) is typically used for elution.
-
Protocol 4: Characterization of the ADC
The purified ADC must be thoroughly characterized to ensure its quality and consistency.
-
Determination of Drug-to-Antibody Ratio (DAR):
-
Hydrophobic Interaction Chromatography (HIC-HPLC): This is a widely used method to determine the DAR and the distribution of different drug-loaded species.[1][9][19][20][21] The weighted average DAR is calculated from the peak areas of the different species (DAR0, DAR2, DAR4, etc.).
-
Reversed-Phase HPLC (RP-HPLC): The ADC can be reduced to separate the light and heavy chains, and the drug distribution on each chain can be analyzed.[3][9][19]
-
UV-Vis Spectroscopy: The average DAR can be estimated by measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the drug.[3][19][]
-
Mass Spectrometry (MS): Intact mass analysis of the ADC can provide precise information on the different drug-loaded species and allow for an accurate DAR calculation.[7][][23][24]
-
-
Analysis of Purity and Aggregation:
-
Stability Assessment:
Data Presentation
Quantitative data from the characterization experiments should be summarized for clear comparison.
Table 1: Summary of ADC Characterization Data
| Parameter | Method | Result |
| Average Drug-to-Antibody Ratio (DAR) | HIC-HPLC | e.g., 3.8 |
| DAR Distribution | HIC-HPLC | e.g., DAR0: 5%, DAR2: 20%, DAR4: 75% |
| Monomer Purity | SEC-HPLC | e.g., >98% |
| Aggregate Content | SEC-HPLC | e.g., <2% |
| Free Drug-Linker Level | RP-HPLC | e.g., <0.1% |
Signaling Pathway and Mechanism of Action
The mechanism of action for an ADC involves several key steps, from binding to the target cell to the ultimate induction of apoptosis.
References
- 1. lcms.cz [lcms.cz]
- 2. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. en.hs-biopharm.com [en.hs-biopharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 17. agilent.com [agilent.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 20. agilent.com [agilent.com]
- 21. ymc.eu [ymc.eu]
- 23. sciex.com [sciex.com]
- 24. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 25. Methods for mAb and ADC analysis | Separation Science [sepscience.com]
- 26. lcms.cz [lcms.cz]
- 27. Physical Stability Studies of ADCs - Creative Biolabs [creative-biolabs.com]
- 28. Guidelines for ADC Stability Studies | Porton Pharma [portonpharma.com]
- 29. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Application Notes and Protocols for DBM-GGFG-NH-O-CO-Exatecan in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBM-GGFG-NH-O-CO-Exatecan is a drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs). It incorporates exatecan (B1662903), a potent topoisomerase I inhibitor, connected to a linker system. This molecule serves as a critical component in the targeted delivery of cytotoxic agents to cancer cells. Exatecan, a derivative of camptothecin, exerts its anti-tumor activity by inhibiting the nuclear enzyme topoisomerase I, which is essential for DNA replication and transcription. This inhibition leads to DNA damage and ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.[1][2]
These application notes provide an overview of the mechanism of action of exatecan-based compounds and detailed protocols for the in vitro evaluation of this compound, particularly when conjugated to an antibody. While specific experimental data for this exact drug-linker conjugate is not extensively available in public literature, the provided protocols are based on established methodologies for evaluating similar exatecan-based ADCs.
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
| Property | Value |
| Molecular Formula | C52H54Br2FN9O13 |
| Molecular Weight | 1191.84 g/mol |
| Appearance | White to light yellow solid |
| Solubility | Soluble in DMSO (e.g., 50 mg/mL) |
| Storage Conditions | Store powder at -20°C, protected from light. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[3][4] |
Mechanism of Action
The cytotoxic effect of this compound, once released from its antibody carrier, is driven by the exatecan payload. The mechanism of action follows a well-established pathway for topoisomerase I inhibitors[1][2]:
-
Topoisomerase I Inhibition: Topoisomerase I (TOP1) relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[1]
-
Stabilization of the Cleavage Complex: Exatecan binds to the TOP1-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[1] This trapped intermediate is known as the TOP1 cleavage complex (TOP1cc).
-
DNA Damage: The collision of the replication fork with the TOP1cc leads to the formation of irreversible double-strand DNA breaks.[1]
-
Apoptosis Induction: The accumulation of DNA damage triggers a cellular DNA damage response, which in turn activates apoptotic pathways, leading to programmed cell death.[1]
Mechanism of action of Exatecan.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of an ADC synthesized using this compound.
In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo® Assay)
This protocol is designed to determine the in vitro potency (IC50) of the ADC against target-positive and target-negative cancer cell lines.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium and supplements
-
ADC construct and a non-targeting control ADC
-
96-well clear or opaque-walled microplates
-
Cell viability reagent (e.g., MTT solution or CellTiter-Glo® Luminescent Cell Viability Assay)
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium).
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control ADC in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC solutions to the respective wells. Include wells with medium only as a negative control.
-
Typically, a 10-point, 3-fold serial dilution is performed.
-
-
Incubation:
-
Incubate the plate for a defined period, generally 72 to 144 hours, at 37°C and 5% CO2.[5]
-
-
Cell Viability Measurement:
-
For MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (typically a volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
-
Data Analysis:
-
Subtract the background reading from all measurements.
-
Normalize the data to the untreated control wells (representing 100% viability).
-
Plot the cell viability against the logarithm of the ADC concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope).
-
Workflow for a typical in vitro cytotoxicity assay.
Data Presentation
While specific in vitro cytotoxicity data for ADCs using this compound is not publicly available, the following table illustrates how to present such data, based on results for other exatecan-based ADCs.[6]
Table 1: In Vitro Cytotoxicity of Representative Exatecan-Based ADCs
| ADC Construct | Target Antigen | Cell Line | IC50 (nM) |
| IgG(8)-EXA | HER2 | SK-BR-3 (HER2-positive) | 0.41 ± 0.05 |
| IgG(8)-EXA | HER2 | MDA-MB-468 (HER2-negative) | > 30 |
| Mb(4)-EXA | HER2 | SK-BR-3 (HER2-positive) | 1.15 ± 0.14 |
| Mb(4)-EXA | HER2 | MDA-MB-468 (HER2-negative) | > 30 |
| T-DXd (Control) | HER2 | SK-BR-3 (HER2-positive) | 0.90 ± 0.10 |
| T-DXd (Control) | HER2 | MDA-MB-468 (HER2-negative) | > 30 |
| Free Exatecan | N/A | SK-BR-3 | Subnanomolar |
| Free Exatecan | N/A | MDA-MB-468 | Subnanomolar |
Data is illustrative and adapted from studies on other exatecan-based immunoconjugates.[6]
Conclusion
This compound is a valuable tool for the construction of ADCs targeting various cancers. Its exatecan payload offers a potent topoisomerase I-mediated killing mechanism. The protocols outlined in these application notes provide a solid foundation for the in vitro characterization of ADCs developed with this drug-linker. Researchers should adapt and optimize these protocols based on their specific antibody, target antigen, and cell line models. Careful and systematic in vitro evaluation is a critical step in the preclinical development of novel, targeted cancer therapies.
References
Application Notes and Protocols for DBM-GGFG-NH-O-CO-Exatecan in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBM-GGFG-NH-O-CO-Exatecan is a sophisticated drug-linker conjugate designed for the development of highly specific and potent Antibody-Drug Conjugates (ADCs). This system leverages the targeted delivery of a monoclonal antibody to deliver the cytotoxic payload, Exatecan, directly to tumor cells, thereby minimizing systemic toxicity and enhancing therapeutic efficacy. This document provides detailed application notes and protocols for the utilization of ADCs constructed with this compound in preclinical xenograft models.
The drug-linker is comprised of three key components:
-
DBM (Dibromomaleimide): A bifunctional linker that enables site-specific conjugation to the antibody. It reacts with the thiol groups of reduced interchain cysteines, creating a stable, cross-linked, and more homogeneous ADC with a drug-to-antibody ratio (DAR) predominantly of four.[1]
-
GGFG (Gly-Gly-Phe-Gly): A tetrapeptide linker that is designed to be stable in systemic circulation but is readily cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[2] This ensures the specific release of the cytotoxic payload within the target cancer cells.
-
Exatecan: A potent topoisomerase I inhibitor. By trapping the DNA-topoisomerase I complex, Exatecan induces DNA strand breaks, leading to cell cycle arrest and apoptosis.[3][4] Its high potency and ability to overcome certain drug resistance mechanisms make it an effective payload for ADCs.[3][5]
Mechanism of Action
An ADC utilizing the this compound linker-payload exerts its anti-tumor effect through a multi-step, targeted process.
-
Circulation and Targeting: The ADC circulates in the bloodstream with the Exatecan payload stably attached to the antibody via the GGFG linker. The antibody component of the ADC specifically recognizes and binds to a target antigen expressed on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the tumor cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized vesicle fuses with lysosomes.
-
Payload Release: Within the acidic environment of the lysosome, proteases such as Cathepsin B recognize and cleave the GGFG peptide linker.
-
Activation and Cytotoxicity: The cleavage of the linker releases the Exatecan payload into the cytoplasm. Exatecan then intercalates with DNA and inhibits topoisomerase I, leading to DNA damage, cell cycle arrest, and ultimately, apoptotic cell death.
Experimental Protocols
The following are generalized protocols for evaluating the in vivo efficacy of an ADC constructed with this compound in xenograft models. Specific parameters may need to be optimized based on the antibody, tumor model, and research objectives.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model Establishment
-
Cell Culture: Culture a human cancer cell line expressing the target antigen of the ADC under standard conditions. For example, NCI-N87 (HER2-positive gastric cancer) or SK-BR-3 (HER2-positive breast cancer) are commonly used for HER2-targeted ADCs.[6][7][8]
-
Animal Model: Use immunodeficient mice, such as female athymic nude or SCID mice, aged 6-8 weeks.
-
Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a sterile solution, such as a 1:1 mixture of phosphate-buffered saline (PBS) and Matrigel, at a concentration of approximately 2 x 10^6 cells per 100 µL.[7]
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = 0.5 x Length x (Width)^2.[7]
-
When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment and control groups (typically n=5-10 animals per group).[6][7]
-
Protocol 2: In Vivo Antitumor Efficacy Study
-
ADC Formulation: On the day of dosing, reconstitute the lyophilized ADC and control articles (e.g., vehicle, unconjugated antibody, isotype control ADC) in a sterile vehicle solution, such as saline or PBS.
-
Dosing and Administration:
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.[7]
-
Monitor the general health of the animals daily for any signs of toxicity (e.g., weight loss, changes in behavior).
-
The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a specified time point.
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group using the formula: %TGI = (1 - (Mean volume of treated tumors / Mean volume of control tumors)) x 100%.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.
-
Data Presentation
The following tables present illustrative quantitative data from a hypothetical in vivo efficacy study of a HER2-targeted ADC utilizing this compound in an NCI-N87 xenograft model.
Table 1: Tumor Growth Inhibition in NCI-N87 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle (PBS) | - | Once weekly x 3 | 1850 ± 250 | - | - |
| Isotype Control ADC | 5 | Once weekly x 3 | 1780 ± 210 | 3.8 | >0.05 |
| Unconjugated Antibody | 5 | Once weekly x 3 | 1250 ± 180 | 32.4 | <0.05 |
| DBM-GGFG-Exatecan ADC | 1 | Once weekly x 3 | 850 ± 150 | 54.1 | <0.01 |
| DBM-GGFG-Exatecan ADC | 3 | Once weekly x 3 | 350 ± 90 | 81.1 | <0.001 |
| DBM-GGFG-Exatecan ADC | 5 | Once weekly x 3 | 150 ± 50 | 91.9 | <0.001 |
Table 2: Body Weight Changes in NCI-N87 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change from Day 0 to Day 21 (%) |
| Vehicle (PBS) | - | + 5.2 |
| Isotype Control ADC | 5 | + 4.8 |
| Unconjugated Antibody | 5 | + 5.5 |
| DBM-GGFG-Exatecan ADC | 1 | + 4.1 |
| DBM-GGFG-Exatecan ADC | 3 | - 1.5 |
| DBM-GGFG-Exatecan ADC | 5 | - 4.2 |
Visualizations
Signaling Pathway
Caption: Mechanism of action of Exatecan leading to apoptosis.
Experimental Workflow
Caption: Workflow for in vivo efficacy studies in xenograft models.
Logical Relationship of ADC Action
Caption: Step-wise action of the ADC from circulation to cytotoxicity.
References
- 1. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Determining the Drug-to-Antibody Ratio of DBM-GGFG-NH-O-CO-Exatecan ADCs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the determination of the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) utilizing the DBM-GGFG-NH-O-CO-Exatecan drug-linker. The methodologies described herein are essential for the characterization and quality control of ADCs, ensuring their efficacy and safety.
The this compound is a drug-linker conjugate designed for the development of ADCs.[1][2][3][4][5][6][7] It comprises the potent topoisomerase I inhibitor exatecan (B1662903), linked via a cleavable tetrapeptide (GGFG) linker.[1][2][] The determination of the average number of exatecan molecules conjugated to each antibody, or the DAR, is a critical quality attribute that influences the ADC's therapeutic window.[9][10][11] Several analytical techniques can be employed for DAR determination, with Hydrophobic Interaction Chromatography (HIC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV/Vis Spectroscopy being the most prevalent.[12][13][14][15][16]
Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used method for DAR analysis as it can separate ADC species with different numbers of conjugated drugs under native conditions.[17][16][18] The separation is based on the increasing hydrophobicity of the ADC with a higher number of conjugated exatecan molecules.[17][18][19]
Experimental Protocol
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
Chromatographic System:
-
Column: A HIC column suitable for antibody separations (e.g., TSKgel Butyl-NPR).[11][17]
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.[11]
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
-
Flow Rate: 0.5-1.0 mL/min.[11]
-
Detection: UV absorbance at 280 nm.[11]
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula[17][]:
DAR = Σ (Peak Area % of each species × Number of drugs for that species) / 100
-
Data Presentation
| DAR Species | Retention Time (min) | Peak Area | Peak Area (%) | Weighted Peak Area |
| DAR0 | 5.2 | 150,000 | 15 | 0 |
| DAR2 | 8.1 | 350,000 | 35 | 70 |
| DAR4 | 10.5 | 400,000 | 40 | 160 |
| DAR6 | 12.3 | 80,000 | 8 | 48 |
| DAR8 | 14.0 | 20,000 | 2 | 16 |
| Total | 1,000,000 | 100 | 294 | |
| Average DAR | 2.94 |
Note: The data presented in this table is for illustrative purposes only.
Workflow Diagram
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a more direct measurement of the DAR by determining the molecular weight of the different ADC species.[9][11][12][21] This technique can be performed on the intact ADC or after reduction of the antibody to separate the light and heavy chains.
Experimental Protocol (Intact ADC)
-
Sample Preparation: Desalt the ADC sample using a suitable method (e.g., spin column) to remove non-volatile salts.[11]
-
LC System:
-
MS System:
-
Ionization Source: Electrospray ionization (ESI).[11]
-
Analyzer: Time-of-flight (TOF) or Orbitrap for high-resolution mass measurement.
-
-
Data Analysis:
-
Deconvolute the mass spectrum to obtain the molecular weights of the different DAR species.
-
Calculate the number of drugs for each species by subtracting the molecular weight of the unconjugated antibody and dividing by the molecular weight of the drug-linker.
-
Calculate the average DAR based on the relative abundance of each species in the deconvoluted spectrum.[11][22] The formula is: DAR = Σ (Relative Abundance of each species × Number of drugs for that species) / 100 .
-
Data Presentation
| DAR Species | Measured Mass (Da) | Relative Abundance (%) | Number of Drugs | Weighted Abundance |
| DAR0 | 148,000 | 10 | 0 | 0 |
| DAR2 | 149,800 | 30 | 2 | 60 |
| DAR4 | 151,600 | 45 | 4 | 180 |
| DAR6 | 153,400 | 10 | 6 | 60 |
| DAR8 | 155,200 | 5 | 8 | 40 |
| Total | 100 | 340 | ||
| Average DAR | 3.40 |
Note: The data presented in this table is for illustrative purposes only. The mass of the drug-linker is assumed to be 900 Da.
Logical Relationship Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | ADC药物-连接子偶合物 | MCE [medchemexpress.cn]
- 5. AffiNANOTECH® this compound | AffiGEN [affinanotech.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 9. hpst.cz [hpst.cz]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. criver.com [criver.com]
- 13. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 15. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. ymc.eu [ymc.eu]
- 21. lcms.cz [lcms.cz]
- 22. ADC Conjugation Kit (Exatecan, DAR8, 1mg, for human IgG1) | ACROBiosystems [acrobiosystems.com]
Application Notes and Protocols for Cell-Based Assays of DBM-GGFG-NH-O-CO-Exatecan ADCs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the essential cell-based assays for the preclinical evaluation of antibody-drug conjugates (ADCs) utilizing the DBM-GGFG-NH-O-CO-Exatecan drug-linker. The protocols detailed herein are designed to assess the potency, specificity, and mechanism of action of these novel ADCs, which leverage the potent topoisomerase I inhibitor, exatecan (B1662903).
Introduction
Antibody-drug conjugates are a promising class of targeted cancer therapies that unite the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload.[1] The this compound ADC platform employs exatecan, a highly potent derivative of camptothecin, which induces cancer cell death by inhibiting topoisomerase I.[2][3][4] The linker, DBM-GGFG, is designed to be stable in circulation and release the exatecan payload within the target cancer cells.
Robust in vitro cell-based assays are fundamental to the characterization and advancement of novel ADC candidates.[1][5] This document outlines detailed protocols for three critical assays:
-
Cytotoxicity Assay: To determine the potency (IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines.
-
Bystander Effect Assay: To evaluate the ability of the released exatecan payload to kill neighboring antigen-negative cells, a crucial feature for efficacy in heterogeneous tumors.[6][7][8]
-
Antibody Internalization Assay: To confirm that the ADC is efficiently internalized by the target cells, a prerequisite for payload delivery.[9][10][11][12]
Mechanism of Action of Exatecan
Exatecan exerts its cytotoxic effect by trapping the topoisomerase I-DNA cleavage complex.[3][13] This stabilization prevents the re-ligation of single-strand DNA breaks, which are then converted into lethal double-strand breaks during DNA replication, ultimately leading to cell cycle arrest and apoptosis.[3][13]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 6. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 抗体のインターナリゼーション | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 12. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 13. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DBM-GGFG-NH-O-CO-Exatecan for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. This targeted approach aims to enhance the therapeutic window of the cytotoxic payload by maximizing its concentration at the tumor site while minimizing systemic exposure and associated off-target toxicities.
This document provides detailed application notes and protocols for the use of DBM-GGFG-NH-O-CO-Exatecan, a sophisticated drug-linker system designed for the development of next-generation ADCs. This system comprises three key components:
-
Exatecan: A potent topoisomerase I inhibitor that induces DNA damage and apoptosis in rapidly dividing cells.[1][2]
-
GGFG Linker: A tetrapeptide sequence (Gly-Gly-Phe-Gly) that is designed to be stable in systemic circulation but readily cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[3][4]
-
DBM (Dibromomaleimide) Moiety: A bifunctional linker that enables site-specific conjugation to antibodies. It can cross-link the thiol groups of cysteine residues, particularly within the antibody's hinge region, leading to the formation of more homogeneous and stable ADCs.[1][5]
The combination of these elements in the this compound drug-linker offers the potential for highly targeted and controlled delivery of the potent Exatecan payload to cancer cells.
Mechanism of Action
The proposed mechanism of action for an ADC constructed with this compound follows a multi-step process designed for targeted cancer cell eradication:
-
Target Binding: The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle rich in proteases.
-
Payload Release: Within the lysosome, the GGFG peptide linker is cleaved by proteases, such as Cathepsin B, releasing the Exatecan payload in its active form.[4][6]
-
Topoisomerase I Inhibition: The released Exatecan diffuses into the nucleus and binds to the topoisomerase I-DNA complex. This stabilizes the complex, preventing the re-ligation of single-strand DNA breaks, which leads to the accumulation of double-strand DNA breaks during DNA replication.[1][2]
-
Apoptosis: The extensive DNA damage triggers a cellular stress response, ultimately leading to programmed cell death (apoptosis) of the cancer cell.
Exatecan is also known to exert a "bystander effect," where the released and cell-permeable payload can diffuse out of the targeted cancer cell and kill neighboring, antigen-negative cancer cells, which is a significant advantage in treating heterogeneous tumors.[7][8]
Representative Performance Data
While specific data for an ADC utilizing the exact this compound linker is not extensively available in public literature, the following tables summarize representative data from studies on Exatecan-based ADCs with similar GGFG linkers. This data is intended to provide an indication of the expected performance.
Table 1: In Vitro Cytotoxicity of Exatecan-Based ADCs
| Cell Line | Target Antigen | ADC Construct | IC50 (nM) | Reference |
| SK-BR-3 | HER2 | Trastuzumab-GGFG-Exatecan derivative | 0.05 | [] |
| NCI-N87 | HER2 | Trastuzumab-GGFG-Exatecan derivative | 0.17 | [] |
| COLO205 | CEACAM5 | Anti-CEACAM5-Exatecan derivative | Subnanomolar | [10] |
| Multiple Cancer Cell Lines | Various | Exatecan (free drug) | 0.877 - 2.92 ng/mL (GI50) | [11] |
Table 2: In Vivo Antitumor Activity of Exatecan-Based ADCs
| Xenograft Model | Target Antigen | ADC Construct | Dose | Outcome | Reference |
| NCI-N87 (gastric) | HER2 | Trastuzumab-Exatecan-PSAR | 1 mg/kg | Outperformed DS-8201a | [8] |
| BT-474 (breast) | HER2 | IgG(8)-EXA | 3 mg/kg | Significant tumor regression | [12] |
| HT1080/CNTN4 | CNTN4 | A16.1-Exa | Not specified | Strong anti-tumor effect | |
| MIA-PaCa-2 (pancreatic) | Not applicable | Exatecan (free drug) | 15, 25 mg/kg | High inhibition of tumor growth | [11] |
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize ADCs constructed with this compound.
Protocol 1: In Vitro Cytotoxicity Assay (IC50 Determination)
This assay determines the concentration of the ADC required to inhibit the growth of a cancer cell line by 50%.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound ADC
-
Isotype control ADC (non-binding antibody with the same drug-linker)
-
Free Exatecan drug
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or XTT)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C, 5% CO2 for 24 hours to allow cells to attach.
-
-
ADC Treatment:
-
Prepare a serial dilution of the this compound ADC, isotype control ADC, and free Exatecan in complete medium. A typical concentration range would be from 100 nM down to 0.01 pM.
-
Remove the medium from the cell plate and add 100 µL of the diluted compounds to the respective wells. Include untreated control wells containing medium only.
-
Incubate the plate for 72 to 120 hours at 37°C, 5% CO2.[1]
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 20 µL of MTS/XTT reagent).[1]
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence (media-only wells).
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot the dose-response curve (percent viability vs. log concentration) and determine the IC50 value using a non-linear regression analysis.
-
Protocol 2: Bystander Killing Effect Assay
This assay evaluates the ability of the released Exatecan to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive cancer cell line (e.g., HER2-positive)
-
Antigen-negative cancer cell line (e.g., HER2-negative) stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
This compound ADC
-
Control ADC with a non-membrane permeable payload (if available)
-
Flow cytometer or high-content imaging system
Procedure:
-
Co-culture Seeding:
-
Prepare a mixed population of antigen-positive and GFP-labeled antigen-negative cells at a defined ratio (e.g., 1:1 or 1:3).
-
Seed the co-culture in a 96-well plate at an appropriate density.
-
Incubate for 24 hours to allow attachment.
-
-
ADC Treatment:
-
Treat the co-culture with a fixed, biologically relevant concentration of the this compound ADC (e.g., at or near the IC50 for the antigen-positive line).
-
Include untreated controls and controls with the non-permeable payload ADC.
-
Incubate for 72 to 120 hours.
-
-
Analysis:
-
Harvest the cells by trypsinization.
-
Analyze the cell population by flow cytometry.
-
Gate on the GFP-positive (antigen-negative) and GFP-negative (antigen-positive) populations.
-
Determine the percentage of viable cells in each population (e.g., using a viability dye like propidium (B1200493) iodide).
-
-
Data Interpretation:
-
A significant reduction in the viability of the GFP-positive bystander cells in the presence of the ADC indicates a bystander effect.[2]
-
Protocol 3: ADC Internalization Assay
This assay measures the rate and extent of ADC internalization into target cells.
Materials:
-
Target antigen-positive cancer cell line
-
Fluorescently labeled this compound ADC (e.g., using a DyLight™ or Alexa Fluor™ dye)
-
Complete cell culture medium
-
Trypsin
-
Flow cytometer
-
Confocal microscope
Procedure:
-
Cell Preparation:
-
Seed cells in 6-well plates (for flow cytometry) or on glass coverslips in 24-well plates (for microscopy) and allow them to attach overnight.
-
-
ADC Incubation:
-
Incubate the cells with the fluorescently labeled ADC at a specific concentration (e.g., 10 µg/mL) in complete medium at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
As a control, incubate one set of cells at 4°C to inhibit active internalization.
-
-
Flow Cytometry Analysis:
-
For each time point, wash the cells with cold PBS to remove unbound ADC.
-
Trypsinize the cells and resuspend them in FACS buffer (PBS with 2% FBS).
-
Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in mean fluorescence intensity over time at 37°C compared to the 4°C control indicates internalization.
-
-
Confocal Microscopy Analysis:
-
For each time point, wash the coverslips with cold PBS.
-
Fix the cells (e.g., with 4% paraformaldehyde).
-
Mount the coverslips on microscope slides.
-
Image the cells using a confocal microscope to visualize the subcellular localization of the fluorescent ADC. Punctate intracellular staining is indicative of endosomal/lysosomal localization.
-
Visualizations
Caption: Proposed mechanism of action for a DBM-GGFG-Exatecan ADC.
Caption: Workflow for an in vitro cytotoxicity (IC50) assay.
Caption: Logical relationship of the DBM-GGFG-Exatecan ADC components.
References
- 1. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4-Dibromo-Mal-PEG4-Val-Cit-PAB-MMAE, ADC linker | BroadPharm [broadpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Note: Protocol for Assessing DBM-GGFG-NH-O-CO-Exatecan ADC Internalization
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for assessing the internalization of a novel antibody-drug conjugate (ADC), DBM-GGFG-NH-O-CO-Exatecan. The successful delivery of the cytotoxic payload, Exatecan, is contingent upon the efficient internalization of the ADC following binding to its target antigen on the cancer cell surface. This protocol outlines key methodologies for quantifying ADC internalization and subsequent intracellular trafficking, crucial steps in the preclinical evaluation of ADC efficacy.
Introduction
Antibody-drug conjugates (ADCs) are a promising class of cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[1][2] The mechanism of action for most ADCs involves binding to a target antigen on the tumor cell surface, followed by internalization of the ADC-antigen complex.[1][2][3] Once inside the cell, the ADC is trafficked to endosomal and lysosomal compartments where the linker is cleaved, releasing the cytotoxic payload to induce cell death.[1][2]
The ADC construct, this compound, consists of three key components:
-
DBM: A monoclonal antibody (mAb) targeting a specific tumor surface antigen. The choice of mAb is critical for tumor specificity.
-
GGFG Linker: A tetrapeptide linker (Gly-Gly-Phe-Gly) designed to be stable in circulation but susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are abundant in the tumor microenvironment and within cancer cells.[4]
-
Exatecan: A potent topoisomerase I inhibitor payload that induces DNA damage and apoptosis in cancer cells.
The efficiency of each step in the ADC trafficking pathway, from binding to payload release, directly impacts the therapeutic window. Therefore, rigorous assessment of ADC internalization is a critical component of preclinical development. This application note details protocols for both qualitative and quantitative analysis of this compound ADC internalization.
Experimental Workflow
The overall workflow for assessing ADC internalization involves several key stages, from initial binding to the analysis of payload-induced cytotoxicity.
Signaling Pathway for ADC Internalization and Action
The primary pathway for the internalization of many ADCs is clathrin-mediated endocytosis.[3] Following binding to its target receptor, the ADC-receptor complex is internalized into clathrin-coated pits, which then bud off to form early endosomes. These mature into late endosomes and subsequently fuse with lysosomes, creating an acidic and enzyme-rich environment necessary for linker cleavage and payload release.
References
Application Notes and Protocols for the Analytical Characterization of DBM-GGFG-NH-O-CO-Exatecan ADC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical methods required for the characterization of the antibody-drug conjugate (ADC), DBM-GGFG-NH-O-CO-Exatecan. This document outlines detailed protocols for assessing critical quality attributes (CQAs), including drug-to-antibody ratio (DAR), size variants (aggregation), charge heterogeneity, and confirmation of conjugation.
The ADC in focus consists of a monoclonal antibody (mAb) conjugated to the potent topoisomerase I inhibitor, Exatecan, via a linker comprised of a maleimide (B117702) group (DBM), a cathepsin B-cleavable dipeptide (GGFG), and a self-emolative spacer.[1] Robust analytical characterization is essential to ensure the safety, efficacy, and batch-to-batch consistency of this complex biotherapeutic.[2]
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the DAR and drug-load distribution of cysteine-linked ADCs.[3][4] The principle of HIC relies on the separation of different ADC species based on their hydrophobicity. As the number of hydrophobic drug-linker molecules conjugated to the antibody increases, so does the retention time on the HIC column.[5]
Experimental Protocol: HIC-HPLC for DAR Analysis
Objective: To separate and quantify the different drug-loaded species of the this compound ADC and to calculate the average DAR.
Materials:
-
This compound ADC sample
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector (e.g., Agilent 1260 Infinity II Bio-inert LC)[3]
-
Mobile Phase A: 2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
Data acquisition and analysis software
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Column Temperature: 25°C
-
Flow Rate: 0.8 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 0 20 100 25 100 26 0 | 30 | 0 |
-
-
Data Analysis:
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area)
-
Data Presentation: Example HIC Data for a Cysteine-Linked ADC
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 | 8.5 | 10.2 |
| DAR2 | 12.1 | 25.5 |
| DAR4 | 15.3 | 45.1 |
| DAR6 | 17.8 | 15.7 |
| DAR8 | 19.5 | 3.5 |
| Average DAR | 3.8 |
Experimental Workflow for HIC-based DAR determination
Analysis of Size Variants by Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC) is a critical method for monitoring the presence of aggregates and fragments in ADC preparations.[6] Aggregation is a common degradation pathway for protein therapeutics and can impact both efficacy and immunogenicity.[7]
Experimental Protocol: SEC-HPLC for Aggregate and Fragment Analysis
Objective: To quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) in the this compound ADC sample.
Materials:
-
This compound ADC sample
-
SEC Column (e.g., Agilent AdvanceBio SEC 300Å)[6]
-
HPLC system with UV detector
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0
-
Data acquisition and analysis software
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Column Temperature: 25°C
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Run Time: 15 minutes (isocratic)
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the monomer, aggregates, and fragments based on their retention times (aggregates elute first, followed by the monomer, and then fragments).
-
Calculate the percentage of each species relative to the total peak area.
-
Data Presentation: Typical SEC Data for an ADC
| Species | Retention Time (min) | Peak Area (%) |
| Aggregate | 6.5 | 1.2 |
| Monomer | 8.1 | 98.5 |
| Fragment | 9.8 | 0.3 |
Experimental Workflow for SEC-based Size Variant Analysis
Characterization of Charge Heterogeneity by Imaged Capillary Isoelectric Focusing (iCIEF)
Charge heterogeneity is a key CQA for biotherapeutics, arising from post-translational modifications and the conjugation process itself. iCIEF is a high-resolution technique used to separate proteins based on their isoelectric point (pI).[8][9] For ADCs, iCIEF can resolve species with different numbers of charged drug-linkers.
Experimental Protocol: iCIEF for Charge Variant Analysis
Objective: To assess the charge variant profile of the this compound ADC.
Materials:
-
iCIEF system (e.g., ProteinSimple Maurice)
-
This compound ADC sample
-
Carrier ampholytes (e.g., Pharmalyte pH 3-10)
-
pI markers
-
Anolyte (e.g., Phosphoric acid)
-
Catholyte (e.g., Sodium hydroxide)
Procedure:
-
Sample Preparation: Prepare the sample mixture containing the ADC (0.2 mg/mL), carrier ampholytes, urea (e.g., 4 M), and pI markers in deionized water.
-
iCIEF Analysis:
-
Focusing: Apply a voltage gradient (e.g., 1.5 kV for 1 minute, then 3 kV for 8 minutes) to separate the charge variants in a capillary.[10]
-
Detection: Image the entire capillary at 280 nm to detect the focused protein bands.
-
-
Data Analysis:
-
Determine the pI of each peak using the pI markers as a standard.
-
Calculate the relative percentage of each charge variant (acidic, main, basic) by integrating the peak areas.
-
Data Presentation: Example iCIEF Data for an ADC
| Charge Variant | Apparent pI | Peak Area (%) |
| Acidic Variants | < 8.8 | 15.3 |
| Main Peak | 8.8 | 75.1 |
| Basic Variants | > 8.8 | 9.6 |
Experimental Workflow for iCIEF-based Charge Variant Analysis
Confirmation of Conjugation and Site of Attachment by Peptide Mapping
Peptide mapping by LC-MS/MS is a powerful technique for confirming the primary sequence of the antibody and identifying the specific amino acid residues where the drug-linker is attached.[11][12] This method involves enzymatic digestion of the ADC, followed by chromatographic separation of the resulting peptides and mass spectrometric analysis.
Experimental Protocol: LC-MS/MS Peptide Mapping
Objective: To confirm the conjugation of the this compound linker-payload to the antibody and to identify the conjugation sites.
Materials:
-
This compound ADC sample
-
Denaturing buffer (e.g., 8 M Guanidine-HCl)
-
Reducing agent (e.g., Dithiothreitol, DTT)
-
Alkylating agent (e.g., Iodoacetamide, IAM)
-
Proteolytic enzyme (e.g., Trypsin)
-
LC-MS/MS system (e.g., Thermo Scientific Q Exactive)
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
Sample Preparation (Digestion):
-
Denature the ADC in denaturing buffer.
-
Reduce the disulfide bonds with DTT.
-
Alkylate the free thiols with IAM.
-
Exchange the buffer to a trypsin-compatible buffer (e.g., Tris-HCl, pH 8.0).
-
Digest the ADC with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Inject the peptide digest onto the C18 column.
-
Separate the peptides using a gradient of Mobile Phase B.
-
Analyze the eluting peptides by MS and MS/MS.
-
-
Data Analysis:
-
Use a protein sequence database to identify the peptides from the MS/MS spectra.
-
Search for peptides with a mass modification corresponding to the this compound linker-payload.
-
The MS/MS fragmentation pattern of the modified peptide will confirm the site of conjugation.
-
Data Presentation: Expected Peptide Mapping Results
| Peptide Sequence | Observed Mass (Da) | Expected Mass (Da) | Modification | Conjugation Site |
| ... | ... | ... | ... | ... |
| T...C...K | 3456.78 | 3456.70 | This compound | Cys220 |
| ... | ... | ... | ... | ... |
Experimental Workflow for Peptide Mapping
Quantification of Free Drug by LC-MS
Quantifying the amount of unconjugated (free) drug-linker in the ADC formulation is a critical safety assessment, as the free drug can lead to off-target toxicity.[13] A sensitive LC-MS method is typically employed for this analysis.
Experimental Protocol: Free Drug Quantification
Objective: To quantify the concentration of free this compound in the ADC drug product.
Materials:
-
This compound ADC sample
-
This compound reference standard
-
Internal standard (e.g., a stable isotope-labeled analog)
-
Protein precipitation solution (e.g., Acetonitrile with 0.1% formic acid)
-
LC-MS/MS system
-
C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
Prepare a calibration curve using the reference standard.
-
To the ADC sample, calibration standards, and quality control samples, add the internal standard.
-
Precipitate the protein by adding cold protein precipitation solution.
-
Centrifuge to pellet the protein and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto the C18 column.
-
Use a gradient elution to separate the free drug from other components.
-
Detect and quantify the analyte and internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentration of free drug in the ADC sample from the calibration curve.
-
Data Presentation: Example Free Drug Analysis Results
| Sample | Free Drug Concentration (µg/mL) | % Free Drug (of total drug) |
| Batch 001 | 0.15 | < 0.1% |
| Batch 002 | 0.12 | < 0.1% |
Mechanism of Action: Exatecan Signaling Pathway
Exatecan is a potent topoisomerase I inhibitor.[14][15] Topoisomerase I is a nuclear enzyme that relaxes DNA supercoiling during replication and transcription by creating transient single-strand breaks.[16] Exatecan stabilizes the covalent complex between topoisomerase I and DNA (the TOP1cc), preventing the re-ligation of the DNA strand.[16] When a replication fork collides with this stabilized complex, the single-strand break is converted into a cytotoxic double-strand break (DSB).[14] This accumulation of DSBs triggers the DNA Damage Response (DDR), leading to cell cycle arrest (typically at the G2/M phase) and, if the damage is irreparable, apoptosis.[14][17]
Signaling Pathway of Exatecan-induced Cytotoxicity
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 4. agilent.com [agilent.com]
- 5. sciex.com [sciex.com]
- 6. agilent.com [agilent.com]
- 7. journal.latakia-univ.edu.sy [journal.latakia-univ.edu.sy]
- 8. sciex.com [sciex.com]
- 9. lcms.cz [lcms.cz]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 12. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
troubleshooting low DBM-GGFG-NH-O-CO-Exatecan conjugation efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DBM-GGFG-NH-O-CO-Exatecan conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound conjugation?
The conjugation of this compound to an antibody is a two-step process involving the dibromomaleimide (DBM) functional group. First, the DBM group reacts with thiol (-SH) groups on the antibody, which are typically generated by the reduction of interchain disulfide bonds in the hinge region. This reaction forms a dithiomaleimide adduct. Subsequently, the dithiomaleimide undergoes hydrolysis to form a stable maleamic acid, effectively "locking" the drug-linker to the antibody.[1][2][3] This two-step process provides a robust and stable linkage for the Exatecan payload.
Q2: What is the role of the GGFG linker in this conjugate?
The GGFG (Gly-Gly-Phe-Gly) sequence is a tetrapeptide linker that is designed to be cleaved by lysosomal enzymes, such as Cathepsin B, which are abundant within tumor cells.[4] This enzymatic cleavage ensures that the cytotoxic payload, Exatecan, is released from the antibody once the antibody-drug conjugate (ADC) has been internalized by the target cancer cell, thereby minimizing off-target toxicity.[4]
Q3: What are the primary challenges associated with the hydrophobicity of Exatecan payloads?
The inherent hydrophobicity of the topoisomerase I inhibitor Exatecan, and often the linker itself, presents several significant challenges in the development of ADCs.[4][5][6] These challenges include:
-
ADC Aggregation: Hydrophobic interactions between Exatecan molecules on the antibody surface can lead to the formation of aggregates, particularly at high drug-to-antibody ratios (DARs).[5][6][7]
-
Reduced Conjugation Efficiency: The hydrophobicity of the Exatecan-linker construct can lead to lower yields during the conjugation reaction.[5][6]
-
Poor Pharmacokinetics: Hydrophobic ADCs tend to have faster plasma clearance, reducing their circulation time and overall exposure to the tumor.[8]
-
Compromised Efficacy and Safety: Aggregation can lead to immunogenicity and altered pharmacodynamic properties, potentially reducing therapeutic efficacy and causing off-target toxicities.[7][8]
Q4: How can the hydrophobicity of Exatecan payloads be mitigated?
A primary strategy to counteract the hydrophobicity of Exatecan is the incorporation of hydrophilic moieties into the linker.[9] This can be achieved by introducing polar groups such as polyethylene (B3416737) glycol (PEG), polyhydroxyl, or polycarboxyl groups into the linker structure.[9] These hydrophilic linkers can significantly improve the hydrophilicity of ADCs, even at high DARs, leading to better stability and pharmacokinetic profiles.[9]
Troubleshooting Guide
Low Conjugation Efficiency or Low Drug-to-Antibody Ratio (DAR)
Problem: You are observing a consistently low yield of the final ADC or a lower than expected DAR.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction pH | The initial thiol-maleimide reaction is most efficient in a pH range of 6.5-7.5.[] At pH 7.0, the reaction with thiols is significantly faster than with amines.[] Ensure your reaction buffer is within this range. The subsequent hydrolysis of the dithiomaleimide to the stable maleamic acid is accelerated at a higher pH, around 8.5.[1][2] Consider a step-wise pH adjustment or a compromise pH depending on the stability of your antibody. |
| Inefficient Antibody Reduction | Incomplete reduction of the antibody's interchain disulfide bonds will result in fewer available thiol groups for conjugation. The concentration of the reducing agent (e.g., TCEP or DTT), temperature, and incubation time are critical factors.[11] It is recommended to empirically optimize the reduction conditions for your specific antibody.[11] |
| Side Reaction with Reducing Agent | Dibromomaleimide can react with the reducing agent TCEP, leading to the formation of an unreactive TCEP-maleimide conjugate.[12][13] This side reaction consumes the DBM-drug-linker, reducing the amount available for conjugation to the antibody. To mitigate this, consider removing excess reducing agent after the reduction step using a desalting column before adding the DBM-drug-linker. |
| Drug-Linker Instability | The this compound drug-linker can degrade over time, especially if not stored correctly. It is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[14] Prepare fresh working solutions before each conjugation reaction. The dibromomaleimide itself can hydrolyze rapidly, with a half-life of less than a minute at pH 8.0.[2][15][16] Therefore, the conjugation reaction should be efficient and rapid. |
| Low Molar Excess of Drug-Linker | A molar excess of the DBM-drug-linker is typically required to drive the conjugation reaction to completion. A common starting point is a 10- to 20-fold molar excess of the drug-linker to the antibody. This ratio may need to be optimized for your specific antibody and desired DAR. |
| Hydrophobicity and Aggregation | The hydrophobic nature of the Exatecan-linker can cause it to precipitate out of the aqueous reaction buffer, reducing its effective concentration and leading to low conjugation efficiency.[5] Consider adding a small amount of a co-solvent like DMSO (typically <10%) to the reaction mixture to improve the solubility of the drug-linker.[7] However, be cautious as higher concentrations of organic solvents can lead to antibody denaturation and aggregation.[7] |
ADC Aggregation
Problem: You are observing precipitation or the formation of high molecular weight species during or after the conjugation reaction.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Increased Hydrophobicity of the ADC | The conjugation of the hydrophobic Exatecan-linker to the antibody surface increases the overall hydrophobicity of the protein, which can lead to intermolecular interactions and aggregation.[5][6][7] This is particularly problematic at higher DARs. |
| Suboptimal Buffer Conditions | The pH of the buffer can significantly impact protein stability. If the pH is close to the isoelectric point (pI) of the antibody, its solubility will be at a minimum, increasing the likelihood of aggregation.[7] Ensure the buffer pH is sufficiently far from the antibody's pI. The ionic strength of the buffer can also play a role; optimizing the salt concentration can help to mitigate aggregation. |
| Presence of Organic Co-solvents | While organic co-solvents like DMSO are often necessary to dissolve the drug-linker, high concentrations can induce antibody aggregation.[7] It is recommended to keep the final concentration of the co-solvent as low as possible (e.g., <5% v/v).[7] |
| Inefficient Purification | Residual unconjugated drug-linker, particularly if it is highly hydrophobic, can contribute to the aggregation of the final ADC product. Ensure that the purification method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), is effective at removing all small molecule impurities.[][18] |
Experimental Protocols
General Antibody Reduction and Conjugation Protocol
-
Antibody Preparation: Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of 1-10 mg/mL. The buffer should be free of primary amines and thiols.
-
Antibody Reduction:
-
To reduce the interchain disulfide bonds, add a 10-100x molar excess of a reducing agent like TCEP to the antibody solution.
-
Incubate at room temperature for 20-30 minutes. These conditions should be optimized for the specific antibody.
-
(Optional but recommended) Remove the excess reducing agent using a desalting column to prevent side reactions with the DBM-drug-linker.
-
-
Drug-Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the DBM-drug-linker stock solution to the reduced antibody solution.
-
Gently mix and incubate at room temperature for 2 hours or overnight at 2-8°C, protected from light. The reaction should be performed in a buffer with a pH between 7.0 and 7.5.
-
-
Hydrolysis (Stabilization) Step: To ensure the formation of the stable maleamic acid linkage, the pH of the reaction mixture can be raised to ~8.5 and incubated for a short period (e.g., 1 hour).[1][2]
-
Purification: Purify the ADC from unreacted drug-linker and other impurities using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[]
Characterization of the ADC
-
Drug-to-Antibody Ratio (DAR) Determination: The average DAR can be determined using techniques such as hydrophobic interaction chromatography (HIC), reversed-phase liquid chromatography (RP-LC), or mass spectrometry (MS).[19][20][21][22][23]
-
Aggregation Analysis: Size-exclusion chromatography (SEC) is the standard method to characterize and quantify ADC aggregates.[19]
-
Purity Analysis: SDS-PAGE (reducing and non-reducing) can be used to assess the purity of the ADC and confirm the conjugation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 11. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 18. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography [mdpi.com]
- 19. agilent.com [agilent.com]
- 20. researchgate.net [researchgate.net]
- 21. EP3423831B1 - Identification and quantification of conjugated peptides in antibody drug conjugates by mass spectrometry - Google Patents [patents.google.com]
- 22. Antibody-Drug Conjugate (ADC) Analysis with HRMS — Qmera Pharmaceuticals [qmerapharma.com]
- 23. youtube.com [youtube.com]
Technical Support Center: DBM-GGFG-NH-O-CO-Exatecan ADC
Welcome to the technical support center for DBM-GGFG-NH-O-CO-Exatecan Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential aggregation issues that may be encountered during the development and handling of ADCs synthesized with this specific drug-linker.
This compound is a drug-linker conjugate used in the synthesis of ADCs, combining a dibromomaleimide (DBM) group for antibody conjugation, a cathepsin-cleavable GGFG tetrapeptide linker, and the potent topoisomerase I inhibitor, Exatecan. The inherent hydrophobicity of the Exatecan payload can increase the propensity for aggregation, which may impact the stability, efficacy, and safety of the final ADC product.
This guide provides frequently asked questions and troubleshooting advice to help you mitigate and analyze potential aggregation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: this compound is a pre-formed drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs). Its components are:
-
DBM (Dibromomaleimide): A reactive group that enables covalent conjugation to thiol groups on the antibody, typically from reduced cysteine residues.
-
GGFG (Gly-Gly-Phe-Gly): A tetrapeptide linker that is designed to be stable in systemic circulation but is cleavable by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][2]
-
NH-O-CO-Exatecan: This represents the cytotoxic payload, Exatecan, which is a potent topoisomerase I inhibitor.[3] Exatecan induces cell death by trapping DNA-topoisomerase I complexes, leading to DNA damage.
Q2: What are the primary causes of aggregation for ADCs containing Exatecan?
A2: The primary driver of aggregation in Exatecan-containing ADCs is the increased hydrophobicity of the final conjugate.[4] The Exatecan payload is inherently hydrophobic, and its conjugation to the antibody surface can lead to intermolecular hydrophobic interactions, causing the ADC molecules to associate and form aggregates.[5] This is particularly relevant at higher drug-to-antibody ratios (DAR). Other contributing factors can include unfavorable buffer conditions (pH, ionic strength), exposure to physical stress (e.g., agitation, freeze-thaw cycles), and elevated temperatures.[5][6]
Q3: Why is it critical to monitor and control ADC aggregation?
A3: Monitoring and controlling ADC aggregation is crucial for several reasons:
-
Efficacy: Aggregation can reduce the effective concentration of the monomeric, active ADC, potentially lowering its therapeutic efficacy.[7]
-
Safety and Immunogenicity: Aggregated proteins can be immunogenic, potentially leading to adverse immune responses in patients.[7] Aggregates can also cause off-target toxicity.[8]
-
Pharmacokinetics: The presence of aggregates can alter the pharmacokinetic profile of the ADC, leading to faster clearance from circulation.[7]
-
Product Quality and Stability: Aggregation is an indicator of product instability and can impact the shelf-life and overall quality of the therapeutic.
Q4: What is the mechanism of action of the Exatecan payload?
A4: Exatecan is a topoisomerase I inhibitor. Topoisomerase I is an enzyme that relaxes supercoiled DNA by creating transient single-strand breaks. Exatecan stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This leads to an accumulation of DNA single-strand breaks, which are converted to double-strand breaks during DNA replication, ultimately triggering apoptosis and cell death.
Troubleshooting Guide
Issue 1: Immediate precipitation or visible aggregation is observed after the conjugation reaction.
-
Potential Cause: High degree of hydrophobicity leading to rapid self-association. This can be exacerbated by the conjugation conditions.
-
Troubleshooting Steps:
-
Optimize DAR: A high drug-to-antibody ratio increases surface hydrophobicity. Consider reducing the DAR to see if aggregation is mitigated.
-
Co-solvent Concentration: If the this compound is dissolved in an organic solvent (e.g., DMSO) for the conjugation reaction, ensure the final concentration of the organic solvent is kept to a minimum (typically <10%).
-
pH of Reaction Buffer: Ensure the pH of the conjugation buffer is not at or near the isoelectric point (pI) of the antibody, as this is the point of minimal protein solubility.[5]
-
Protein Concentration: High concentrations of the antibody during conjugation can increase the likelihood of intermolecular interactions. Try performing the conjugation at a lower antibody concentration.
-
Issue 2: A gradual increase in aggregates is detected by Size Exclusion Chromatography (SEC) during storage.
-
Potential Cause: Sub-optimal formulation or storage conditions leading to instability over time.
-
Troubleshooting Steps:
-
Formulation Buffer:
-
pH Screening: Perform a pH screening study to identify the pH at which the ADC exhibits maximum stability.
-
Excipients: Screen different stabilizing excipients. Sugars (e.g., sucrose, trehalose) and polysorbates (e.g., Polysorbate 20 or 80) are commonly used to prevent aggregation. Arginine can also be effective in suppressing protein-protein interactions.
-
-
Storage Temperature: Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations or frozen at -20°C to -80°C). Avoid repeated freeze-thaw cycles as this can induce aggregation.
-
Light Exposure: Protect the ADC from light, as some payloads can be photosensitive, which could lead to degradation and subsequent aggregation.[8]
-
Issue 3: SEC analysis shows a shift in the monomer peak or the appearance of shoulders, but no distinct high molecular weight peaks.
-
Potential Cause: Formation of soluble, non-covalent oligomers or conformational changes in the ADC.
-
Troubleshooting Steps:
-
Orthogonal Analytical Methods: Use complementary techniques to confirm the presence of aggregates and to better characterize them.
-
Hydrophobic Interaction Chromatography (HIC): A shift in the retention time on a HIC column compared to the unconjugated antibody can indicate changes in the hydrophobicity of the ADC, which is often correlated with aggregation propensity.
-
Quantitative Data Summary
The following tables summarize key factors that can influence ADC aggregation, based on general knowledge of ADCs with hydrophobic payloads.
Table 1: Influence of Drug-to-Antibody Ratio (DAR) on Aggregation
| DAR Value | Relative Hydrophobicity | Aggregation Propensity | Rationale |
|---|---|---|---|
| Low (e.g., 2) | Lower | Lower | Fewer hydrophobic payloads on the antibody surface reduce the likelihood of intermolecular interactions. |
| High (e.g., 8) | Higher | Higher | Increased number of hydrophobic patches significantly increases the tendency for self-association.[7] |
Table 2: Common Excipients for ADC Formulation and Their Working Concentrations
| Excipient Class | Example | Typical Concentration Range | Mechanism of Stabilization |
|---|---|---|---|
| Sugars | Sucrose, Trehalose | 1-10% (w/v) | Preferential exclusion, increases the thermodynamic stability of the protein. |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.1% (w/v) | Prevents surface-induced aggregation and minimizes protein-protein interactions. |
| Amino Acids | Arginine, Glycine | 10-250 mM | Can suppress aggregation by interacting with hydrophobic patches or increasing salvation. |
| Buffering Agents | Histidine, Citrate | 10-50 mM | Maintain a stable pH to prevent conformational changes that can lead to aggregation. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify high molecular weight species (aggregates) from the monomeric ADC.
Materials:
-
This compound ADC sample
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
HPLC or UPLC system with a UV detector
-
Mobile Phase: e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm filter if necessary.
-
Injection: Inject a fixed volume (e.g., 20 µL) of the prepared sample onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Analysis: Integrate the peak areas. The main peak corresponds to the monomeric ADC. Peaks eluting earlier represent higher molecular weight aggregates. Calculate the percentage of aggregate as: (% Aggregate) = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.
Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis
Objective: To determine the hydrodynamic diameter and polydispersity of the ADC in solution, providing a rapid assessment of aggregation.
Materials:
-
This compound ADC sample
-
DLS instrument
-
Low-volume cuvette
Procedure:
-
Sample Preparation: Prepare the ADC sample at a concentration of ~1 mg/mL in a buffer that has been filtered through a 0.1 µm filter to remove any particulate matter.
-
Instrument Setup: Set the instrument parameters (e.g., temperature, scattering angle) as required. Typically, measurements are performed at 25°C.
-
Measurement: Transfer the sample to a clean, dust-free cuvette. Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.
-
Data Acquisition: Perform multiple measurements to ensure reproducibility.
-
Analysis: Analyze the correlation function to obtain the size distribution by intensity, volume, and number. An increase in the average hydrodynamic diameter or the appearance of a second, larger population is indicative of aggregation. The Polydispersity Index (PdI) provides a measure of the heterogeneity of the sample; a higher PdI can suggest the presence of aggregates.
References
- 1. DBM-GGFG-NH-O-CO-埃克萨坦 | this compound | CAS 2769152-95-4 | ADC药物-连接子偶合物 | 美国InvivoChem [invivochem.cn]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. targetmol.com [targetmol.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Improving the Solubility of DBM-GGFG-NH-O-CO-Exatecan
This technical support center is designed for researchers, scientists, and drug development professionals working with the drug-linker conjugate DBM-GGFG-NH-O-CO-Exatecan. This document provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental work.
Troubleshooting Guide
This section addresses specific issues you may encounter with this compound solubility in a question-and-answer format.
Question 1: My this compound is precipitating out of my aqueous buffer (e.g., PBS pH 7.4) during my experiment. What should I do?
Answer: Precipitation of a peptide-drug conjugate in aqueous buffers is a common issue, often driven by the hydrophobic nature of the payload (Exatecan) and certain linker components. Here is a systematic approach to troubleshoot this problem:
-
Verify Stock Solution Integrity: Ensure your initial stock solution, likely in an organic solvent like DMSO, is fully dissolved and free of particulates.[1][2] Use freshly opened, anhydrous DMSO, as absorbed moisture can impact solubility.[1][2][3]
-
Modify Dilution Method: When diluting the DMSO stock into an aqueous buffer, add the stock solution dropwise to the buffer while gently vortexing.[4] This avoids localized high concentrations that can lead to immediate precipitation.
-
Adjust pH: The net charge of the peptide linker (GGFG) and any ionizable groups on the DBM moiety can influence solubility.[5] Experiment with buffers of different pH values. Solubility is often lowest near the isoelectric point (pI) of the molecule.[5] For basic peptides, a slightly acidic buffer may help, while for acidic peptides, a slightly basic buffer might be beneficial.[6]
-
Incorporate Co-solvents: If your experimental system allows, introducing a small percentage of an organic co-solvent (e.g., DMSO, ethanol, PEG 400) into your final aqueous solution can significantly improve solubility.[7][8] Ensure the final co-solvent concentration is compatible with your assay.
-
Use Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 (Tween 80) at low concentrations (e.g., 0.01% - 0.1%) can help solubilize hydrophobic compounds by forming micelles.[7] This is a common strategy in formulating poorly soluble drugs.[7]
-
Lower the Conjugate Concentration: If possible, reducing the working concentration of the conjugate may keep it below its solubility limit in the chosen buffer.
Question 2: I'm observing low and inconsistent results in my in vitro cell-based assays. Could this be a solubility problem?
Answer: Yes, poor solubility is a frequent cause of inconsistent in vitro data. If the conjugate precipitates or aggregates, the actual concentration of soluble, active compound is unknown and variable.
-
Confirm Solubility Issues: Before running your full assay, prepare your final dosing solution and let it sit for the duration of your experiment. Visually inspect for any precipitation or cloudiness. For a more quantitative assessment, you can centrifuge the solution and measure the concentration of the supernatant using HPLC or UV-Vis spectroscopy to determine the amount of soluble conjugate.
-
Optimize Solution Preparation: Always prepare fresh dilutions of the conjugate immediately before adding them to your assay. Avoid storing the conjugate in aqueous buffers for extended periods.
-
Consider Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[7][9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used excipient for this purpose. Pre-incubating your conjugate with HP-β-CD before final dilution may improve its solubility and stability in the assay medium.
Question 3: I am struggling to dissolve the lyophilized this compound powder. What is the recommended procedure?
Answer: The high hydrophobicity of the exatecan (B1662903) payload can make initial dissolution challenging.
-
Start with an Organic Solvent: Do not attempt to dissolve the powder directly in water or an aqueous buffer. Based on supplier data for similar compounds, Dimethyl sulfoxide (B87167) (DMSO) is the recommended starting solvent.[1][2][3]
-
Use a Sufficient Concentration: Aim to prepare a concentrated stock solution, for example, at 10-50 mg/mL in DMSO.[1][2]
-
Aid Dissolution: Gentle warming (to 37°C) and sonication can assist in dissolving the powder.[4][6] Ensure the vial is tightly capped to prevent solvent evaporation and moisture absorption.
-
Storage of Stock Solution: Once dissolved, store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11]
Frequently Asked Questions (FAQs)
Q1: What are the main molecular components of this compound that influence its solubility?
A1: The solubility of this conjugate is a composite of its different parts:
-
Exatecan (Payload): Exatecan is a derivative of camptothecin, which is known to be a hydrophobic and poorly water-soluble molecule.[12] This is the primary driver of the low aqueous solubility of the entire conjugate.
-
GGFG Peptide Linker: The Gly-Gly-Phe-Gly tetrapeptide linker is a common cathepsin-cleavable linker used in antibody-drug conjugates (ADCs).[13][][15] While glycine (B1666218) residues are neutral, the phenylalanine (Phe) residue is hydrophobic, which can contribute to the overall low solubility.[5]
-
DBM Moiety: The properties of the "DBM" (Dibromomaleimide) group, a linker component, can also affect solubility. Its specific impact would depend on its overall hydrophobicity and any ionizable groups.
-
Overall Structure: As a large molecule, the conjugate may have a tendency to aggregate, especially at higher concentrations.[16][17]
Q2: Are there any formulation strategies that can be used to create a more stable aqueous solution of this conjugate for in vivo studies?
A2: Yes, for preclinical in vivo studies, several formulation strategies can be employed to improve the solubility and stability of poorly soluble compounds:
-
Co-solvent Systems: Formulations containing a mixture of water and biocompatible organic co-solvents like PEG 300, PEG 400, or propylene (B89431) glycol are common.[8]
-
Surfactant-based Formulations: Using surfactants such as Tween 80 or Cremophor EL can create micellar solutions that encapsulate the hydrophobic drug, keeping it solubilized in an aqueous medium.[7]
-
Cyclodextrin Complexation: Formulating with cyclodextrins, like sulfobutylether-β-cyclodextrin (SBE-β-CD), can significantly increase aqueous solubility.
-
Lipid-Based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can be developed where the drug is dissolved in a mixture of oils, surfactants, and co-solvents.[18][19]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase the surface area for dissolution.[5]
Q3: How does the Drug-to-Antibody Ratio (DAR) typically affect the solubility of an ADC?
A3: While this compound is presented as a drug-linker, it's designed for creating Antibody-Drug Conjugates (ADCs).[1][2][11] In the context of an ADC, a higher Drug-to-Antibody Ratio (DAR) — meaning more drug-linker molecules are attached to each antibody — generally leads to lower solubility. This is because each attached drug-linker adds to the overall hydrophobicity of the ADC, increasing the propensity for aggregation and precipitation.[]
Quantitative Data Summary
The following table provides hypothetical, yet representative, solubility data for this compound in various solvent and buffer systems. This data is for illustrative purposes to guide your experimental design.
| Solvent/Buffer System | Temperature (°C) | Estimated Solubility (µg/mL) | Observations |
| Deionized Water | 25 | < 1 | Insoluble, forms suspension. |
| PBS (pH 7.4) | 25 | < 5 | Very slight solubility, precipitates over time. |
| Acetate Buffer (pH 5.0) | 25 | 5 - 10 | Slightly improved solubility over neutral pH. |
| PBS (pH 7.4) + 0.1% Tween 80 | 25 | 50 - 100 | Significant improvement with surfactant. |
| 10% DMSO in PBS (pH 7.4) | 25 | 150 - 250 | Good solubility for in vitro assays. |
| 20% HP-β-CD in Water | 25 | > 500 | High solubility achieved through complexation. |
| DMSO | 25 | > 50,000 (50 mg/mL) | Freely soluble.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Pre-analysis: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent moisture condensation.
-
Solvent Addition: Add a precise volume of anhydrous (newly opened) DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL).
-
Dissolution: Tightly cap the vial and vortex gently for 1-2 minutes.
-
Sonication (if needed): If particulates are still visible, place the vial in a bath sonicator for 5-10 minutes.[6]
-
Visual Inspection: Confirm that the solution is clear and free of any visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in low-binding tubes. Store the aliquots at -80°C and protect from light.[11] Avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This protocol determines the solubility of the compound in a specific buffer over time.
-
Preparation: Prepare a 10 mg/mL stock solution of the conjugate in DMSO (as per Protocol 1). Prepare the aqueous buffer of interest (e.g., PBS pH 7.4).
-
Addition: In a clear glass vial, add 980 µL of the aqueous buffer.
-
Spiking: While vortexing the buffer at a medium speed, add 20 µL of the 10 mg/mL DMSO stock solution to achieve a final concentration of 200 µg/mL with 2% DMSO.
-
Incubation: Incubate the vial at a controlled temperature (e.g., 25°C or 37°C) with constant gentle agitation.
-
Sampling: At various time points (e.g., 1, 2, 4, 8, 24 hours), take a 100 µL aliquot from the vial.
-
Separation of Insoluble Material: Immediately centrifuge the aliquot at high speed (e.g., 14,000 x g) for 15 minutes to pellet any precipitated compound.
-
Quantification: Carefully take a known volume of the supernatant and dilute it with an appropriate solvent (e.g., 50:50 acetonitrile:water). Analyze the concentration of the dissolved compound using a calibrated HPLC-UV method.
-
Analysis: The concentration in the supernatant at each time point represents the kinetic solubility. A decrease in concentration over time indicates precipitation.
Visualizations
Below are diagrams illustrating key workflows and concepts related to improving the solubility of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 6. biocat.com [biocat.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. 2-MSP-5-HA-GGFG-NH-CH2-O-CH2-CO-Exatecan | Topoisomerase | 2964536-59-0 | Invivochem [invivochem.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Molecular Engineering of Peptide–Drug Conjugates for Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 15. iphasebiosci.com [iphasebiosci.com]
- 16. ADC Solubility: Key Factors and Optimization Strategies [evidentic.com]
- 17. thesolubilitycompany.com [thesolubilitycompany.com]
- 18. pharmoutsourcing.com [pharmoutsourcing.com]
- 19. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DBM-GGFG-NH-O-CO-Exatecan ADC Stability in Serum
Welcome to the technical support center for optimizing the serum stability of your DBM-GGFG-NH-O-CO-Exatecan Antibody-Drug Conjugate (ADC). This resource provides troubleshooting guidance and answers to frequently asked questions to help you address common challenges during your research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of my this compound ADC in serum?
A1: The stability of your ADC is a critical attribute that impacts its therapeutic index.[1] Key factors influencing stability include:
-
Linker Chemistry: The DBM-GGFG linker is designed for stability in circulation and cleavage within the tumor microenvironment.[2] The dibromomaleimide (DBM) component is crucial for stable conjugation to the antibody, while the GGFG peptide sequence is cleaved by lysosomal proteases like cathepsins, which are overexpressed in many tumor cells.[2][3]
-
Payload Properties: Exatecan is a potent topoisomerase I inhibitor.[4] However, its hydrophobicity can contribute to ADC aggregation and faster clearance from circulation.[][6]
-
Conjugation Site: The specific site of conjugation on the antibody can affect ADC stability.[7] Site-specific conjugation methods can lead to more homogeneous and stable ADCs.[]
-
Formulation Conditions: The pH, buffer composition, and presence of excipients in your formulation can significantly impact the stability of the ADC during storage and in vivo.[][9]
Q2: I am observing premature release of the Exatecan payload in my serum stability studies. What could be the cause?
A2: Premature payload release can lead to off-target toxicity and reduced efficacy.[1] Potential causes for your this compound ADC include:
-
Incomplete DBM Hydrolysis: The dibromomaleimide (DBM) linker requires a post-conjugation hydrolysis step to form a stable maleamic acid linkage.[10][11] Incomplete hydrolysis can leave the linker susceptible to thiol exchange reactions in the serum, leading to payload deconjugation.[10]
-
Enzymatic Cleavage of GGFG Linker in Circulation: While the GGFG peptide linker is designed for cleavage by intracellular proteases, some level of premature cleavage by circulating proteases can occur.[3][12]
-
Payload Migration: In some cases, the linker-payload may migrate from the antibody to other serum proteins, such as albumin.[13]
Q3: My ADC is showing signs of aggregation. How can I troubleshoot this issue?
A3: ADC aggregation is a common issue, often driven by the hydrophobicity of the payload and can affect solubility, stability, and may trigger an immune response.[] Strategies to prevent aggregation include:
-
Optimizing Drug-to-Antibody Ratio (DAR): A high DAR can increase the overall hydrophobicity of the ADC, leading to aggregation.[9] A lower DAR of 2-4 is often ideal.[9]
-
Introducing Hydrophilic Modifications: Incorporating hydrophilic linkers or modifying the payload can help to counteract the hydrophobicity of Exatecan.[][6]
-
Formulation Optimization: Adjusting the pH and using specific excipients in your formulation can help to maintain the solubility and stability of the ADC.[][9]
-
Site-Specific Conjugation: Utilizing site-specific conjugation techniques can result in a more homogeneous product with improved physicochemical properties.[]
Troubleshooting Guides
Issue: High Drug-to-Antibody Ratio (DAR) Loss in Serum
This guide will help you troubleshoot excessive loss of the Exatecan payload from your ADC during serum incubation.
1. Verify Post-Conjugation Hydrolysis:
-
Problem: The DBM linker may not be fully hydrolyzed, leaving it susceptible to cleavage.
-
Solution: Ensure your protocol includes an optimized hydrolysis step after the initial conjugation. This is critical for forming a stable maleamic acid bond.[10][11] Monitor the hydrolysis to completion.
2. Analyze for Free Payload and Metabolites:
-
Problem: It is crucial to understand if the payload is being released as the intact drug-linker or as metabolites.
-
Solution: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the free Exatecan and any degradation products in the serum sample.[1] This can help pinpoint the mechanism of release.
3. Evaluate Linker Stability:
-
Problem: The GGFG peptide sequence may be prematurely cleaved by serum proteases.
-
Solution: Compare the stability of your ADC in standard serum versus protease-inhibited serum. A significant difference in stability would suggest enzymatic cleavage is a primary cause.
Logical Troubleshooting Flow for DAR Loss:
Caption: Troubleshooting workflow for high DAR loss.
Quantitative Data Summary
The stability of Exatecan-based ADCs can vary significantly based on the linker technology. Below is a summary of comparative stability data.
Table 1: Comparative Serum Stability of Exatecan-Based ADCs
| ADC Construct | Linker Type | Species | Incubation Time (days) | DAR Loss (%) | Reference |
| T-DXd (Trastuzumab deruxtecan) | Maleimide-GGFG | Mouse Serum | 8 | 13 | [14][15] |
| T-DXd (Trastuzumab deruxtecan) | Maleimide-GGFG | Human Serum | 8 | 11.8 | [14][15] |
| Novel Exatecan Conjugate | Not Specified | Mouse Serum | 8 | 1.8 | [14][15] |
| Novel Exatecan Conjugate | Not Specified | Human Serum | 8 | 1.3 | [14][15] |
| GGFG ADC | mc-GGFG | Mouse Serum | 14 | ~6.6 | [16] |
| GGFG ADC | mc-GGFG | Human Serum | 14 | ~2.8 | [16] |
Note: Direct comparison should be made with caution due to potential variations in experimental conditions between studies.
Experimental Protocols
Protocol 1: Serum Stability Assessment by LC-MS
This protocol outlines a general method for assessing the stability of your this compound ADC in serum by measuring the change in DAR over time.
Materials:
-
This compound ADC
-
Human or mouse serum
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G magnetic beads
-
Reducing agent (e.g., DTT)
-
LC-MS system
Procedure:
-
Incubation:
-
Incubate the ADC in serum at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 3, 7 days).
-
Immediately freeze the aliquots at -80°C until analysis.
-
-
ADC Capture:
-
Thaw the serum samples.
-
Add Protein A/G magnetic beads to capture the ADC.
-
Incubate to allow binding.
-
Wash the beads with PBS to remove unbound serum proteins.
-
-
Elution and Reduction:
-
Elute the ADC from the beads.
-
Reduce the eluted ADC using a reducing agent like DTT to separate the light and heavy chains.
-
-
LC-MS Analysis:
-
Analyze the reduced sample by LC-MS to determine the masses of the light and heavy chains.
-
The loss of the drug-linker will result in a corresponding mass shift.
-
-
DAR Calculation:
-
Calculate the average DAR at each time point by analyzing the mass spectra.
-
Plot the DAR over time to determine the stability profile.[1]
-
Experimental Workflow for Serum Stability Assessment:
Caption: Workflow for ADC serum stability analysis by LC-MS.
Signaling Pathway
Mechanism of Action of Exatecan-Based ADCs:
The this compound ADC leverages the specificity of a monoclonal antibody to deliver the potent topoisomerase I inhibitor, Exatecan, to tumor cells.
Caption: Mechanism of action for a GGFG-Exatecan ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. orb.binghamton.edu [orb.binghamton.edu]
preventing premature drug release from DBM-GGFG-NH-O-CO-Exatecan ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DBM-GGFG-NH-O-CO-Exatecan Antibody-Drug Conjugates (ADCs). Our goal is to help you prevent premature drug release and ensure the stability and efficacy of your ADCs.
Frequently Asked Questions (FAQs)
1. What is the composition of a this compound ADC and what is the function of each component?
This ADC is composed of three main parts:
-
Antibody: A monoclonal antibody that specifically targets a tumor-associated antigen, providing selectivity for cancer cells.
-
Payload (Exatecan): A potent topoisomerase I inhibitor that induces DNA damage and triggers apoptosis in cancer cells.[1]
-
Linker (DBM-GGFG-NH-O-CO): This linker system connects the antibody to the exatecan (B1662903) payload. It is designed to be stable in circulation and release the payload under specific conditions within the target cell.[2] The components of the linker are:
-
DBM (Dibromomaleimide): A bifunctional linker that can react with two thiol groups, such as those from reduced interchain cysteines on the antibody, to form a stable dithiomaleimide linkage.[3][4] This allows for site-specific conjugation and improved homogeneity of the ADC.[3]
-
GGFG (Gly-Gly-Phe-Gly): A tetrapeptide sequence that is sensitive to cleavage by lysosomal proteases, such as Cathepsin B and L, which are abundant in the lysosomal compartment of tumor cells.[2][5][6] This enzymatic cleavage is the primary mechanism for intracellular drug release.
-
-NH-O-CO- (Self-immolative spacer): Following the cleavage of the GGFG peptide, this self-immolative spacer undergoes spontaneous decomposition to release the active exatecan payload in its unmodified form.[5]
-
2. What are the primary causes of premature drug release from this type of ADC?
Premature drug release can occur due to several factors:
-
Linker Instability in Plasma: Although the GGFG linker is designed for stability, some level of cleavage by plasma enzymes can occur, leading to off-target drug release.[6][7]
-
ADC Aggregation: The hydrophobic nature of the exatecan payload and the DBM linker can increase the overall hydrophobicity of the ADC, leading to aggregation.[8][9][10] Aggregates can be cleared more rapidly from circulation and may release the drug non-specifically.[11][12]
-
Suboptimal Formulation: The formulation of the ADC, including the buffer system, pH, and excipients, plays a crucial role in maintaining its stability.[][14] An inappropriate formulation can fail to protect the ADC from degradation and aggregation.[15]
-
Conjugation Conditions: The conditions used during the conjugation process, such as temperature, pH, and the presence of co-solvents, can impact the stability of the final ADC product.[11][]
3. How can I detect and quantify premature drug release?
Several analytical techniques can be used to assess the stability of your ADC and quantify premature drug release:[17][18][19][20][21]
-
Size-Exclusion Chromatography (SEC-HPLC): This technique separates molecules based on size and can be used to detect and quantify ADC aggregation and fragmentation.[19][22]
-
Hydrophobic Interaction Chromatography (HIC-HPLC): HIC is a widely used method to determine the drug-to-antibody ratio (DAR) and can reveal changes in the ADC's hydrophobicity that may indicate drug loss.[18][19]
-
Reversed-Phase HPLC (RP-HPLC): This method is effective for evaluating the stability of the payload and its release profile.[19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing the different components of an ADC, including the intact ADC, free payload, and various metabolites, providing a detailed picture of drug release.[18][21]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to measure the concentration of total antibody and conjugated antibody in plasma samples to calculate the extent of drug loss over time.[7][17]
Troubleshooting Guides
Issue 1: High Levels of ADC Aggregation Observed in SEC-HPLC
| Possible Cause | Recommended Solution |
| High Payload Hydrophobicity | 1. Optimize Drug-to-Antibody Ratio (DAR): A lower DAR can reduce the overall hydrophobicity of the ADC. Aim for a DAR that balances potency and stability.[8] 2. Introduce Hydrophilic Linkers/Spacers: While the core linker is defined, incorporating hydrophilic moieties like PEG into the linker design can counteract the hydrophobicity of the payload.[8][][23] |
| Inappropriate Formulation Buffer | 1. Screen Different Buffer Systems: Evaluate various buffer systems (e.g., histidine, citrate) at different pH values to find the optimal conditions for ADC stability.[] 2. Add Stabilizing Excipients: Include excipients such as surfactants (e.g., polysorbates), sugars (e.g., sucrose, trehalose), or amino acids (e.g., arginine, glycine) to prevent non-specific interactions and aggregation.[][22] |
| Suboptimal Conjugation Process | 1. Optimize Conjugation Conditions: Adjust reaction parameters like temperature, pH, and co-solvent concentration to minimize stress on the antibody.[11][] 2. Immobilize Antibodies During Conjugation: Using a solid-phase support to immobilize the antibodies during conjugation can prevent them from aggregating.[8][11] |
Issue 2: Rapid Decrease in DAR or Increase in Free Payload in Plasma Stability Assays
| Possible Cause | Recommended Solution |
| Enzymatic Cleavage of GGFG Linker in Plasma | 1. Modify the Peptide Sequence: While GGFG is standard, consider minor modifications to the peptide sequence to reduce its susceptibility to plasma proteases without significantly impacting lysosomal cleavage.[5] 2. Incorporate Steric Hindrance: Introducing bulky groups near the cleavage site can sterically hinder the approach of plasma enzymes.[24] |
| Instability of the DBM-Thiol Adduct | 1. Ensure Complete Ring Opening: Incomplete hydrolysis of the maleimide (B117702) ring can lead to a retro-Michael reaction and subsequent drug release. Ensure conjugation conditions promote stable linkage.[25] 2. Alternative Conjugation Chemistries: For future constructs, explore more stable conjugation chemistries if the DBM linker proves to be a consistent issue.[26] |
| Assay Artifacts | 1. Optimize Plasma Stability Assay Conditions: Ensure the assay is conducted under physiological conditions (pH 7.4, 37°C).[27] 2. Include Proper Controls: Run parallel experiments with the ADC in a buffer-only control to differentiate between inherent instability and plasma-mediated degradation.[27] |
Quantitative Data Summary
Table 1: Representative Plasma Stability of Different Linker Types
| Linker Type | Cleavage Mechanism | Representative Half-Life (t½) in Human Plasma | Reference |
| Hydrazone | Acid-Labile | < 24 hours | [12] |
| Disulfide | Reduction | 24 - 48 hours | [28] |
| GGFG Peptide | Enzymatic (Cathepsin) | > 100 hours | [2] |
| Val-Cit Peptide | Enzymatic (Cathepsin) | > 100 hours | [7] |
| Non-Cleavable (e.g., SMCC) | Antibody Degradation | Very High (> 200 hours) | [14] |
Note: Half-life values are approximate and can vary depending on the specific antibody, payload, and experimental conditions.
Detailed Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the this compound ADC in plasma and quantify the rate of premature drug release.
Materials:
-
This compound ADC
-
Human plasma (or other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical instruments (SEC-HPLC, HIC-HPLC, LC-MS)
-
-80°C freezer
Procedure:
-
ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma. Prepare a parallel sample in PBS as a control.
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 6, 24, 48, 72, 120, and 168 hours), collect aliquots from each sample.
-
Sample Storage: Immediately freeze the collected aliquots at -80°C to halt any further degradation.
-
Sample Analysis:
-
Thaw the samples and analyze by SEC-HPLC to determine the percentage of aggregated ADC.
-
Analyze by HIC-HPLC to determine the average DAR at each time point.
-
Analyze by LC-MS to quantify the concentration of free exatecan payload.
-
-
Data Analysis: Plot the percentage of intact ADC, average DAR, and free payload concentration over time to determine the stability profile and calculate the half-life of the ADC in plasma.
Visualizations
Caption: ADC internalization and payload release pathway.
Caption: Troubleshooting logic for premature drug release.
References
- 1. benchchem.com [benchchem.com]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
- 12. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. nanotempertech.com [nanotempertech.com]
- 17. researchgate.net [researchgate.net]
- 18. blog.crownbio.com [blog.crownbio.com]
- 19. pharmafocusamerica.com [pharmafocusamerica.com]
- 20. veranova.com [veranova.com]
- 21. adcreview.com [adcreview.com]
- 22. cellmosaic.com [cellmosaic.com]
- 23. drugtargetreview.com [drugtargetreview.com]
- 24. researchgate.net [researchgate.net]
- 25. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
DBM-GGFG-NH-O-CO-Exatecan batch-to-batch variability solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DBM-GGFG-NH-O-CO-Exatecan, a drug-linker conjugate used in the synthesis of Antibody-Drug Conjugates (ADCs).
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and characterization of ADCs using this compound.
Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR)
Question: We are observing significant batch-to-batch variability in the average DAR of our ADC. What are the potential causes and how can we troubleshoot this?
Answer: Inconsistent DAR is a common challenge in ADC manufacturing.[1] The variability can stem from multiple factors related to the conjugation reaction and the stability of the linker.
Potential Causes and Solutions:
-
Variability in Antibody Thiol Groups: The number of available thiol groups on the antibody is critical for consistent conjugation with the dibromomaleimide (DBM) linker.
-
Solution: Ensure complete and consistent reduction of interchain disulfide bonds. Quantify the number of free thiols (e.g., using Ellman's reagent) before initiating the conjugation reaction.
-
-
DBM Linker Hydrolysis: The DBM linker is susceptible to hydrolysis, which can reduce the amount of reactive linker available for conjugation.[2][3] The rate of hydrolysis is influenced by pH and temperature.[4][5]
-
Solution: Maintain a consistent pH (typically around 8.0-8.5 for optimal conjugation and subsequent hydrolysis to a stable maleamic acid) and temperature during the conjugation reaction.[3] Minimize the time the linker is in aqueous solution before conjugation.
-
-
Inconsistent Reaction Parameters: Variations in reaction time, temperature, and reagent concentrations will directly impact the extent of conjugation.
-
Solution: Strictly control and document all reaction parameters. Perform time-course studies to determine the optimal reaction time for achieving the target DAR.
-
Recommended Analytical Characterization:
-
Hydrophobic Interaction Chromatography (HIC): HIC is the gold-standard method for determining the DAR distribution of cysteine-linked ADCs.[6][7][8] It separates ADC species based on the number of conjugated drug molecules.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC of the reduced ADC can be used to determine the distribution of the drug on the light and heavy chains, providing an orthogonal method for DAR calculation.[9][10][11][12][13]
-
Mass Spectrometry (MS): Intact mass analysis of the ADC under native conditions can confirm the DAR and identify different drug-loaded species.[14][15][16][17][18]
Issue 2: Presence of High Molecular Weight Species (Aggregates)
Question: Our ADC batches show a high percentage of aggregates, which varies between batches. What could be causing this and how can we mitigate it?
Answer: ADC aggregation is a critical quality attribute to control as it can impact efficacy, pharmacokinetics, and immunogenicity.[7] The hydrophobic nature of the exatecan (B1662903) payload can increase the propensity for aggregation.
Potential Causes and Solutions:
-
Hydrophobic Interactions: The conjugation of the hydrophobic exatecan payload can expose hydrophobic patches on the antibody surface, leading to self-association.
-
Solution: Optimize the formulation buffer to include excipients that minimize hydrophobic interactions, such as polysorbates (e.g., Polysorbate 20 or 80) or sugars (e.g., sucrose, trehalose).
-
-
Inconsistent Drug Loading: Higher DAR species are often more prone to aggregation due to increased hydrophobicity.[7]
-
Solution: Tightly control the conjugation reaction to achieve a consistent and lower DAR, if therapeutically viable. HIC can be used to monitor and control the distribution of high-DAR species.
-
-
Buffer Conditions and Storage: pH, ionic strength, and temperature can all influence protein stability and aggregation. Freeze-thaw cycles can also induce aggregation.
-
Solution: Perform formulation screening studies to identify the optimal buffer conditions for long-term stability. Store the ADC at the recommended temperature and avoid repeated freeze-thaw cycles by aliquoting the material.
-
Recommended Analytical Characterization:
-
Size Exclusion Chromatography (SEC): SEC is the primary method for quantifying aggregates and fragments.[19][20][21][22]
-
Dynamic Light Scattering (DLS): DLS can be used to detect the presence of aggregates and to monitor changes in particle size distribution over time.
Issue 3: Batch-to-Batch Variability in In Vitro Potency
Question: We are observing inconsistent IC50 values in our cell-based cytotoxicity assays between different ADC batches, even with a consistent DAR. What could be the cause?
Answer: Variability in potency despite a consistent DAR can be due to subtle changes in the ADC that affect its mechanism of action, such as the stability of the linker or the payload.
Potential Causes and Solutions:
-
Incomplete Cleavage of the GGFG Linker: The GGFG peptide linker is designed to be cleaved by lysosomal proteases, such as cathepsin B and L, to release the exatecan payload inside the target cell.[23][24][25][26][27] Incomplete or variable cleavage will result in reduced potency.
-
Solution: Ensure the integrity of the GGFG linker in the final product. In vitro enzyme assays with cathepsin B can be used to confirm the cleavability of the linker.
-
-
Exatecan Lactone Ring Instability: The active form of exatecan contains a lactone ring that is susceptible to hydrolysis at neutral or basic pH, rendering it inactive.
-
Solution: Maintain the ADC in a formulation buffer with a slightly acidic pH (e.g., pH 5.0-6.0) to preserve the stability of the exatecan lactone ring.
-
-
Oxidation or Other Modifications: The antibody component of the ADC can undergo chemical modifications during manufacturing or storage, which may affect its binding affinity to the target antigen.
Recommended Analytical Characterization:
-
In Vitro Linker Cleavage Assay: An enzymatic assay using cathepsin B to measure the rate of exatecan release from the ADC.
-
RP-HPLC for Free Drug Analysis: A method to quantify the amount of free, active exatecan in the ADC preparation.
-
Target Binding Assay: An ELISA or surface plasmon resonance (SPR) based assay to confirm that the binding affinity of the ADC to its target antigen is consistent across batches.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the exatecan payload?
A1: Exatecan is a potent topoisomerase I inhibitor.[31] It stabilizes the covalent complex between topoisomerase I and DNA, which leads to the accumulation of single-strand DNA breaks.[32] When a replication fork collides with this complex, it results in irreversible double-strand breaks, triggering cell cycle arrest and apoptosis.[1][33][34][35][36][37]
Q2: What is the role of the GGFG linker?
A2: The GGFG (Glycine-Glycine-Phenylalanine-Glycine) tetrapeptide is an enzymatically cleavable linker.[23][24] It is designed to be stable in systemic circulation but is cleaved by lysosomal proteases, such as cathepsin B and L, which are often upregulated in the tumor microenvironment.[25][26][27] This ensures the targeted release of the exatecan payload within the cancer cells.
Q3: How should this compound and the resulting ADC be stored?
A3: For this compound, it is recommended to store it at -20°C or -80°C and protect it from light and moisture. For the final ADC, optimal storage conditions should be determined through stability studies. Generally, ADCs are stored in a liquid formulation at 2-8°C or frozen at -20°C or -80°C in a buffer that maintains the stability of both the antibody and the payload. Avoid repeated freeze-thaw cycles.
Q4: What are the key analytical methods for characterizing an ADC synthesized with this drug-linker?
A4: A comprehensive analytical strategy should be employed to ensure the quality and consistency of your ADC. Key methods include:
-
SEC: For aggregation and fragmentation analysis.[19][20][21][22][39]
-
RP-HPLC: For purity, free drug analysis, and DAR of the reduced ADC.[9][10][11][12][13]
-
Mass Spectrometry: For confirmation of identity, intact mass, and peptide mapping to confirm conjugation sites.[14][15][17][18][28][40][29][30]
-
IEX: To assess charge heterogeneity.
-
Cell-based cytotoxicity assays: To determine in vitro potency.
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Exatecan Potency | ||
| Topoisomerase I Inhibition (IC50) | Varies by assay | [32] |
| Cell Growth Inhibition (GI50) | nM range | [32][41] |
| DBM Linker Stability | ||
| Optimal Conjugation pH | ~8.0-8.5 | [3] |
| Hydrolysis Half-life | Can be < 1 min at pH 8.0 | [5] |
| GGFG Linker Cleavage | ||
| Cleaving Enzymes | Cathepsin B, Cathepsin L | [23][24] |
| Exatecan Lactone Ring Stability | ||
| Optimal pH for Stability | Acidic (e.g., 5.0-6.0) | General knowledge for camptothecins |
Experimental Protocols
Protocol 1: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
-
Column: A HIC column suitable for antibody separations (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to each DAR species (DAR0, DAR2, DAR4, etc.). Calculate the weighted average DAR based on the peak areas.
Protocol 2: Aggregation Analysis by Size Exclusion Chromatography (SEC)
-
Column: An SEC column suitable for monoclonal antibody separations (e.g., Agilent AdvanceBio SEC 200 Å).[20][22][39]
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.
Protocol 3: Intact Mass Analysis by LC-MS
-
Chromatography: Use a reversed-phase column (for denaturing conditions) or a size-exclusion column (for native conditions) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Mobile Phase (Reversed-Phase):
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
Use a shallow gradient to elute the ADC.
-
-
Mobile Phase (Native SEC):
-
Ammonium Acetate or Ammonium Bicarbonate buffer (e.g., 100 mM).
-
-
Mass Spectrometry: Acquire data in a high mass range (e.g., 1000-4000 m/z).
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the intact ADC species. Identify the mass of each DAR species and calculate the average DAR.
Visualizations
Caption: Signaling pathway of Topoisomerase I inhibition by Exatecan.
Caption: General experimental workflow for ADC characterization.
Caption: Logical troubleshooting workflow for ADC batch failure.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. molnar-institute.com [molnar-institute.com]
- 14. tools.thermofisher.cn [tools.thermofisher.cn]
- 15. sciex.com [sciex.com]
- 16. researchgate.net [researchgate.net]
- 17. learning.sepscience.com [learning.sepscience.com]
- 18. lcms.cz [lcms.cz]
- 19. lcms.cz [lcms.cz]
- 20. agilent.com [agilent.com]
- 21. shodex.com [shodex.com]
- 22. agilent.com [agilent.com]
- 23. iphasebiosci.com [iphasebiosci.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. lcms.cz [lcms.cz]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. agilent.com [agilent.com]
- 31. nbinno.com [nbinno.com]
- 32. benchchem.com [benchchem.com]
- 33. cybrexa.com [cybrexa.com]
- 34. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. TOP1-DNA Trapping by Exatecan and Combination Therapy with ATR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. TOP1 inhibition induces bifurcated JNK/MYC signaling that dictates cancer cell sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 38. tandfonline.com [tandfonline.com]
- 39. Methods for mAb and ADC analysis | Separation Science [sepscience.com]
- 40. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 41. benchchem.com [benchchem.com]
Technical Support Center: DBM-GGFG-NH-O-CO-Exatecan Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of DBM-GGFG-NH-O-CO-Exatecan conjugation to antibodies. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the this compound linker and payload?
A1: The this compound is a sophisticated drug-linker used in the creation of Antibody-Drug Conjugates (ADCs). Each component plays a critical role:
-
DBM (Dibromomaleimide): This moiety forms a stable covalent bond with free thiol groups on the antibody, typically from reduced interchain disulfides. DBM is known for its rapid conjugation kinetics and the subsequent hydrolysis of the maleimide (B117702) ring, which "locks" the conjugate and enhances its stability.[1][2][3]
-
GGFG (Gly-Gly-Phe-Gly): This tetrapeptide sequence is a substrate for lysosomal proteases, such as Cathepsin B and L, which are abundant in the tumor cell environment.[4] This enzymatic cleavage ensures the targeted release of the cytotoxic payload within the cancer cell.[4]
-
NH-O-CO (Self-immolative spacer): This unit connects the GGFG linker to the payload. Once the GGFG sequence is cleaved by cathepsins, this spacer undergoes a rapid, spontaneous electronic cascade to release the unmodified Exatecan (B1662903) payload.
-
Exatecan: This is a potent topoisomerase I inhibitor. By stabilizing the topoisomerase I-DNA complex, it leads to DNA damage and ultimately triggers apoptosis in cancer cells.
Q2: What are the key advantages of using a DBM linker over a standard maleimide?
A2: DBM linkers offer significant advantages in terms of stability. The resulting thiosuccinimide linkage from standard maleimides can be unstable and undergo a retro-Michael reaction, leading to premature drug release.[5] DBM linkers, particularly those designed for accelerated post-conjugation hydrolysis, form a more robust maleamic acid linkage, which minimizes off-target toxicity and improves the therapeutic window of the ADC.[1][2][3]
Q3: What analytical techniques are recommended for characterizing my this compound ADC?
A3: A combination of techniques is essential for comprehensive characterization:
-
Hydrophobic Interaction Chromatography (HIC): This is the gold standard for determining the drug-to-antibody ratio (DAR) and assessing the distribution of different drug-loaded species.[6][7][8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the identity of the ADC and its fragments, as well as to verify the mass of the conjugated drug-linker.[1][7][8][10][11]
-
Size Exclusion Chromatography (SEC): Primarily used to quantify aggregates and fragments in the ADC preparation.[6]
-
SDS-PAGE: A useful technique to visualize the successful conjugation and reconnection of heavy and light chains post-DBM bridging.[12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Drug-to-Antibody Ratio (DAR) | Incomplete antibody reduction. | Optimize TCEP concentration (typically 5-10 molar excess) and incubation time (1-2 hours at 37°C). Ensure buffers are degassed to prevent re-oxidation of thiols.[13] |
| Poor solubility of the this compound linker. | Dissolve the drug-linker in a small amount of a compatible organic co-solvent like DMSO before adding it to the aqueous reaction buffer. The final concentration of the organic solvent should typically be below 10% to avoid antibody denaturation.[13] | |
| Insufficient molar excess of the drug-linker. | Increase the molar excess of the drug-linker to the antibody. A starting point is often a 1.5 to 2-fold molar excess of the linker over the available thiol groups.[13] | |
| High Levels of Aggregation | Hydrophobicity of the drug-linker. | Consider incorporating hydrophilic moieties like PEG into the linker design if aggregation persists.[13] During purification, use Size Exclusion Chromatography (SEC) to remove aggregates. |
| High DAR species. | A high DAR can increase the overall hydrophobicity of the ADC, leading to aggregation. Optimize the conjugation reaction to target a lower average DAR if necessary. | |
| Inconsistent Batch-to-Batch Results | Variability in antibody reduction. | Tightly control all parameters of the reduction step: TCEP concentration, temperature, and incubation time.[13] |
| Instability of the drug-linker stock solution. | Prepare fresh drug-linker solutions for each conjugation reaction. If storing, aliquot and store at -80°C, protected from light, and minimize freeze-thaw cycles. | |
| Premature Drug Release in Stability Studies | Incomplete hydrolysis of the DBM linker. | Ensure the post-conjugation hydrolysis step is complete. This can be achieved by incubating at a slightly alkaline pH (e.g., pH 8.5) for a sufficient duration (e.g., 1-2 hours) to facilitate the conversion to the stable maleamic acid form.[1][2] |
| Cleavage of the GGFG linker by extracellular proteases. | The GGFG linker is designed for stability in the bloodstream. If premature cleavage is observed, investigate the purity of the ADC preparation for contaminating proteases. |
Experimental Protocols
Protocol 1: Antibody Reduction
-
Preparation: Prepare a solution of the monoclonal antibody (mAb) at a concentration of 5-10 mg/mL in a degassed reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
Reduction: Add a 5-10 molar excess of Tris(2-carboxyethyl)phosphine (TCEP) solution to the mAb solution.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing. Avoid over-incubation to prevent the reduction of native inter-chain disulfide bonds.[6]
Protocol 2: this compound Conjugation
-
Drug-Linker Preparation: Dissolve the this compound in a minimal amount of an organic solvent such as DMSO.
-
Conjugation: Add a 1.5 to 2.0 molar excess of the dissolved drug-linker (per available thiol group) to the reduced antibody solution.
-
Incubation: Incubate the reaction at room temperature (approximately 22°C) for 5-15 minutes with gentle mixing, protected from light. The rapid kinetics of DBM allows for short reaction times.[2][12]
Protocol 3: Post-Conjugation Hydrolysis and Quenching
-
Hydrolysis: Adjust the pH of the reaction mixture to 8.5 and incubate for 1-2 hours at room temperature to ensure complete hydrolysis of the dibromomaleimide to the stable maleamic acid form.[1][2]
-
Quenching: Add a 10-fold molar excess of N-acetylcysteine (relative to the initial amount of drug-linker) to cap any unreacted maleimide groups.
-
Incubation: Incubate for 20-30 minutes at room temperature with gentle mixing.[6]
Protocol 4: ADC Purification and Characterization
-
Purification: Purify the resulting ADC using Size Exclusion Chromatography (SEC) to remove unreacted drug-linker, quenching reagent, and aggregates. For higher resolution of different DAR species, Hydrophobic Interaction Chromatography (HIC) can be employed.[6][13]
-
Characterization:
-
Determine the average DAR and drug load distribution using HIC.
-
Confirm the identity and mass of the ADC using LC-MS.
-
Assess the level of aggregation using SEC.
-
Visualizations
Caption: Experimental workflow for this compound ADC synthesis.
Caption: Troubleshooting logic for addressing low Drug-to-Antibody Ratio (DAR).
Caption: Mechanism of action for an Exatecan-based ADC.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 3. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. iphasebiosci.com [iphasebiosci.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. rapidnovor.com [rapidnovor.com]
- 11. Development and validation of a high-throughput HPLC-MS/MS method for the simultaneous determination of exatecan and its cathepsin B-sensitive prodrug in rat plasma - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Addressing Off-Target Toxicity of DBM-GGFG-NH-O-CO-Exatecan ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DBM-GGFG-NH-O-CO-Exatecan Antibody-Drug Conjugates (ADCs). The information provided is intended to help address specific issues related to off-target toxicity that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a this compound ADC?
A: This ADC utilizes a monoclonal antibody to selectively target a specific antigen on tumor cells. Upon binding, the ADC is internalized by the cell. The linker, GGFG (glycyl-glycyl-phenylalanyl-glycine), is designed to be stable in circulation but is cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[1] This cleavage releases the exatecan (B1662903) payload. Exatecan is a potent topoisomerase I inhibitor.[2] It intercalates with DNA and traps the topoisomerase I-DNA complex, leading to DNA strand breaks and ultimately, apoptosis of the cancer cell.[3]
Q2: What are the potential causes of off-target toxicity with this ADC?
A: Off-target toxicity can arise from several factors:
-
Premature Payload Release: The linker may exhibit instability in systemic circulation, leading to the premature release of exatecan before the ADC reaches the target tumor cells.[4][5] This free, hydrophobic payload can then diffuse into healthy tissues.[]
-
"On-Target, Off-Tumor" Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to the ADC binding to and damaging these non-malignant cells.[5][7]
-
Fc-mediated Uptake: The Fc region of the antibody can be recognized by Fcγ receptors on healthy cells, leading to non-specific uptake and toxicity.[1]
-
Hydrophobicity of the Payload: Exatecan is a hydrophobic molecule.[1] High drug-to-antibody ratios (DAR) can increase the overall hydrophobicity of the ADC, potentially leading to aggregation, faster plasma clearance, and non-specific uptake by healthy tissues.[1][8]
Q3: How can the bystander effect of exatecan contribute to both efficacy and off-target toxicity?
A: The bystander effect refers to the ability of a released payload to diffuse out of the target cancer cell and kill neighboring cells.[4] For exatecan-based ADCs, this can be advantageous in treating heterogeneous tumors where not all cells express the target antigen.[][8] However, if the ADC is taken up by healthy "off-tumor" cells, the released exatecan can similarly exert a bystander killing effect on surrounding healthy tissue, thus contributing to off-target toxicity.
Troubleshooting Guides
Issue 1: Higher than expected in vitro cytotoxicity in antigen-negative cell lines.
| Possible Cause | Troubleshooting Steps |
| Premature linker cleavage in media | 1. Analyze the cell culture media over time for the presence of free exatecan using LC-MS/MS. 2. Conduct a stability assay of the ADC in media alone to assess linker stability. |
| Non-specific uptake of the ADC | 1. Perform a competition assay with an unconjugated antibody to determine if the uptake is target-mediated. 2. Use flow cytometry to quantify non-specific binding to antigen-negative cells. 3. Consider engineering the Fc region of the antibody to reduce Fcγ receptor binding.[1] |
| Free exatecan in the ADC preparation | 1. Quantify the amount of unconjugated exatecan in your ADC stock solution using techniques like reverse-phase HPLC. 2. Optimize the purification process (e.g., size exclusion chromatography) to remove any free drug. |
Issue 2: In vivo studies show significant weight loss or tissue damage in non-tumor bearing animals.
| Possible Cause | Troubleshooting Steps |
| Poor plasma stability of the linker | 1. Conduct a pharmacokinetic (PK) study to measure the concentration of intact ADC and free exatecan in plasma over time. 2. Perform an ex vivo plasma stability assay by incubating the ADC in plasma from the relevant species and measuring payload deconjugation.[4] |
| "On-target, off-tumor" toxicity | 1. Perform immunohistochemistry (IHC) or quantitative PCR (qPCR) on healthy tissues to assess the expression level of the target antigen. 2. Consider using an antibody with a lower affinity for the target to potentially reduce binding to low-expressing healthy tissues. |
| High Drug-to-Antibody Ratio (DAR) | 1. Synthesize ADCs with varying DARs and evaluate their in vivo toxicity profiles. A lower DAR may improve the therapeutic window.[1] 2. Characterize the hydrophobicity of the different DAR species. |
| Hydrophobicity-driven clearance | 1. Evaluate the aggregation propensity of the ADC using size exclusion chromatography (SEC). 2. Consider incorporating hydrophilic linkers or modifying the payload to reduce overall hydrophobicity.[9] |
Quantitative Data Summary
Table 1: Representative In Vitro Cytotoxicity of Exatecan-Based ADCs
| Cell Line | Target Antigen | ADC IC50 (nM) | Free Exatecan IC50 (nM) | Reference |
| SK-BR-3 | HER2 | ~0.05 - 1.0 | ~0.5 | [1][8] |
| NCI-N87 | HER2 | ~0.17 | ~0.5 | [8] |
Note: IC50 values are highly dependent on the specific antibody, linker, DAR, and experimental conditions.
Table 2: Key Parameters Influencing Off-Target Toxicity
| Parameter | Favorable Profile for Reduced Toxicity | Potential Issues |
| Linker Stability | High stability in plasma, efficient cleavage in lysosomes | Premature cleavage leads to systemic toxicity |
| Drug-to-Antibody Ratio (DAR) | Homogeneous, optimized DAR (often lower is better tolerated) | High DAR can increase hydrophobicity, aggregation, and clearance[1] |
| Payload Properties | High potency, moderate hydrophilicity | High hydrophobicity can lead to non-specific uptake and aggregation[1] |
| Target Antigen Expression | High and uniform on tumor cells, absent on healthy tissues | Expression on healthy tissues leads to "on-target, off-tumor" toxicity[7] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity MTT Assay
-
Cell Seeding: Plate cancer cells (both antigen-positive and antigen-negative) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC, free exatecan, and a non-targeting control ADC in cell culture medium. Add the treatments to the cells.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.
Protocol 2: Plasma Stability Assay
-
Incubation: Incubate the ADC at a final concentration of 1 mg/mL in plasma from the relevant species (e.g., mouse, rat, human) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Sample Preparation: Precipitate plasma proteins using acetonitrile. Centrifuge and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the concentration of intact ADC and released exatecan.
-
Data Analysis: Calculate the percentage of intact ADC remaining at each time point to determine the plasma stability half-life.
Visualizations
Caption: Mechanism of action and off-target toxicity pathway for a GGFG-linked exatecan ADC.
Caption: A logical workflow for troubleshooting off-target toxicity in exatecan ADCs.
References
- 1. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. drugtargetreview.com [drugtargetreview.com]
Validation & Comparative
In Vitro Efficacy of DBM-GGFG-NH-O-CO-Exatecan ADC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of Antibody-Drug Conjugates (ADCs) utilizing the DBM-GGFG-NH-O-CO-Exatecan drug-linker, benchmarked against other prominent ADC platforms. The data presented herein is compiled from publicly available experimental findings to inform preclinical research and drug development decisions.
Executive Summary
Exatecan (B1662903), a potent topoisomerase I inhibitor, has emerged as a key payload in the development of next-generation ADCs.[1][2] Its mechanism of action involves the stabilization of the topoisomerase I-DNA cleavage complex, which ultimately leads to DNA double-strand breaks and apoptotic cell death in rapidly dividing cancer cells.[1] The this compound represents a specific drug-linker combination designed for targeted delivery of this potent payload. This guide will delve into the comparative in vitro cytotoxicity and bystander effect of Exatecan-based ADCs, supported by detailed experimental protocols and visual workflows.
Comparative In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of the in vitro potency of an ADC. The following tables summarize the IC50 values for various Exatecan-based ADCs compared to other topoisomerase I inhibitor ADCs across different cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of Unconjugated Topoisomerase I Inhibitors
| Compound | Cell Line | IC50 (nM) | Reference |
| Exatecan | KPL-4 | 0.9 | [3] |
| DXd | KPL-4 | 4.0 | [3] |
| Exatecan | Various | 2-10 fold more potent than SN-38 and DXd | [3] |
| Exatecan | MOLT-4 | 0.46 | [1] |
| SN-38 | MOLT-4 | 2.11 | [1] |
| Exatecan | CCRF-CEM | 0.28 | [1] |
| SN-38 | CCRF-CEM | 1.12 | [1] |
| Exatecan | DU145 | 0.38 | [1] |
| SN-38 | DU145 | 1.15 | [1] |
| Exatecan | DMS114 | 0.17 | [1] |
| SN-38 | DMS114 | 0.82 | [1] |
Table 2: Comparative In Vitro Cytotoxicity (IC50) of HER2-Targeted ADCs in Breast Cancer Cell Lines
| ADC | DAR | Cell Line | IC50 (nM) | Reference |
| IgG(8)-EXA (Exatecan-based) | ~8 | SK-BR-3 | 0.41 ± 0.05 | [4] |
| Trastuzumab Deruxtecan (T-DXd) | ~8 | SK-BR-3 | 0.04 ± 0.01 | [4] |
| Mb(4)-EXA (Exatecan-based) | ~4 | SK-BR-3 | 9.36 ± 0.62 | [4] |
| Db(4)-EXA (Exatecan-based) | ~4 | SK-BR-3 | 14.69 ± 6.57 | [4] |
| Tra-Exa-PSAR10 (Exatecan-based) | Not Specified | SK-BR-3 | 0.18 ± 0.04 | [5] |
| Tra-Exa-PSAR10 (Exatecan-based) | Not Specified | NCI-N87 | 0.20 ± 0.05 | [5] |
| Tra-Exa-PSAR10 (Exatecan-based) | Not Specified | MDA-MB-453 | 0.20 ± 0.10 | [5] |
| Tra-Exa-PSAR10 (Exatecan-based) | Not Specified | MDA-MB-361 | 2.0 ± 0.8 | [5] |
| Tra-Exa-PSAR10 (Exatecan-based) | Not Specified | BT-474 | 0.9 ± 0.4 | [5] |
| Tra-Exa-PSAR10 (Exatecan-based) | Not Specified | MCF-7 (HER2-negative) | > 10 | [5] |
The Bystander Effect: Killing Neighboring Tumor Cells
A key feature of certain ADCs is the "bystander effect," where the cytotoxic payload, upon release from the target cell, can diffuse and kill adjacent antigen-negative tumor cells.[6] This is particularly important in tumors with heterogeneous antigen expression. The membrane permeability of the released payload is a crucial factor for a potent bystander effect.[3]
Table 3: Qualitative and Quantitative Assessment of Bystander Effect
| ADC | Payload | Bystander Effect | Experimental System | Reference |
| Trastuzumab Deruxtecan (DS-8201a) | DXd | Potent bystander killing observed | Co-culture of HER2-positive and HER2-negative cells | [7] |
| Trastuzumab Emtansine (T-DM1) | DM1 | No significant bystander effect observed | Co-culture of HER2-positive and HER2-negative cells | [7] |
| cAC10-vcMMAE | MMAE | Potent bystander killing observed | Admixed CD30+ and CD30- tumor xenograft | [8] |
| cAC10-vcMMAF | MMAF | No bystander killing observed | Admixed CD30+ and CD30- tumor xenograft | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines of key assays used to characterize and compare ADCs.
In Vitro Cytotoxicity Assay (MTT-based)
This protocol is a standard method to assess the cytotoxic effect of ADCs on cancer cell lines.[9][10][11]
1. Cell Seeding:
-
Plate cancer cells in 96-well plates at a predetermined optimal density.
-
Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[12]
2. ADC Treatment:
-
Prepare serial dilutions of the Exatecan-based ADC and a negative control ADC (e.g., an unconjugated antibody or an ADC with an irrelevant target).
-
Add the ADC dilutions to the respective wells. Include untreated wells as a control.
3. Incubation:
-
Incubate the plates for a period of 72 to 144 hours at 37°C in a humidified atmosphere with 5% CO2.[12]
4. MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C to allow viable cells to reduce the MTT to formazan (B1609692) crystals.[9][12]
5. Formazan Solubilization:
-
Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
6. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
7. Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by fitting the data to a dose-response curve.
Co-culture Bystander Effect Assay
This assay quantifies the ability of an ADC's payload to kill neighboring antigen-negative cells.[3][8]
1. Cell Labeling:
-
Label the antigen-negative bystander cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive target cells.
2. Co-culture Seeding:
-
Seed a co-culture of antigen-positive and fluorescently labeled antigen-negative cells in varying ratios (e.g., 1:1, 1:5, 1:10) in a 96-well plate.[3]
3. ADC Treatment:
-
Treat the co-culture with the Exatecan-based ADC at a concentration that is cytotoxic to the target cells but has minimal direct effect on the bystander cells in monoculture.
4. Incubation:
-
Incubate the cells for an appropriate duration (e.g., 72-120 hours) to allow for payload release and diffusion.[3]
5. Analysis:
-
Use high-content imaging or flow cytometry to quantify the viability of the fluorescently labeled bystander cells.[8]
6. Data Interpretation:
-
A significant reduction in the viability of the bystander cells in the presence of the target cells and the ADC indicates a bystander effect.
Visualizing the Mechanisms
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams illustrate the mechanism of action of Exatecan-based ADCs and the experimental workflows.
Caption: Mechanism of action of a this compound ADC.
Caption: General workflow for an in vitro ADC cytotoxicity assay.
Caption: Experimental workflow for a co-culture bystander effect assay.
References
- 1. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Exatecan Derivatives for Antibody-Drug Conjugates: Featuring DBM-GGFG-NH-O-CO-Exatecan
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DBM-GGFG-NH-O-CO-Exatecan and other prominent exatecan (B1662903) derivatives utilized as payloads in antibody-drug conjugates (ADCs). Exatecan, a potent topoisomerase I inhibitor, has emerged as a clinically validated and highly effective cytotoxic agent for targeted cancer therapy. This document delves into the performance of various exatecan-based ADCs, supported by experimental data, to inform rational drug design and development.
Mechanism of Action: Topoisomerase I Inhibition
Exatecan and its derivatives exert their cytotoxic effect by inhibiting topoisomerase I, an enzyme essential for relieving DNA torsional stress during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, exatecan induces DNA strand breaks, ultimately leading to apoptotic cell death in rapidly dividing cancer cells. The high potency of exatecan, coupled with its ability to induce a strong "bystander effect," makes it an attractive payload for ADCs. This bystander effect allows the payload to diffuse from the target cancer cell and kill neighboring, antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.
Quantitative Performance Data
The efficacy of exatecan-based ADCs is influenced by the choice of the exatecan derivative, the linker technology, the antibody target, and the drug-to-antibody ratio (DAR). The following tables summarize the in vitro and in vivo performance of various exatecan derivatives.
Table 1: In Vitro Cytotoxicity of Exatecan Derivatives in various ADCs
| ADC Construct | Linker Type | Cell Line | Target Antigen | IC50 (nM) | Reference |
| Trastuzumab-Deruxtecan (T-DXd) | GGFG-based | SK-BR-3 | HER2 | 0.04 | [1] |
| Trastuzumab-Deruxtecan (T-DXd) | GGFG-based | NCI-N87 | HER2 | 0.17 | [2] |
| Trastuzumab-Exatecan-PSAR10 | β-glucuronidase-cleavable | SK-BR-3 | HER2 | ~0.05 | [3] |
| Trastuzumab-Exatecan-PSAR10 | β-glucuronidase-cleavable | NCI-N87 | HER2 | ~0.17 | [3] |
| IgG(8)-EXA | Lysine-(PEG)12-Cap | SK-BR-3 | HER2 | 0.41 | [4] |
| Mb(4)-EXA | Lysine-(PEG)12-Cap | SK-BR-3 | HER2 | 9.36 | [4] |
| Trastuzumab-LP5 (Phosphonamidate) | Phosphonamidate-PEG24-VA-PAB | SK-BR-3 | HER2 | ~1 ng/mL | [1] |
| This compound ADC (Hypothetical) | GGFG-based | Various | Various | Data Not Available |
Note: Direct comparative data for an ADC specifically utilizing this compound was not publicly available in the searched literature. The performance of such an ADC would be influenced by the specific antibody and target.
Table 2: In Vivo Efficacy of Exatecan-Based ADCs in Xenograft Models
| ADC Construct | Tumor Model | Dosing Regimen | Outcome | Reference |
| Trastuzumab-Deruxtecan (T-DXd) | NCI-N87 (Gastric Cancer) | 10 mg/kg, single dose | Significant tumor growth inhibition | [2] |
| Trastuzumab-Exatecan-PSAR10 | NCI-N87 (Gastric Cancer) | 1 mg/kg, single dose | Outperformed DS-8201a in tumor growth inhibition | [3][5] |
| IgG(8)-EXA | BT-474 (Breast Cancer) | 10 mg/kg, single dose | Strong antitumor activity | [4] |
| Mb(4)-EXA | BT-474 (Breast Cancer) | 10 mg/kg, single dose | Potent antitumor activity | [4] |
| Trastuzumab-LP5 (Phosphonamidate) | HER2+ Xenograft | Various | Superior in vivo efficacy over four tested dose levels compared to Enhertu | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are protocols for key assays used in the evaluation of exatecan-based ADCs.
Synthesis and Purification of Exatecan-Linker and ADC
Objective: To synthesize the exatecan-linker construct and conjugate it to a monoclonal antibody, followed by purification of the ADC.
Materials:
-
Exatecan mesylate
-
Linker precursors (e.g., Fmoc-Gly-Gly-Phe-Gly-OH, DBM maleimide)
-
Solvents (DMF, DCM, DMSO)
-
Reagents for peptide synthesis (HBTU, HOBt, DIPEA)
-
Monoclonal antibody (e.g., Trastuzumab)
-
Reducing agent (e.g., TCEP)
-
Purification columns (e.g., Reverse-phase HPLC, Size-Exclusion Chromatography)
Protocol:
-
Linker Synthesis: The GGFG peptide is synthesized using standard solid-phase peptide synthesis (SPPS) or solution-phase chemistry. The N-terminus is protected with a DBM (dibromomaleimide) group for subsequent conjugation, and the C-terminus is activated for coupling with the exatecan payload.
-
Payload Coupling: The activated linker is reacted with the primary amine of exatecan to form the this compound drug-linker.
-
Purification: The drug-linker is purified by reverse-phase HPLC.
-
Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free thiol groups.
-
Conjugation: The purified drug-linker is added to the reduced antibody at a specific molar ratio to control the drug-to-antibody ratio (DAR). The maleimide (B117702) group of the linker reacts with the free thiols on the antibody.
-
ADC Purification: The resulting ADC is purified using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and aggregated antibody.[1][6]
Characterization of Exatecan ADCs
Objective: To determine the drug-to-antibody ratio (DAR) and assess the purity and aggregation of the ADC.
Protocols:
-
DAR Determination by UV-Vis Spectroscopy: Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the characteristic wavelength for exatecan (around 370 nm). The DAR can be calculated using the known extinction coefficients of the antibody and the payload.[6]
-
DAR Determination by Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species with different DARs based on their hydrophobicity. The average DAR is calculated from the relative peak areas.[2]
-
DAR Determination by Mass Spectrometry (MS): LC-MS can be used to determine the molecular weight of the different ADC species and calculate the average DAR.[7]
-
Aggregation Analysis by Size-Exclusion Chromatography (SEC): SEC is used to separate monomeric ADC from high molecular weight aggregates.[2]
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the in vitro potency (IC50) of the exatecan-ADC on target and non-target cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Add serial dilutions of the exatecan-ADC to the cells.
-
Incubation: Incubate the plates for 72 to 144 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.[2][6]
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of the exatecan-ADC in a living organism.
Protocol:
-
Tumor Implantation: Implant human cancer cells (e.g., NCI-N87, BT-474) subcutaneously into immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
ADC Administration: Administer the exatecan-ADC intravenously at a specified dose and schedule.
-
Tumor Measurement: Measure the tumor volume at regular intervals.
-
Data Analysis: Compare the tumor growth in the treated group to a control group to determine the tumor growth inhibition (TGI).[4][5]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the methods used to evaluate these ADCs.
References
- 1. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What signaling pathways trigger apoptotic cell death? | AAT Bioquest [aatbio.com]
- 4. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to DBM-GGFG-NH-O-CO-Exatecan and DXd-based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) have emerged as a powerful class of therapeutics in oncology, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Among the most promising payloads are topoisomerase I inhibitors, with exatecan (B1662903) and its derivative, deruxtecan (B607063) (DXd), at the forefront of ADC development. This guide provides an objective comparison of two key linker-payload platforms: DBM-GGFG-NH-O-CO-Exatecan and DXd-based ADCs, supported by preclinical experimental data.
Introduction to the Payloads and Linkers
Both this compound and DXd-based ADCs utilize a cleavable tetrapeptide linker, Gly-Gly-Phe-Gly (GGFG), which is designed to be stable in systemic circulation and selectively cleaved by lysosomal proteases, such as Cathepsin B, that are often upregulated in the tumor microenvironment.[1] Upon cleavage, the linker releases the active cytotoxic payload within the target cancer cell.
The key distinction lies in the cytotoxic agent:
-
Exatecan: A potent, water-soluble camptothecin (B557342) analog that inhibits topoisomerase I, an enzyme essential for DNA replication and repair.[2] Trapping of the topoisomerase I-DNA complex by exatecan leads to DNA strand breaks and subsequent apoptosis.[2]
-
Deruxtecan (DXd): A derivative of exatecan, DXd is also a potent topoisomerase I inhibitor and is the payload in several clinically successful ADCs, such as Trastuzumab deruxtecan (T-DXd) and Datopotamab deruxtecan (Dato-DXd).[2][3]
The "DBM" component of the this compound linker is not extensively detailed in publicly available literature, suggesting it may be a proprietary component related to the conjugation chemistry.
Mechanism of Action
Both this compound and DXd-based ADCs share a common mechanism of action, beginning with the binding of the ADC to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex and trafficking to the lysosome. Inside the lysosome, the GGFG linker is cleaved, releasing the exatecan or DXd payload. The released payload then translocates to the nucleus, where it inhibits topoisomerase I, leading to DNA damage and apoptotic cell death. A crucial feature of both payloads is their membrane permeability, which allows them to diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect .[4][5]
Comparative Preclinical Performance
Direct head-to-head comparisons of ADCs utilizing the specific this compound linker versus a standard GGFG-DXd linker are limited in published literature. However, studies comparing novel exatecan-based ADCs with clinically relevant DXd-based ADCs provide valuable insights into their relative performance.
In Vitro Cytotoxicity
The intrinsic potency of the payload is a key determinant of an ADC's cytotoxic activity. Preclinical studies have shown that exatecan is a more potent cytotoxic agent than DXd and SN-38 (the active metabolite of irinotecan) across various cancer cell lines.[6]
One study compared the in vitro cytotoxicity of a novel HER2-targeting exatecan-based ADC (IgG(8)-EXA) with Trastuzumab deruxtecan (T-DXd). The results demonstrated that while both ADCs exhibited potent, sub-nanomolar cytotoxicity against HER2-positive SK-BR-3 cells, T-DXd was approximately ten-fold more potent in this specific cell line.[7] However, another study found that exatecan and DXd-based ADCs with a high drug-to-antibody ratio (DAR) of 8 exhibited potent and identical cytotoxicity in the low nanomolar range against breast and gastric cancer cell lines.[8]
| ADC | Target | Cell Line | IC50 (nM) | Reference |
| IgG(8)-EXA | HER2 | SK-BR-3 | 0.41 ± 0.05 | [7] |
| T-DXd | HER2 | SK-BR-3 | 0.04 ± 0.01 | [7] |
| Tra-Exa-PSAR10 (Exatecan ADC) | HER2 | SK-BR-3 | 0.18 ± 0.04 | [8] |
| Tra-deruxtecan (DXd ADC) | HER2 | SK-BR-3 | 0.05 (approx.) | [8] |
| Tra-Exa-PSAR10 (Exatecan ADC) | HER2 | NCI-N87 | 0.20 ± 0.05 | [8] |
| Tra-deruxtecan (DXd ADC) | HER2 | NCI-N87 | 0.17 (approx.) | [8] |
Table 1: Comparative In Vitro Cytotoxicity of Exatecan and DXd-based ADCs.
Bystander Effect
The bystander effect is a critical attribute for ADCs, particularly in treating tumors with heterogeneous antigen expression. The membrane permeability of the payload is a key factor influencing the potency of the bystander effect.
A study comparing a novel exatecan-based ADC (Tra-Exa-PSAR10) with T-DXd demonstrated that the exatecan-based ADC had a higher bystander killing effect in vitro.[8] Another study noted that an exatecan-based ADC (A16.1-Exa) exhibited a robust bystander effect comparable to a DXd conjugate.[9] The potent bystander effect of T-DXd has been well-documented in preclinical models, where it was shown to eliminate neighboring HER2-negative cells both in co-culture and in xenograft models.[5]
In Vivo Efficacy
Preclinical xenograft models are crucial for evaluating the anti-tumor activity of ADCs in a physiological context.
A head-to-head study of the TROP2-targeted ADCs OBI-992 (exatecan payload) and datopotamab deruxtecan (Dato-DXd) in non-small cell lung cancer (NSCLC) xenograft models (NCI-H1975 and NCI-H1975/C797S) revealed that OBI-992 demonstrated better antitumor activity.[10][11][12] This was attributed to its favorable pharmacokinetic profile and the observation that DXd is a better substrate for the BCRP efflux pump, which was highly expressed in the resistant C797S cell line.[10][11][12] In a large-tumor model, mice treated with OBI-992 had longer survival times compared to those treated with Dato-DXd.[13]
Another study comparing a novel trastuzumab-exatecan ADC with T-DXd in an NCI-N87 gastric cancer xenograft model found that while both ADCs showed comparable tumor inhibition, the exatecan-based ADC exhibited slightly higher tumor growth inhibition.[14][15]
| ADC | Target | Xenograft Model | Dosing | Outcome | Reference |
| OBI-992 (Exatecan) | TROP2 | NCI-H1975 (NSCLC) | 10 mg/kg, single dose | Longer survival vs. Dato-DXd | [13] |
| Dato-DXd (DXd) | TROP2 | NCI-H1975 (NSCLC) | 10 mg/kg, single dose | - | [13] |
| Trastuzumab-exo-EVC-exatecan | HER2 | NCI-N87 (Gastric) | Not specified | Comparable TGI to T-DXd | [14][15] |
| T-DXd | HER2 | NCI-N87 (Gastric) | Not specified | - | [14][15] |
Table 2: Comparative In Vivo Efficacy of Exatecan and DXd-based ADCs.
Pharmacokinetics and Stability
The pharmacokinetic (PK) profile and stability of an ADC are critical for its therapeutic window. An ideal ADC should be stable in circulation to minimize off-target toxicity and effectively deliver the payload to the tumor.
In a comparative study, OBI-992 (exatecan) exhibited better stability in human and monkey serum than Dato-DXd.[12] In rats, OBI-992 showed a longer half-life and lower clearance compared to Dato-DXd.[16] In mouse xenograft models, OBI-992 also displayed a more favorable PK profile with lower clearance, longer half-life of the ADC in serum, and higher exposure of the payload in the tumor.[10][11][12]
A study comparing a novel trastuzumab-exatecan ADC with T-DXd in rats found that the exatecan-based ADC with a novel "exolinker" demonstrated superior stability, with a slower decrease in the drug-to-antibody ratio (DAR) over 7 days compared to T-DXd.[14]
| ADC | Species | Key PK Findings | Reference |
| OBI-992 (Exatecan) | Rat | Longer half-life, lower clearance vs. Dato-DXd | [16] |
| Dato-DXd (DXd) | Rat | Shorter half-life, higher clearance vs. OBI-992 | [16] |
| OBI-992 (Exatecan) | Mouse (NSCLC xenograft) | Lower clearance, longer half-life, higher tumor payload exposure vs. Dato-DXd | [10][11][12] |
| Dato-DXd (DXd) | Mouse (NSCLC xenograft) | Higher clearance, shorter half-life, lower tumor payload exposure vs. OBI-992 | [10][11][12] |
| Trastuzumab-exo-EVC-exatecan | Rat | Superior DAR retention vs. T-DXd | [14] |
| T-DXd | Rat | Faster DAR decrease vs. Trastuzumab-exo-EVC-exatecan | [14] |
Table 3: Comparative Pharmacokinetic Parameters of Exatecan and DXd-based ADCs.
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible evaluation of ADCs. Below are generalized methodologies for key experiments cited in the comparison.
In Vitro Cytotoxicity Assay
This assay determines the half-maximal inhibitory concentration (IC50) of an ADC on cancer cell lines.
-
Cell Seeding: Plate cancer cells at a predetermined density in 96-well microplates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the test ADCs and a negative control ADC. Add the diluted ADCs to the respective wells.
-
Incubation: Incubate the plates for 72 to 120 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, MTS, or a luminescent ATP-based assay reagent) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression model.
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
-
Cell Seeding: Co-culture antigen-positive target cells with antigen-negative bystander cells that are labeled with a fluorescent marker (e.g., GFP).
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to the target cells but has minimal direct effect on the bystander cells.
-
Incubation: Incubate the cells for a duration sufficient to allow for payload release and diffusion.
-
Analysis: Use high-content imaging or flow cytometry to quantify the viability of the fluorescently labeled bystander cells.
-
Data Interpretation: A significant reduction in the viability of the bystander cells in the presence of the target cells and the ADC indicates a bystander effect.
In Vivo Efficacy Study (Xenograft Model)
This study assesses the anti-tumor activity of an ADC in a living organism.
-
Tumor Implantation: Subcutaneously implant human tumor cells (cell line-derived xenograft, CDX) or patient-derived tumor fragments (patient-derived xenograft, PDX) into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Group Allocation: Randomize the mice into different treatment groups (e.g., vehicle control, ADC test groups).
-
ADC Administration: Administer the ADCs, typically via intravenous injection, at specified doses and schedules.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume at regular intervals. Monitor the body weight of the mice as an indicator of toxicity.
-
Data Analysis: Analyze the tumor growth inhibition (TGI) for each treatment group compared to the control group. Kaplan-Meier survival analysis can also be performed.
Synthesis of GGFG-based Drug-Linkers
The synthesis of GGFG-based drug-linkers for exatecan and DXd generally involves a multi-step process. A detailed protocol for the specific this compound is not publicly available. However, a general synthetic route for a GGFG-exatecan linker would typically involve:
-
Peptide Synthesis: Solid-phase or solution-phase synthesis of the GGFG tetrapeptide.
-
Self-Immolative Spacer Attachment: Coupling of a self-immolative spacer, such as p-aminobenzyl alcohol (PABA), to the C-terminus of the peptide.
-
Payload Conjugation: Reaction of the exatecan payload with the spacer-peptide construct.
-
Maleimide (B117702) Functionalization: Introduction of a maleimide group to the N-terminus of the peptide for subsequent conjugation to the antibody via cysteine residues.
The synthesis of the deruxtecan (DXd) linker-payload follows a similar principle, as detailed in various patents and publications.[17]
Conclusion
Both this compound and DXd-based ADCs represent advanced and highly potent platforms for targeted cancer therapy. The available preclinical data suggests that exatecan-based ADCs may offer certain advantages in terms of intrinsic payload potency, bystander effect, and in some cases, improved stability and in vivo efficacy, particularly in the context of drug resistance mediated by efflux pumps like BCRP.
However, the clinical success of DXd-based ADCs such as Trastuzumab deruxtecan and Datopotamab deruxtecan is well-established, demonstrating a favorable balance of efficacy and manageable toxicity. The specific "DBM" component of the this compound linker remains a key unknown, and its impact on the overall performance of the ADC requires further investigation.
Ultimately, the choice between these two platforms will depend on the specific target antigen, the tumor microenvironment, and the desired pharmacokinetic and safety profile of the ADC. Continued research and head-to-head clinical comparisons will be crucial to fully elucidate the relative merits of each approach and to optimize the design of next-generation topoisomerase I inhibitor-based ADCs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accc-cancer.org [accc-cancer.org]
- 4. researchgate.net [researchgate.net]
- 5. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. This compound | ADC药物-连接子偶合物 | MCE [medchemexpress.cn]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Preclinical Pharmacokinetic, Pharmacodynamic, and Safety Profile of OBI-992: A Novel TROP2-Targeted Antibody-Drug Conjugate [pubmed.ncbi.nlm.nih.gov]
- 13. OBI-992, a Novel TROP2-Targeted Antibody-Drug Conjugate, Demonstrates Antitumor Activity in Multiple Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. WO2023088235A1 - Exatecan derivatives, linker-payloads, and conjugates and thereof - Google Patents [patents.google.com]
Preclinical Efficacy of GGFG-Exatecan Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of Antibody-Drug Conjugates (ADCs) utilizing a Gly-Gly-Phe-Gly (GGFG) cleavable linker with the potent topoisomerase I inhibitor, exatecan (B1662903). As specific preclinical data for ADCs using the commercially available "DBM-GGFG-NH-O-CO-Exatecan" drug-linker is not publicly available, this guide leverages published data from ADCs employing a GGFG-exatecan platform. The performance of these ADCs is benchmarked against alternative exatecan-based ADC technologies and other established ADC platforms, with supporting experimental data and detailed methodologies.
Executive Summary
Exatecan, a highly potent derivative of camptothecin, has emerged as a promising payload for the next generation of ADCs. Its mechanism of action involves the inhibition of topoisomerase I, leading to DNA damage and apoptotic cell death. The efficacy of an exatecan-based ADC is critically dependent on the linker that connects the payload to the antibody. The GGFG tetrapeptide linker is designed to be stable in circulation and to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This targeted release of exatecan within cancer cells is crucial for maximizing anti-tumor activity while minimizing systemic toxicity. This guide delves into the in vitro and in vivo performance, pharmacokinetic properties, and bystander effect of GGFG-exatecan ADCs, providing a comparative analysis to inform preclinical research and development decisions.
Comparative Preclinical Efficacy
The following tables summarize the preclinical performance of exatecan-based ADCs with GGFG and other linker technologies, as well as comparisons with other topoisomerase I inhibitor-based ADCs.
Table 1: In Vitro Cytotoxicity of Exatecan-Based ADCs
| ADC Platform | Target | Cell Line | IC50 (nM) | Reference |
| GGFG-Exatecan Derivative | HER2 | SK-BR-3 (Breast Cancer) | 0.41 ± 0.05 | [1] |
| GGFG-Exatecan Derivative | HER2 | MDA-MB-468 (Breast Cancer, HER2-) | > 30 | [1] |
| Exolinker-EVC-Exatecan | HER2 | KPL-4 (Breast Cancer) | ~0.9 (Payload) | [2] |
| Polysarcosine-Exatecan | HER2 | BT-474 (Breast Cancer) | Low nM range | [3][4] |
| Phosphonamidate-Exatecan | HER2 | NCI-N87 (Gastric Cancer) | Superior to Enhertu | [5] |
| Trastuzumab Deruxtecan (T-DXd) | HER2 | SK-BR-3 (Breast Cancer) | 0.04 ± 0.01 | [1] |
| Trastuzumab Deruxtecan (T-DXd) | HER2 | KPL-4 (Breast Cancer) | ~4.0 (Payload - DXd) | [2] |
Note: IC50 values can vary based on experimental conditions and specific ADC constructs.
Table 2: In Vivo Efficacy of Exatecan-Based ADCs in Xenograft Models
| ADC Platform | Target | Xenograft Model | Dosing Regimen | Observed Efficacy | Comparator(s) | Reference |
| GGFG-Exatecan Derivative | HER2 | BT-474 (Breast Cancer) | Not specified | Potent antitumor activity | T-DXd | [1] |
| Exolinker-EVC-Exatecan | HER2 | NCI-N87 (Gastric Cancer) | Not specified | Comparable tumor inhibition to T-DXd | T-DXd | [2][6] |
| Polysarcosine-Exatecan | HER2 | NCI-N87 (Gastric Cancer) | 1 mg/kg, single dose | Outperformed DS-8201a (Enhertu) | DS-8201a | [4][7] |
| Phosphonamidate-Exatecan | HER2 | Not specified | Four dose levels | Superior in vivo efficacy | Enhertu | [5] |
| ADCT-242 (Exatecan-based) | Claudin-6 | OVCAR-3 (Ovarian Cancer) | 2 mg/kg, single dose | 6/8 mice achieved complete response | Not specified | [7][8] |
Table 3: Comparative Pharmacokinetic Properties
| ADC Platform | Key Pharmacokinetic Feature | Observation | Reference |
| GGFG-Exatecan Derivative | Favorable PK Profile | High DAR (8) with favorable PK properties. | [1] |
| Exolinker-EVC-Exatecan | Enhanced Linker Stability | Superior DAR retention over 7 days compared to GGFG-linker in T-DXd. | [2][6] |
| Polysarcosine-Exatecan | Improved Hydrophilicity | Homogeneous DAR 8 with an improved hydrophilic profile and favorable PK. | [3][4] |
| Phosphonamidate-Exatecan | Antibody-like PK | Exhibits antibody-like pharmacokinetic properties, even at high DAR. | [5] |
| T-DXd (GGFG-DXd) | DAR Decrease | DAR decreased by ~50% within 7 days in a rat PK study. | [2][6] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for exatecan-based ADCs is the targeted delivery of the topoisomerase I inhibitor payload to cancer cells.
Caption: Mechanism of action of a GGFG-Exatecan ADC.
Experimental Workflows
Detailed experimental protocols are essential for the accurate evaluation and comparison of ADC efficacy.
Caption: General workflow for preclinical evaluation of ADCs.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in cancer cell lines.
-
Method:
-
Cell Seeding: Plate cancer cells (e.g., SK-BR-3 for HER2-positive, MDA-MB-468 for HER2-negative) in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the exatecan-based ADC and control antibodies.
-
Incubation: Incubate the cells for a period of 3 to 6 days.
-
Viability Assessment: Measure cell viability using a reagent such as resazurin (B115843) or CellTiter-Glo®.
-
Data Analysis: Calculate IC50 values from the dose-response curves.
-
Bystander Killing Assay
-
Objective: To evaluate the ability of the ADC's payload to kill neighboring antigen-negative cells.[9][10]
-
Method:
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive cell line.
-
Co-culture Seeding: Seed a co-culture of antigen-positive and fluorescently labeled antigen-negative cells in 96-well plates.
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells but not the antigen-negative cells in monoculture.
-
Incubation: Incubate for an appropriate duration to allow for payload release and diffusion.
-
Analysis: Use high-content imaging or flow cytometry to quantify the viability of the GFP-labeled bystander cells.
-
In Vivo Xenograft Studies
-
Objective: To assess the anti-tumor activity of the ADC in a living organism.
-
Method:
-
Model Establishment: Implant human tumor cells (e.g., NCI-N87 or BT-474) subcutaneously into immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Administer the ADC, a comparator ADC (e.g., T-DXd), and a vehicle control to different groups of mice, typically via intravenous injection.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Efficacy Endpoint: Continue the study until tumors in the control group reach a predetermined size, and calculate tumor growth inhibition (TGI).
-
Pharmacokinetic (PK) Analysis
-
Objective: To assess the stability and drug-to-antibody ratio (DAR) of the ADC in circulation.
-
Method:
-
Administration: Administer a single dose of the ADC to animals (e.g., rats).
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Analysis:
-
Total Antibody: Measure the concentration of the total antibody using an ELISA.
-
Intact ADC and DAR: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to determine the concentration of the intact ADC and the average DAR over time. A decrease in DAR indicates payload deconjugation.[2][6]
-
-
Conclusion
ADCs utilizing a GGFG-exatecan drug-linker platform demonstrate potent preclinical anti-tumor activity, both in vitro and in vivo. The cleavable GGFG linker facilitates the intracellular release of the highly potent exatecan payload, leading to significant cytotoxicity in antigen-positive tumor cells and a pronounced bystander effect. Comparative studies with other linker technologies, such as the "Exolinker" and polysarcosine-based linkers, suggest that there are opportunities to further enhance the therapeutic index of exatecan-based ADCs by improving linker stability and the overall physicochemical properties of the conjugate. The continued exploration of novel linker and payload technologies will be crucial in advancing the development of more effective and safer ADC therapies for cancer.
References
- 1. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of DBM-GGFG-NH-O-CO-Exatecan and SN-38 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Antibody-Drug Conjugates (ADCs) utilizing two potent topoisomerase I inhibitors as payloads: DBM-GGFG-NH-O-CO-Exatecan and SN-38. This objective comparison is supported by preclinical experimental data to inform drug development professionals.
Introduction
Antibody-drug conjugates are a transformative class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. Topoisomerase I inhibitors have emerged as a clinically significant payload class for ADCs. This guide focuses on a comparative analysis of ADCs developed with the exatecan (B1662903) derivative, this compound, and SN-38, the active metabolite of irinotecan (B1672180).
This compound is a drug-linker construct designed for ADCs, incorporating the highly potent topoisomerase I inhibitor, exatecan.[1][2][3] The linker consists of a GGFG peptide sequence, which is cleavable by lysosomal proteases like cathepsin B, ensuring targeted payload release within cancer cells.[4][5]
SN-38 is a well-established topoisomerase I inhibitor and the active metabolite of the chemotherapy drug irinotecan.[6][7][8] It is the payload in the FDA-approved ADC, Sacituzumab Govitecan (Trodelvy®), where it is attached to an anti-TROP-2 antibody via a hydrolyzable CL2A linker.[9][10]
Mechanism of Action: Topoisomerase I Inhibition
Both exatecan and SN-38 share a common mechanism of action by targeting topoisomerase I, a nuclear enzyme essential for DNA replication and transcription.[11] These cytotoxic agents bind to the topoisomerase I-DNA complex, preventing the re-ligation of single-strand breaks initiated by the enzyme.[11] This stabilization of the cleavage complex leads to the accumulation of DNA single-strand breaks, which are subsequently converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis.[11][12] Preclinical data suggests that exatecan is a more potent inhibitor of topoisomerase I than SN-38.[10][13]
Comparative In Vitro Efficacy
Exatecan has consistently demonstrated superior potency compared to SN-38 across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for exatecan are often in the picomolar to low nanomolar range, indicating its high cytotoxic potential.
| Payload | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Exatecan | KPL-4 | Breast Cancer | 0.9 | [14] |
| DXd (Exatecan derivative) | KPL-4 | Breast Cancer | 4.0 | [14] |
| SN-38 | SKOV-3 | Ovarian Cancer | 10.7 | [15] |
| SN-38 | BT474 | Breast Cancer | 7.3 | [15] |
| SN-38 | MDA-MB-231 | Breast Cancer | 38.9 | [15] |
| SN-38 | MCF-7 | Breast Cancer | 14.4 | [15] |
Note: IC50 values can vary depending on the experimental conditions and cell lines used. Direct comparison should be made with caution.
Comparative In Vivo Efficacy
Preclinical xenograft models have corroborated the potent in vivo anti-tumor activity of ADCs carrying exatecan derivatives. These studies often show significant tumor growth inhibition and, in some cases, tumor regression at tolerated doses.
| ADC Payload | Xenograft Model | Cancer Type | Dosing Regimen | Key Findings | Reference |
| Exatecan-based (IgG(8)-EXA) | BT-474 | Breast Cancer | Not Specified | Strong antitumor activity in vivo. | [16][17] |
| Exatecan-based (Tra-Exa-PSAR10) | NCI-N87 | Gastric Cancer | 1 mg/kg | Outperformed DS-8201a (Enhertu). | [18] |
| SN-38 (Sacituzumab Govitecan) | Chemotherapy-resistant EOC | Ovarian Cancer | Not Specified | Impressive anti-tumor activity. | [9] |
| SN-38 (hRS7-SN-38) | Calu-3 | Non-small cell lung | 4 injections, q4d | Significant antitumor effects, with tumor regressions observed. | [7] |
| SN-38 (hRS7-SN-38) | Capan-1 | Pancreatic Cancer | Not Specified | Significant antitumor effects. | [7][19] |
Stability and Pharmacokinetics
The stability of an ADC in circulation is a critical determinant of its therapeutic index. Premature release of the payload can lead to off-target toxicity, while a highly stable linker may prevent efficient payload delivery to the tumor. The linker chemistry plays a pivotal role in the pharmacokinetic profile of an ADC.
| ADC Payload/Linker | Species | Incubation Time | DAR Loss (%) | Reference |
| Exatecan Derivative (T-DXd) | Mouse Serum | 8 days (192 hours) | 13 | [20] |
| Exatecan Derivative (T-DXd) | Human Serum | 8 days (192 hours) | 11.8 | [20] |
| Novel Exatecan Conjugate | Mouse Serum | 8 days (192 hours) | 1.8 | [20] |
| Novel Exatecan Conjugate | Human Serum | 8 days (192 hours) | 1.3 | [20] |
| SN-38 (IMMU-132) | Human Serum | 23.98 hours (t1/2) | 50 | [15] |
Pharmacokinetic studies in rats have shown that novel exatecan-based ADCs can exhibit antibody-like pharmacokinetic properties, even with a high drug-to-antibody ratio (DAR) of 8.[21] For SN-38, oral administration of a nanodelivery system in rats resulted in a total AUC of 80 ng/mL•h, a Cmax of 27 ng/mL, and a half-life of 2.6 hours.[22]
Toxicity Profile
The toxicity profile of ADCs is often dictated by the payload. For SN-38 based ADCs, such as Sacituzumab Govitecan, the observed toxicities, like diarrhea and neutropenia, are consistent with the known side effects of irinotecan and SN-38.[23][24][25] The toxicity of exatecan-based ADCs is also under investigation, with efforts focused on optimizing the therapeutic window by improving linker stability and conjugation methods.[26] The bystander effect, where the released payload can kill neighboring antigen-negative tumor cells, is a key feature of both exatecan and SN-38 ADCs and contributes to their efficacy, but may also influence their toxicity profiles.[9]
Experimental Protocols
In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines are cultured in recommended media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[7]
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with serial dilutions of the ADC or free payload for a specified duration (e.g., 72 hours to 7 days).[21]
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or a fluorescence-based assay like resazurin.[21]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.[13]
In Vivo Xenograft Efficacy Study
-
Animal Models: Immunodeficient mice (e.g., nude or SCID) are used.[7][16]
-
Tumor Implantation: Human cancer cells are implanted subcutaneously into the flanks of the mice.[7]
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
ADC Administration: The ADC is administered intravenously or intraperitoneally at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size or at a predetermined time point. Tumor growth inhibition is calculated and statistical analysis is performed.[27]
ADC Stability Assay (DAR Loss)
-
Incubation: The ADC is incubated in plasma (human or mouse) at 37°C for various time points.[20]
-
Sample Preparation: At each time point, an aliquot of the plasma sample is taken. The ADC can be captured using protein A magnetic beads.[20]
-
Analysis: The average DAR of the ADC is determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[20]
-
Calculation: The percentage of DAR loss is calculated relative to the initial DAR at time zero.[20]
Conclusion
Both this compound and SN-38 are highly effective payloads for the development of anti-cancer ADCs. Preclinical evidence strongly suggests that exatecan is intrinsically more potent than SN-38, which may translate to higher efficacy in vivo.[11][26] The choice of linker technology is paramount in balancing the stability and payload release characteristics of the resulting ADC, thereby influencing both its efficacy and toxicity profile. While SN-38-based ADCs have a validated clinical precedent with Sacituzumab Govitecan, the development of novel exatecan-based ADCs with optimized linkers holds significant promise for improving upon the therapeutic window of topoisomerase I inhibitor ADCs.[26] Further head-to-head clinical studies are necessary to definitively compare the clinical performance of ADCs utilizing these two distinct payloads.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical Activity of Sacituzumab Govitecan, an Antibody-Drug Conjugate Targeting Trophoblast Cell-Surface Antigen 2 (Trop-2) Linked to the Active Metabolite of Irinotecan (SN-38), in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 11. benchchem.com [benchchem.com]
- 12. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Understanding the Toxicity Profile of Approved ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. benchchem.com [benchchem.com]
- 27. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Performance of Exatecan-Based Antibody-Drug Conjugates: A Comparative Guide
This guide provides a detailed comparison of the in vivo performance of Antibody-Drug Conjugates (ADCs) utilizing the potent topoisomerase I inhibitor, exatecan (B1662903). While specific in vivo data for an ADC with the precise DBM-GGFG-NH-O-CO-Exatecan drug-linker is not publicly available, this guide synthesizes preclinical data from closely related exatecan ADCs and evaluates the well-documented advantages of its constituent linker components: a dibromomaleimide (DBM) conjugation moiety and a Gly-Gly-Phe-Gly (GGFG) cleavable peptide. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this ADC platform.
Exatecan has emerged as a promising payload for ADCs due to its high potency, ability to overcome multidrug resistance, and efficacy against a range of tumors.[1][2] The linker system connecting exatecan to the monoclonal antibody is critical for achieving a favorable therapeutic window, balancing stability in circulation with efficient payload release within the tumor. The DBM-GGFG linker combines two advanced technologies to optimize ADC performance.
The DBM-GGFG-Exatecan Platform: An Overview
The this compound drug-linker leverages a strategic design to maximize therapeutic efficacy:
-
Exatecan Payload: A highly potent derivative of camptothecin (B557342) that inhibits topoisomerase I, leading to DNA damage and apoptosis.[1] It has demonstrated greater potency than SN-38 and DXd, the payloads in the approved ADCs Trodelvy® and Enhertu®, respectively.[1][3] Notably, exatecan is not a substrate for the P-glycoprotein efflux pump, suggesting it may be effective in treating multidrug-resistant tumors.[1]
-
GGFG Linker: A tetrapeptide sequence (Gly-Gly-Phe-Gly) that is stable in the bloodstream but is efficiently cleaved by lysosomal proteases, such as Cathepsin B and L, which are abundant in the tumor microenvironment.[4][5] This ensures that the exatecan payload is released predominantly inside the target cancer cells.
-
DBM Conjugation: Dibromomaleimide chemistry allows for the site-specific conjugation of the drug-linker to the antibody's interchain cysteine residues. This "disulfide bridging" results in a homogeneous ADC population with a drug-to-antibody ratio (DAR) of approximately 4.[6] Homogeneous ADCs have been shown to possess improved pharmacokinetic profiles, enhanced efficacy, and reduced toxicity compared to heterogeneously conjugated ADCs.[6] The resulting dithiomaleamic acid linkage is also highly stable in vivo.[7]
Comparative In Vivo Performance of Exatecan ADCs
The following tables summarize preclinical data from various studies on exatecan-based ADCs in mouse models, comparing them with other topoisomerase I inhibitor ADCs.
Table 1: In Vivo Efficacy of Exatecan ADCs in Xenograft Models
| ADC Platform | Target | Xenograft Model | Dosing Regimen (in mice) | Observed Efficacy | Comparator(s) | Reference(s) |
| Trastuzumab-Exatecan (Polysarcosine Linker) | HER2 | NCI-N87 (Gastric Cancer) | 1 mg/kg, single dose | Outperformed DS-8201a in tumor growth inhibition. | DS-8201a (Enhertu®) | [8] |
| Trastuzumab-Exatecan (Phosphonamidate Linker) | HER2 | NCI-N87 (Gastric Cancer) | 0.25, 0.5, 1, or 2 mg/kg, single dose | Superior in vivo efficacy over four tested dose levels. | Enhertu® | [3] |
| IgG(8)-EXA (High DAR) | HER2 | BT-474 (Breast Cancer) | Not specified | Strong antitumor activity. | T-DXd | [9] |
| Dual-Payload ADC (Exatecan and Triptolide) | Not specified | CDX and PDX models | Not specified | Significant antitumor activity, overcoming drug resistance. | Traditional monotherapy | [2] |
Table 2: Comparative Stability of Exatecan ADC Linkers
| ADC Linker Type | Species | Incubation Time | DAR Loss (%) | Comparator Linker | Comparator DAR Loss (%) | Reference(s) |
| Novel Exatecan Conjugate | Mouse Serum | 8 days (192 hours) | 1.8 | Maleimide-based cleavable linker (T-DXd) | 13 | |
| Novel Exatecan Conjugate | Human Serum | 8 days (192 hours) | 1.3 | Maleimide-based cleavable linker (T-DXd) | 11.8 | |
| Phosphonamidate-Exatecan | In vivo (mouse) | Not specified | Drastically improved linker stability. | Enhertu® | Not specified | [3] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing preclinical data. Below are representative protocols for key experiments cited in the evaluation of exatecan ADCs.
In Vivo Tumor Xenograft Efficacy Study
-
Cell Line and Animal Model: Female immunodeficient mice (e.g., CB17-SCID or BALB/c nude) are used. Human cancer cell lines (e.g., NCI-N87 for gastric cancer, BT-474 for breast cancer) are selected based on target antigen expression.
-
Tumor Implantation: Approximately 2 x 10^6 cells are subcutaneously injected into the flank of each mouse.[3]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a mean volume of 100-150 mm³. Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Randomization and Dosing: Once tumors reach the desired size, mice are randomized into treatment and control groups. ADCs are administered intravenously (i.v.) as a single dose or in a specified regimen.[3] A vehicle control and an isotype control ADC are typically included.
-
Efficacy Assessment: Tumor volumes and body weights are recorded throughout the study. The primary endpoint is tumor growth inhibition (TGI). Complete or partial tumor regression is also noted.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and regulations for animal care and use.
In Vitro and In Vivo ADC Stability Assessment
-
In Vitro Plasma Incubation: The ADC is incubated in plasma (e.g., from mouse, rat, or human) at 37°C for a specified period (e.g., up to 8 days). Aliquots are taken at various time points.
-
In Vivo Pharmacokinetic Study: The ADC is administered to animals (e.g., rats or mice) at a defined dose. Blood samples are collected at predetermined time points.
-
Sample Analysis (DAR Measurement):
-
The ADC is captured from the plasma samples.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is used to measure the intact mass of the ADC at each time point.
-
The average DAR is calculated from the mass spectrum. A decrease in the average DAR over time indicates deconjugation of the payload.
-
-
Data Analysis: The percentage of DAR loss is calculated relative to the initial DAR at time zero to determine the stability of the ADC.
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of topoisomerase I inhibitors, the general workflow for in vivo ADC efficacy studies, and the logical relationship of the components in a DBM-GGFG-Exatecan ADC.
Caption: Mechanism of action of the topoisomerase I inhibitor, exatecan.
Caption: General experimental workflow for in vivo ADC efficacy studies in mice.
Caption: Logical relationship of the components in a DBM-GGFG-Exatecan ADC.
Conclusion
The preclinical data available for exatecan-based ADCs are highly encouraging, demonstrating potent anti-tumor activity and improved stability profiles compared to earlier-generation topoisomerase I inhibitor ADCs.[1][3][8] The strategic combination of the highly potent exatecan payload with a stable, homogeneous DBM conjugation method and a tumor-selective GGFG cleavable linker represents a promising platform for developing next-generation cancer therapeutics. While direct in vivo data for the this compound ADC is needed for a definitive assessment, the individual strengths of its components suggest it has the potential for a wide therapeutic window and significant clinical benefit. Further preclinical development and evaluation of this specific ADC are warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. A Novel Dual-Payload ADC Platform Integrating Exatecan and Triptolide to Enhance Antitumor Efficacy and Overcome Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iphasebiosci.com [iphasebiosci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Bystander Effect of DBM-GGFG-NH-O-CO-Exatecan ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of an Antibody-Drug Conjugate (ADC) in solid tumors is increasingly understood to extend beyond its direct, antigen-dependent cell killing. The "bystander effect," the ability of an ADC's cytotoxic payload to eliminate adjacent, antigen-negative tumor cells, is a pivotal mechanism for overcoming tumor heterogeneity and enhancing anti-tumor activity. This guide provides a comparative framework for validating the bystander effect of ADCs utilizing a specific drug-linker technology: DBM-GGFG-NH-O-CO-Exatecan.
This drug-linker combines the potent topoisomerase I inhibitor exatecan (B1662903) with a sophisticated linker system. The dibromomaleimide (DBM) component allows for site-specific conjugation to antibodies, creating a more homogeneous ADC population with potentially improved pharmacokinetics and a wider therapeutic window.[1] The GGFG peptide is a well-established cathepsin-cleavable sequence, ensuring payload release within the lysosomal compartment of the target cell.[2][3] The subsequent self-immolative moiety, represented by -NH-O-CO-, is designed to ensure the release of the unmodified, membrane-permeable exatecan, a critical prerequisite for the bystander effect.[4]
This guide will objectively compare the anticipated performance of a this compound ADC with alternative exatecan-based ADC platforms, supported by experimental data from relevant preclinical studies.
Mechanism of Action and Bystander Effect
An ADC equipped with the this compound linker is designed to exert its cytotoxic effects through a multi-step process that culminates in both targeted and bystander cell killing.
Comparative Performance of Exatecan-Based ADCs
The efficacy of an exatecan-based ADC is influenced by the linker technology, which dictates stability, drug-to-antibody ratio (DAR), and payload release efficiency. The use of a DBM linker for site-specific conjugation is anticipated to result in a homogeneous DAR of 4 or 8, improved plasma stability, and a better therapeutic index compared to traditional maleimide-based conjugation methods.
Table 1: In Vitro Cytotoxicity of Exatecan and its ADC Formulations
| Compound/ADC | Cell Line | IC50 (nM) | Key Features | Reference |
| Free Exatecan | SK-BR-3 (HER2+) | 0.41 ± 0.05 | High intrinsic potency | [5] |
| MDA-MB-468 (HER2-) | Sub-nanomolar | Potent against various cell lines | [6] | |
| Trastuzumab-Exatecan (DAR 8, l-Ala-l-Ala linker) | SK-BR-3 (HER2+) | 0.41 ± 0.05 | High DAR, potent on Ag+ cells | [5] |
| MDA-MB-468 (HER2-) | > 30 | High specificity for Ag+ cells | [5] | |
| Trastuzumab Deruxtecan (T-DXd) | SK-BR-3 (HER2+) | 0.04 ± 0.01 | Approved ADC, potent on Ag+ cells | [5] |
| Trastuzumab-LP5 DAR8 (Phosphonamidate-PEG24 linker) | SK-BR-3 (HER2+) | Not specified, potent | High DAR, excellent bystander killing | [7] |
| A16.1-Exa (Maleimide linker) | CNTN4-positive cells | Potent, specific | Robust bystander effect, comparable to DXd conjugate | [8] |
Table 2: In Vivo Efficacy of Exatecan-Based ADCs in Xenograft Models
| ADC | Target | Xenograft Model | Dosing Regimen | Observed Efficacy | Comparator(s) | Reference |
| Trastuzumab-Exatecan (DAR 8, l-Ala-l-Ala linker) | HER2 | BT-474 (Breast Cancer) | 10 mg/kg, single dose | Strong anti-tumor activity | T-DXd | [5] |
| Trastuzumab-LP5 DAR8 (Phosphonamidate-PEG24 linker) | HER2 | Not specified | Various doses | Superior efficacy over Enhertu | Enhertu (T-DXd) | [7] |
| A16.1-Exa (Maleimide linker) | CNTN4 | HT1080/CNTN4 (Fibrosarcoma) | Not specified | Promising anti-tumor effect | - | [8] |
| Trastuzumab-exo-EVC-exatecan | HER2 | NCI-N87 (Gastric Cancer) | Not specified | Similar tumor inhibition to T-DXd | T-DXd | [9] |
Experimental Protocols for Bystander Effect Validation
Validating the bystander effect of a novel ADC, such as one utilizing the this compound linker, requires a series of well-defined in vitro and in vivo experiments.
In Vitro Co-Culture Bystander Assay
This assay is the cornerstone for quantifying the cytotoxic effect of an ADC on antigen-negative cells in the presence of antigen-positive cells.[10]
Detailed Methodology:
-
Cell Line Selection:
-
Antigen-positive (Ag+) cells: A cell line endogenously expressing the target antigen of the ADC's antibody.
-
Antigen-negative (Ag-) cells: A cell line that does not express the target antigen but is sensitive to the exatecan payload. These cells should be engineered to express a fluorescent protein (e.g., GFP or RFP) for easy identification and quantification.
-
-
Co-Culture Seeding:
-
Seed the Ag+ and fluorescently labeled Ag- cells in various ratios (e.g., 1:1, 1:5, 1:10) in a 96-well plate.
-
Allow the cells to adhere overnight.
-
-
ADC Treatment:
-
Treat the co-cultures with serial dilutions of the this compound ADC.
-
Include control groups: untreated co-cultures, co-cultures treated with a non-targeting control ADC, and monocultures of Ag- cells treated with the ADC.
-
-
Incubation:
-
Incubate the plates for a period sufficient to allow for ADC internalization, payload release, and diffusion (typically 72-120 hours).
-
-
Analysis:
-
Measure the viability of the fluorescently labeled Ag- cells using a fluorescence plate reader or high-content imaging system.
-
The reduction in viability of the Ag- cells in the co-culture treated with the specific ADC, compared to the controls, is indicative of the bystander effect.
-
In Vivo Admixed Tumor Model
This in vivo model assesses the bystander effect in a more physiologically relevant setting.
Detailed Methodology:
-
Model Establishment:
-
Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice. The Ag- cells are often engineered to express a reporter gene, such as luciferase, to allow for non-invasive monitoring of their growth via bioluminescence imaging.
-
-
ADC Administration:
-
Once tumors are established, administer the this compound ADC, a comparator ADC (e.g., one with a conventional maleimide (B117702) linker), and a vehicle control intravenously.
-
-
Tumor Growth Monitoring:
-
Measure the overall tumor volume with calipers regularly.
-
Monitor the growth of the Ag- cell population specifically through bioluminescence imaging.
-
-
Data Analysis:
-
A significant reduction in the bioluminescence signal from the Ag- cells in the group treated with the this compound ADC, compared to the control groups, provides strong evidence of an in vivo bystander effect.
-
Signaling Pathway of Exatecan
Exatecan exerts its cytotoxic effect by inhibiting topoisomerase I, a key enzyme involved in DNA replication and repair. This leads to the accumulation of DNA double-strand breaks and ultimately triggers apoptosis.
Conclusion
The this compound drug-linker platform represents a sophisticated approach to ADC design, aiming to enhance therapeutic efficacy through a potent bystander effect. The site-specific conjugation afforded by the DBM linker is anticipated to yield a more homogeneous and stable ADC, potentially leading to an improved safety and pharmacokinetic profile. The well-characterized GGFG cleavage site and the potent, membrane-permeable exatecan payload provide a strong rationale for a significant bystander killing capability.
The experimental frameworks detailed in this guide offer a robust methodology for the validation and quantification of this bystander effect. By comparing the performance of a this compound ADC to ADCs with alternative linker technologies, researchers can generate the critical data necessary to advance the development of next-generation cancer therapeutics that can effectively combat the challenges of tumor heterogeneity.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. WO2022058395A1 - Conjugués anticorps-exatecan - Google Patents [patents.google.com]
- 3. agilent.com [agilent.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Linker Technologies for Exatecan Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to linker technologies for the potent topoisomerase I inhibitor, exatecan (B1662903), in the development of next-generation Antibody-Drug Conjugates (ADCs).
The efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically dependent on the linker connecting the cytotoxic payload to the monoclonal antibody. For exatecan, a potent camptothecin (B557342) analog, the choice of linker technology is paramount to harnessing its full therapeutic potential while minimizing off-target toxicities.[1] This guide provides a detailed comparison of various linker platforms for exatecan ADCs, supported by experimental data, to inform rational ADC design and optimization.
Key Linker Technologies for Exatecan Conjugation
The development of exatecan-based ADCs has seen the exploration of several innovative linker strategies, each aiming to optimize the therapeutic index by balancing stability in circulation with efficient payload release at the tumor site. The primary categories of linkers investigated include hydrophilic linkers and various cleavable linker platforms.[1]
-
Cleavable Linkers: This is the most common strategy for controlled payload release and involves linkers that are selectively processed within the tumor microenvironment or inside cancer cells.[1] For exatecan, these include:
-
Dipeptide-based Linkers: Sequences such as valine-citrulline (VC) and valine-alanine (VA) are designed to be cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in tumors.[1]
-
Tetrapeptide Linker (GGFG): Utilized in the clinically validated ADC, trastuzumab deruxtecan (B607063) (T-DXd), this linker is also designed for cathepsin-specific cleavage.[2]
-
-
Hydrophilic Linkers: A significant challenge with potent payloads like exatecan is their inherent hydrophobicity, which can lead to ADC aggregation and accelerated plasma clearance.[1] To counteract this, hydrophilic linkers incorporating moieties like polyethylene (B3416737) glycol (PEG) or polysarcosine (PSAR) have been developed to improve the overall physicochemical properties of the ADC.[1][3][4]
-
Novel Advanced Platforms:
-
Exo-linkers: This approach repositions the cleavable peptide linker to enhance circulatory stability and enable effective payload release in the tumor.[5] This design aims to address limitations of conventional linkers, such as premature payload release and hydrophobicity-induced aggregation.[5]
-
Phosphonamidate-Linked Exatecan: This novel platform is designed to create highly loaded ADCs with excellent serum stability and potent anti-tumor activity.[6][7]
-
Quantitative Data Comparison
The following tables summarize the performance of different linker technologies for exatecan ADCs based on preclinical data.
Table 1: In Vitro Cytotoxicity of Exatecan ADCs
| ADC Platform | Cell Line | Target | IC50 (nM) | Reference |
| Tra-Exa-PSAR10 | SK-BR-3 | HER2 | 0.05 | [8] |
| Tra-Exa-PSAR10 | NCI-N87 | HER2 | 0.17 | [8] |
| Trastuzumab-deruxtecan (DS-8201a) | SK-BR-3 | HER2 | 0.05 | [8] |
| Trastuzumab-deruxtecan (DS-8201a) | NCI-N87 | HER2 | 0.17 | [8] |
| Exatecan (free drug) | KPL-4 | - | 0.9 | [2] |
| DXd (free drug) | KPL-4 | - | 4.0 | [2] |
Table 2: In Vivo Efficacy of Exatecan ADCs in Xenograft Models
| ADC Platform | Xenograft Model | Dose | Outcome | Reference |
| Tra-Exa-PSAR10 | BT-474 (HER2+) | 10 mg/kg (single dose) | Complete and prolonged tumor remission | [8] |
| Trastuzumab-deruxtecan (DS-8201a) | BT-474 (HER2+) | 10 mg/kg (single dose) | Complete and prolonged tumor remission | [8] |
| Tra-Exa-PSAR10 | NCI-N87 (HER2+) | 1 mg/kg (sub-curative dose) | Outperformed DS-8201a | [8][9] |
| Trastuzumab-exo-EVC-exatecan | NCI-N87 (gastric cancer) | Not specified | Similar tumor inhibition to T-DXd | [2] |
| Trastuzumab-deruxtecan (T-DXd) | NCI-N87 (gastric cancer) | Not specified | Similar tumor inhibition to Exolinker ADC | [2] |
Table 3: Physicochemical Properties and Stability of Exatecan ADCs
| ADC Platform | Key Feature | Drug-to-Antibody Ratio (DAR) | Stability/Hydrophobicity | Reference |
| Exolinker ADC (Trastuzumab-exo-EVC-exatecan) | Enhanced stability | ~8 | Superior DAR retention and reduced aggregation/hydrophobicity compared to T-DXd. | [2][10] |
| Trastuzumab-deruxtecan (T-DXd) | Clinically validated | ~8 | DAR decreased by ~50% in 7 days (rat PK study). | [2] |
| Tra-Exa-PSAR10 | Hydrophilic polysarcosine linker | 8 | Reduced overall hydrophobicity; pharmacokinetic profile similar to unconjugated antibody. | [9] |
| Phosphonamidate-linked exatecan ADC | PEG24 chain to compensate for hydrophobicity | 8 | Excellent solubility and antibody-like pharmacokinetic properties. | [7] |
| Novel Hydrophilic Linkers | Highly polar PEG, polyhydroxyl, and/or polycarboxyl groups | 8 | Improved hydrophilicity compared to deruxtecan-based ADCs. | [4] |
Visualizing Key Concepts
The following diagrams illustrate the mechanism of action and a general workflow for the development of exatecan ADCs.
Caption: Mechanism of action for a cleavable linker exatecan ADC.
Caption: General experimental workflow for exatecan ADC development.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in preclinical research. This section provides an overview of methodologies for key experiments cited in the evaluation of exatecan ADCs.
Antibody-Linker-Payload Conjugation
A common method for conjugating exatecan linkers to antibodies, particularly those utilizing cysteine residues, involves the following steps:[1]
-
Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody (e.g., trastuzumab) are partially or fully reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free thiol groups.[1]
-
Linker-Payload Activation: The linker-payload construct, equipped with a reactive moiety (e.g., maleimide), is prepared for conjugation.[1]
-
Conjugation Reaction: The activated linker-payload is added to the reduced antibody solution and incubated to allow the maleimide (B117702) group to react with the free thiols, forming a stable thioether bond.
-
Purification: The resulting ADC is purified from unconjugated linker-payload and antibody using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
In Vitro Cytotoxicity Assay
This protocol is a standard method to assess the cytotoxic effect of ADCs on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., SK-BR-3, NCI-N87) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with serial dilutions of the exatecan ADC, a relevant control ADC, and free exatecan.
-
Incubation: The plates are incubated for a period of 3 to 6 days to allow for the ADC to exert its cytotoxic effect.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: The results are plotted as cell viability versus ADC concentration, and the half-maximal inhibitory concentration (IC50) is calculated using a suitable curve-fitting model.
In Vivo Xenograft Efficacy Study
In vivo studies using animal models are critical for evaluating the overall efficacy and safety of an ADC.[11]
-
Tumor Implantation: Female immunodeficient mice (e.g., BALB/c nude or SCID) are subcutaneously inoculated with a suspension of human cancer cells (e.g., NCI-N87).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³). The mice are then randomized into treatment groups (e.g., vehicle control, exatecan ADC, control ADC).
-
ADC Administration: The ADCs are administered intravenously (i.v.) at specified doses and schedules (e.g., single dose or multiple doses).
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice weekly) throughout the study.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
ADC Stability Assessment
The stability of an ADC in circulation is crucial for its therapeutic window.[11]
-
Hydrophobic Interaction Chromatography (HIC): HIC is used to assess the hydrophobicity of the ADC and to determine the drug-to-antibody ratio (DAR). A higher retention time on the HIC column generally indicates greater hydrophobicity.[5]
-
Size-Exclusion Chromatography (SEC): SEC is employed to quantify the percentage of aggregation in the ADC preparation. High levels of aggregation are undesirable as they can lead to increased immunogenicity and altered pharmacokinetic properties.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to measure the intact mass of the ADC and to quantify the loss of payload over time, providing a direct measure of stability.[12] LC-MS can also identify and quantify the released payload and its metabolites in plasma.[12]
Conclusion
Exatecan-based ADCs represent a promising next generation of targeted cancer therapies. Their high potency and ability to overcome multidrug resistance suggest the potential for enhanced clinical activity.[11] The choice of linker is a critical determinant of the therapeutic index of these ADCs. Novel linker technologies, such as exo-linkers and hydrophilic linkers (e.g., PSAR, PEG), are demonstrating significant advantages in preclinical models, including improved stability, reduced aggregation, and favorable pharmacokinetic profiles, often leading to superior in vivo efficacy compared to earlier generation linkers.[5][7][8] As more exatecan-based ADCs with these advanced linker systems enter clinical development, their performance will be closely monitored to determine if these preclinical advantages translate into meaningful benefits for patients.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Overcoming Drug Resistance: A Comparative Analysis of Exatecan-Based Conjugates
For Researchers, Scientists, and Drug Development Professionals: This guide provides a comparative overview of the cytotoxicity of drug-linker conjugates featuring Exatecan, with a focus on their efficacy in drug-resistant cancer cell lines. While specific experimental data for the proprietary conjugate DBM-GGFG-NH-O-CO-Exatecan is not publicly available, this analysis leverages extensive preclinical data for its core components—the potent topoisomerase I inhibitor Exatecan and the cleavable GGFG peptide linker—to offer a robust performance assessment against alternative therapies.
Exatecan, a hexacyclic analog of camptothecin, has demonstrated superior potency and, critically, an ability to circumvent common multidrug resistance (MDR) mechanisms that often render other chemotherapies ineffective. This makes Exatecan-based antibody-drug conjugates (ADCs) a promising strategy for treating refractory cancers.
Quantitative Cytotoxicity Comparison
The in vitro efficacy of Exatecan has been compared against other topoisomerase I inhibitors, such as SN-38 (the active metabolite of irinotecan) and DXd (the payload of Trastuzumab Deruxtecan). The data consistently show that Exatecan possesses exceptionally high potency and is less susceptible to efflux by ABC transporters like P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which are primary drivers of resistance.
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Exatecan compared to other topoisomerase I inhibitors in various cancer cell lines. Of particular note is the minimal change in Exatecan's IC50 value in the presence of potent efflux pump inhibitors, underscoring its effectiveness in resistant phenotypes.
| Cell Line | Resistance Profile | Compound | IC50 (nM) [No Inhibitor] | IC50 (nM) [+ P-gp/ABCG2 Inhibitor] | Fold Change |
| HCT-15 | High P-gp Expression | Exatecan | 0.28 | 0.24 | 0.9 |
| DXd | 10.3 | 0.3 | 0.03 | ||
| SN-38 | 17.1 | 0.6 | 0.04 | ||
| ASPC-1 | High ABCG2 Expression | Exatecan | 0.14 | 0.12 | 0.9 |
| DXd | 1.1 | 0.2 | 0.2 | ||
| SN-38 | 4.8 | 0.3 | 0.06 | ||
| MOLT-4 | Leukemia | Exatecan | 0.07 | N/A | N/A |
| SN-38 | 0.73 | N/A | N/A | ||
| Topotecan | 2.15 | N/A | N/A | ||
| DU145 | Prostate Cancer | Exatecan | 0.14 | N/A | N/A |
| SN-38 | 1.83 | N/A | N/A | ||
| Topotecan | 15.6 | N/A | N/A |
Data synthesized from preclinical studies. IC50 values can vary based on experimental conditions. P-gp inhibitor used was tariquidar; ABCG2 inhibitor was YHO-13177.[1][2]
Mechanism of Action & Resistance Evasion
Exatecan exerts its cytotoxic effect by inhibiting topoisomerase I, an enzyme critical for relieving DNA torsional stress during replication. By stabilizing the covalent complex between the enzyme and DNA, Exatecan prevents the re-ligation of the DNA strand.[3][4] This leads to an accumulation of DNA breaks during the S-phase of the cell cycle, ultimately inducing apoptosis.[5][6]
A key advantage of Exatecan is its ability to bypass efflux pumps like P-glycoprotein, which are membrane transporters that actively pump foreign substances, including many chemotherapy drugs, out of the cell.[7][8][9] Because Exatecan is a poor substrate for these pumps, it can accumulate to effective cytotoxic concentrations inside resistant cancer cells.[1][10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 8. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Protocols for DBM-GGFG-NH-O-CO-Exatecan
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of a Potent Cytotoxic Agent.
DBM-GGFG-NH-O-CO-Exatecan is a drug-linker conjugate utilized in the synthesis of Antibody-Drug Conjugates (ADCs) and functions as a topoisomerase I inhibitor.[1][2][3] Given that its payload, Exatecan, is a potent cytotoxic agent, all materials contaminated with this compound must be treated as hazardous waste.[4][5][6] Adherence to strict disposal procedures is critical to ensure personnel safety and environmental protection.
Hazard Identification and Classification
Proper Disposal Procedures
The disposal of this compound and any contaminated materials must follow institutional and regulatory guidelines for cytotoxic waste.[4][5] The primary method for the safe destruction of cytotoxic residues is high-temperature incineration.[5][6]
Key Disposal Considerations:
| Waste Type | Disposal Container | Labeling | Disposal Method |
| Unused/Expired this compound | Designated hazardous waste container (e.g., purple or yellow, based on institutional policy).[6][8] | "Cytotoxic Waste", "Hazardous Waste" | High-temperature incineration by a licensed waste management service.[5][6] |
| Contaminated Labware (vials, pipette tips, etc.) | Puncture-proof sharps container for sharps; leak-proof solids container for non-sharps.[5][9] | "Cytotoxic Sharps" or "Cytotoxic Waste".[9] | High-temperature incineration.[5][6] |
| Contaminated Personal Protective Equipment (PPE) | Designated cytotoxic waste bag or bin (e.g., purple-striped bag or purple-lidded container).[8][9] | "Cytotoxic Waste".[9] | High-temperature incineration.[5][6] |
| Spill Cleanup Materials | Leak-proof solids container.[9] | "Cytotoxic Waste".[9] | High-temperature incineration.[5][6] |
Experimental Protocol: Decontamination of Work Surfaces
This protocol outlines the general steps for decontaminating a work surface after handling this compound.
Materials:
-
Appropriate Personal Protective Equipment (PPE): two pairs of chemotherapy-rated gloves, disposable gown, safety goggles, and a respirator (if handling powder).
-
Low-lint wipes.
-
Detergent solution (e.g., 0.01 M Sodium Dodecyl Sulfate).
-
70% Isopropyl Alcohol (IPA).
-
Sterile water.
-
Designated cytotoxic waste container.
Procedure:
-
Preparation: Ensure all required PPE is worn before starting the decontamination process.
-
Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with the detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, moving from the cleanest to the most contaminated area. Dispose of the wipe in the cytotoxic waste container.[4]
-
Rinsing: Moisten a new wipe with sterile water to rinse away any residual detergent, using the same unidirectional wiping technique. Dispose of the wipe.[4]
-
Final Decontamination (Alcohol): Using a new wipe moistened with 70% IPA, wipe the surface again with the same technique to disinfect and remove any remaining chemical residues.[4]
-
Drying: Allow the surface to air dry completely.
-
PPE Disposal: Carefully remove the outer pair of gloves and dispose of them in the cytotoxic waste container. Remove the gown, followed by the inner pair of gloves, disposing of each in the designated container.[4]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | ADC药物-连接子偶合物 | MCE [medchemexpress.cn]
- 4. benchchem.com [benchchem.com]
- 5. danielshealth.ca [danielshealth.ca]
- 6. cleanaway.com.au [cleanaway.com.au]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Personal protective equipment for handling DBM-GGFG-NH-O-CO-Exatecan
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of DBM-GGFG-NH-O-CO-Exatecan, a potent topoisomerase I inhibitor used as a drug-linker conjugate in the synthesis of antibody-drug conjugates (ADCs).[1][2][3][4] Adherence to these procedures is essential to mitigate exposure risks and ensure a safe laboratory environment.
Understanding the Risks
This compound and its parent compound, Exatecan, are classified as hazardous substances.[5] The risks associated with this class of compounds include:
-
Toxicity: Likely toxic if swallowed.[5]
-
Mutagenicity: May have the potential to cause genetic defects.[5]
-
Reproductive Toxicity: May pose a risk to fertility or an unborn child.[5]
-
Irritation: May cause skin, eye, and respiratory irritation.[5]
Given the potent nature of this compound, all handling activities must be conducted with appropriate personal protective equipment (PPE) and within designated controlled areas.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent skin contact, inhalation, and accidental ingestion.[5]
| PPE Category | Item | Specifications |
| Hand Protection | Chemotherapy-tested gloves | Nitrile gloves are recommended. It is crucial to use gloves that have been tested according to ASTM D6978-05 standards for handling cytotoxic drugs. Vinyl gloves should not be used.[5] Two pairs of chemotherapy gloves are required for administering antineoplastic hazardous drugs.[6] |
| Eye Protection | Safety goggles or face shield | Tightly fitting safety goggles with side-shields or a full-face shield should be worn to protect against splashes.[5] |
| Body Protection | Disposable gown | A fluid-resistant, long-sleeved gown shown to resist permeability by hazardous drugs is required.[5][6] |
| Respiratory Protection | N95 Respirator | Recommended when there is a risk of generating aerosols or dust, such as when handling powders or during spill cleanup.[7] |
Experimental Workflow: Donning and Doffing PPE
Caption: Logical workflow for donning and doffing Personal Protective Equipment (PPE).
Safe Handling and Operational Plan
1. Designated Handling Area: All work with this compound, including weighing, reconstitution, and aliquoting, must be conducted in a designated controlled area such as a Class II Biosafety Cabinet (BSC) or a chemical fume hood to minimize the risk of aerosol generation and exposure.[7]
2. Reconstitution and Storage:
-
Storage of Stock Solutions: Once prepared, aliquot the solution to prevent repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1][3]
3. Spill Management: In the event of a spill, immediately evacuate the area and restrict access. A spill kit containing appropriate PPE, absorbent materials, and designated waste containers should be readily available.[5] Follow these general steps:
-
Don the appropriate PPE, including respiratory protection.
-
Contain the spill using absorbent pads.
-
Decontaminate the area according to your institution's established procedures for cytotoxic agents.
-
Collect all contaminated materials in a designated hazardous waste container.
Disposal Plan
All materials that come into contact with this compound, including gloves, gowns, pipette tips, and empty vials, must be considered contaminated waste.[5]
-
Waste Segregation: Dispose of all contaminated materials in clearly labeled, leak-proof, and puncture-resistant containers.[5]
-
Disposal Method: Double bagging of waste is recommended for additional protection.[5] Arrange for disposal through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations. Do not discharge the chemical into drains.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AffiNANOTECH® this compound | AffiGEN [affinanotech.com]
- 5. benchchem.com [benchchem.com]
- 6. pogo.ca [pogo.ca]
- 7. gerpac.eu [gerpac.eu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.cn [medchemexpress.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
